Product packaging for 2-(1H-Indol-7-yl)acetic acid(Cat. No.:CAS No. 39689-63-9)

2-(1H-Indol-7-yl)acetic acid

Cat. No.: B1603665
CAS No.: 39689-63-9
M. Wt: 175.18 g/mol
InChI Key: KNSAWRXCIVESQC-UHFFFAOYSA-N
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Description

2-(1H-Indol-7-yl)acetic acid (CAS 39689-63-9) is a high-purity indole derivative supplied for research and development purposes. This compound features a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is provided as a solid that should be stored sealed in a dry environment at 2-8°C . Indole derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities and structural versatility . The indole scaffold is known to facilitate interactions with biological macromolecules, making it a valuable building block in drug discovery for targeting a wide array of diseases, including cancer, neurological disorders, and infections . Researchers utilize this compound and its analogs in the design and synthesis of novel molecules with potential pharmacological activity. As a derivative of indole-3-acetic acid—a well-studied plant hormone of the auxin class—this compound also provides a core structure for investigating auxin-like activity and related signaling pathways in various research models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1603665 2-(1H-Indol-7-yl)acetic acid CAS No. 39689-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSAWRXCIVESQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593065
Record name (1H-Indol-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-63-9
Record name (1H-Indol-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-indol-7-yl)acetic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Indole-based compounds are of paramount importance in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] Specifically, substituted indoleacetic acids serve as crucial scaffolds for novel therapeutics. This guide provides a comprehensive, in-depth methodology for the synthesis and characterization of this compound, a key intermediate for further chemical elaboration. We detail a robust multi-step synthesis beginning from commercially available 2-methyl-3-nitroaniline, proceeding through a Bartoli indole synthesis, followed by functional group manipulation to yield the target acid. Each phase of the synthesis is accompanied by field-proven insights into experimental choices and reaction monitoring. The guide culminates with a rigorous characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to unequivocally validate the structure, molecular weight, and purity of the final compound.

Introduction: The Significance of 7-Substituted Indoleacetic Acids

The indole ring is a privileged heterocyclic system, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2] The substitution pattern on the indole core dictates the molecule's pharmacological profile. While indole-3-acetic acid is widely known as the primary plant auxin, its structural isomers and substituted analogues, such as those functionalized at the 7-position, are of increasing interest to medicinal chemists.

Substitution at the C7 position directs molecular interactions into a distinct region of chemical space compared to the more commonly explored C3 or C5 positions. This can lead to improved selectivity, potency, or pharmacokinetic properties. This compound (IUPAC Name: this compound, Molecular Formula: C₁₀H₉NO₂) is a valuable building block, featuring the indole-7-yl core with an acetic acid moiety that can be readily converted into esters, amides, and other functional groups for library development.[3] This document serves as a senior application scientist's guide to its reliable synthesis and definitive characterization.

Synthesis and Purification Methodology

The synthesis of 7-substituted indoles can be challenging due to regioselectivity issues in classical methods like the Fischer synthesis when using ortho-substituted hydrazines.[2] To circumvent this, we present a modern and reliable approach utilizing the Bartoli indole synthesis, which is particularly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes.

Retrosynthetic Strategy and Reaction Scheme

Our strategy involves the formation of the indole ring as the key step, followed by the introduction and hydrolysis of the acetic acid side chain. The Bartoli reaction, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is the cornerstone of this approach.

Overall Reaction Scheme:

  • Step 1: Bartoli Indole Synthesis to form 7-Methyl-1H-indole.

  • Step 2: Radical bromination to form 7-(bromomethyl)-1H-indole.

  • Step 3: Cyanation to form 2-(1H-indol-7-yl)acetonitrile.

  • Step 4: Hydrolysis to yield the final product, this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methyl-3-nitroaniline Step1 Step 1: Bartoli Indole Synthesis Reagents: Vinylmagnesium bromide, THF Start->Step1 Intermediate1 7-Methyl-1H-indole Step1->Intermediate1 Step2 Step 2: Radical Bromination Reagents: NBS, AIBN, CCl4 Intermediate1->Step2 Intermediate2 7-(bromomethyl)-1H-indole Step2->Intermediate2 Step3 Step 3: Cyanation Reagents: NaCN, DMSO Intermediate2->Step3 Intermediate3 2-(1H-indol-7-yl)acetonitrile Step3->Intermediate3 Step4 Step 4: Hydrolysis Reagents: NaOH(aq), then HCl(aq) Intermediate3->Step4 Purification Workup & Purification (Extraction, Column Chromatography) Step4->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methyl-1H-indole

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-methyl-3-nitroaniline (1.0 eq) and dry tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) via a dropping funnel over 1 hour, maintaining the temperature below 5 °C.

    • Causality: The Bartoli reaction requires an excess of the Grignard reagent to facilitate the addition and subsequent cyclization cascade. The low temperature controls the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the starting nitroaniline indicates completion.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-methyl-1H-indole.

Step 2-4: Conversion to this compound This three-step conversion from 7-methyl-1H-indole is a standard functional group transformation sequence.

  • Bromination: Dissolve 7-methyl-1H-indole (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture for 2-3 hours until TLC shows complete consumption of the starting material. Cool, filter the succinimide byproduct, and concentrate the filtrate. The crude 7-(bromomethyl)-1H-indole is often used directly in the next step.

  • Cyanation: Dissolve the crude bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) and stir at room temperature for 4-6 hours.

    • Trustworthiness: This is an Sₙ2 reaction. Progress can be monitored by TLC, observing the formation of the more polar nitrile product.

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMSO and excess cyanide. Dry over Na₂SO₄ and concentrate to give crude 2-(1H-indol-7-yl)acetonitrile.

  • Hydrolysis: To the crude nitrile, add a 5 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 8-12 hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

    • Causality: Basic hydrolysis converts the nitrile to a carboxylate salt. The reaction is driven to completion by heating.[4]

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The target acid will precipitate out of the solution.[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Workflow Diagram

CharacterizationWorkflow Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS ESI+) Start->MS HPLC Purity Analysis (RP-HPLC) Start->HPLC Data Data Interpretation & Validation NMR->Data Structural Elucidation MS->Data Molecular Weight Confirmation HPLC->Data Purity Assessment

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of pure this compound.

Parameter Expected Result Technique
Molecular Formula C₁₀H₉NO₂---
Molecular Weight 175.18 g/mol [3]---
Mass Spectrum m/z = 176.07 [M+H]⁺LC-MS (ESI+)
¹H NMR δ (ppm): ~11.0 (br s, 1H, COOH), ~8.2 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), ~6.9 (t, 1H, indole H), ~6.5 (d, 1H, indole H), ~3.8 (s, 2H, CH₂)¹H NMR (DMSO-d₆)
¹³C NMR δ (ppm): ~173 (C=O), ~135-100 (8x Ar-C), ~33 (CH₂)¹³C NMR (DMSO-d₆)
Purity >95%RP-HPLC
Interpretation of Characterization Data
  • NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural fingerprint of the molecule.[6]

    • ¹H NMR: The proton NMR spectrum should show distinct signals for each unique proton. The broad singlets for the carboxylic acid and indole N-H protons are characteristic and will disappear upon D₂O exchange. The aromatic region will show a complex pattern corresponding to the five protons on the bicyclic ring system. A key signal is the singlet around 3.8 ppm, integrating to 2H, which confirms the presence of the methylene (-CH₂-) bridge.

    • ¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms. The downfield signal around 173 ppm is indicative of the carboxylic acid carbon. The signals between 100-135 ppm correspond to the eight carbons of the indole ring, and the aliphatic signal around 33 ppm confirms the methylene carbon.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the compound.[7] Using electrospray ionization in positive mode (ESI+), the expected base peak will be the protonated molecule [M+H]⁺ at m/z 176.07. A common and confirmatory fragment ion would be observed at m/z 130.06, corresponding to the loss of the carboxylic acid group (-COOH) and subsequent rearrangement, a characteristic fragmentation pattern for indoleacetic acids.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[4] Using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid), the product should elute as a single, sharp peak. Integration of the peak area will allow for the quantitative determination of purity, which should ideally be above 95% for use in research and development.

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of this compound, a valuable chemical building block. By employing a Bartoli indole synthesis followed by standard functional group manipulations, this target can be produced reliably. The outlined protocols are designed to be self-validating through in-process monitoring via TLC. Furthermore, the comprehensive characterization workflow, combining NMR, MS, and HPLC, provides an unequivocal confirmation of the final product's identity, structure, and purity, ensuring its suitability for advanced applications in drug discovery and chemical biology.

References

A Comprehensive Spectroscopic Guide to 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1H-indol-7-yl)acetic acid is a constitutional isomer of the well-known phytohormone indole-3-acetic acid (IAA). While less studied, its unique substitution pattern presents distinct chemical and biological properties of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. A thorough structural characterization is the bedrock of any such investigation. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, published experimental dataset for this specific isomer, this document synthesizes foundational spectroscopic principles with data from analogous structures—including indole, 7-substituted indoles, and other indole acetic acid isomers—to offer an authoritative, field-proven interpretation framework for researchers.

Introduction and Structural Framework

The indole scaffold is a privileged structure in drug discovery and natural products chemistry. The position of substituents on the indole ring dramatically influences the molecule's electronic distribution, steric profile, and, consequently, its biological activity. This compound places the acetic acid moiety on the benzene ring portion of the indole nucleus, directly adjacent to the pyrrole ring fusion. This contrasts sharply with the canonical indole-3-acetic acid, where the substituent is on the electron-rich pyrrole ring. This structural difference is paramount, as it alters the molecule's reactivity, potential hydrogen bonding patterns, and interactions with biological targets.

Accurate interpretation of spectroscopic data is non-negotiable for confirming the identity and purity of synthesized or isolated this compound. The following sections detail the expected spectroscopic signatures and the underlying principles governing them.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the carboxylic acid and, crucially, its residual water peak does not obscure most analyte signals. It also allows for the observation of exchangeable protons (N-H and COOH).

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Temperature: 298 K.

    • Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of ~4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.

  • Reference: Calibrate the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show nine distinct signals. The aromatic region will be particularly informative for confirming the 7-substitution pattern.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)IntegrationRationale and Field Insights
H1 (N-H)11.0 - 11.2broad singlet (br s)-1HThe indole N-H proton is acidic and appears far downfield. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange.
COOH12.0 - 12.5broad singlet (br s)-1HThe carboxylic acid proton is highly deshielded and readily exchanges, resulting in a very broad signal, often the furthest downfield.
H47.50 - 7.60doublet (d)J = ~8.01HThis proton is ortho to the C7-substituent and is expected to be the most downfield of the benzene ring protons. It couples primarily with H5.
H27.35 - 7.45triplet or ddJ = ~2.5, 1.01HH2 on the pyrrole ring typically appears as a triplet due to similar coupling with H1 and H3.
H57.00 - 7.10triplet (t)J = ~7.81HH5 is ortho to H4 and H6, appearing as a classic triplet in the aromatic region.
H66.90 - 7.00doublet (d)J = ~7.51HThis proton is ortho to H5 and is expected to be the most upfield of the benzene ring protons.
H36.45 - 6.55triplet or ddJ = ~2.5, 2.01HH3 is typically the most shielded of the indole ring protons, appearing significantly upfield.
H8 (-CH₂-)3.80 - 3.90singlet (s)-2HThe methylene protons are adjacent to both the aromatic ring and the carbonyl group, placing them in this chemical shift range. They are expected to be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show all 10 carbon signals, providing a complete map of the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Field Insights
C9 (C=O)172.0 - 174.0The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
C7a135.5 - 136.5This is one of the two bridgehead carbons. Its chemical shift is influenced by the fusion to both rings.
C3a127.5 - 128.5The second bridgehead carbon, typically found in this region for indoles.
C7126.0 - 127.0A quaternary carbon attached to the acetic acid group. Its signal will be of lower intensity.
C2124.0 - 125.0C2 of the pyrrole ring is typically found around this region.
C5120.5 - 121.5An aromatic CH carbon.
C4119.0 - 120.0An aromatic CH carbon.
C6117.5 - 118.5An aromatic CH carbon, often slightly more shielded than C4 and C5 in 7-substituted indoles.
C3101.0 - 102.0C3 is the most shielded carbon of the indole ring due to the strong electron-donating effect of the nitrogen atom.
C8 (-CH₂-)34.0 - 35.0The aliphatic methylene carbon, appearing in the typical range for a -CH₂- group attached to an aromatic ring and a carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum of this compound will be dominated by features from the N-H, O-H, C=O, and aromatic ring vibrations.

Experimental Protocol: IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and speed, requiring only a small amount of solid sample. Alternatively, the traditional KBr pellet method can be used.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, accumulation of 16-32 scans.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Field Insights
~3400N-H stretchMedium, SharpThe indole N-H stretch is a characteristic sharp peak.[1]
3300-2500O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most identifiable features in the spectrum.[2]
~1700C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of the carboxylic acid is a strong, sharp band. Its exact position can be indicative of the extent of hydrogen bonding.[2]
1620-1450C=C stretch (Aromatic)Medium-StrongMultiple bands in this region correspond to the stretching vibrations of the indole aromatic system.
740-760C-H bend (ortho-disubstituted)StrongThe out-of-plane C-H bending vibration for the three adjacent protons on the benzene ring (H4, H5, H6) gives a strong, characteristic band in this region, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: MS Data Acquisition
  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

  • Parameters: Acquire full scan data (e.g., m/z 50-500) and tandem MS (MS/MS) data on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C₁₀H₉NO₂.

  • Monoisotopic Mass: 175.0633 Da

In ESI positive mode, the most abundant ion in the full scan spectrum will be the protonated molecule [M+H]⁺ at m/z 176.0706 .

Tandem MS (MS/MS) on the precursor ion at m/z 176 will reveal the characteristic fragmentation. The most logical and field-proven pathway for indole acetic acids involves the loss of the elements of formic acid (HCOOH, 46 Da) or water and carbon monoxide, followed by rearrangement to a highly stable quinolinium ion.[3][4]

  • Primary Fragmentation: The key fragmentation is the loss of the carboxyl group and a hydrogen, leading to the formation of the quinolinium cation at m/z 130.0651 . This is a highly diagnostic peak for the indole-acetic acid scaffold.

G cluster_0 Fragmentation Pathway mol [M+H]⁺ m/z 176.0706 (this compound) frag1 Loss of H₂O and CO (-46.0055 Da) mol->frag1 ion Quinolinium Cation m/z 130.0651 frag1->ion

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can confidently approach the structural elucidation of this important molecule. The predicted data presented in the tables—the distinct aromatic splitting pattern in ¹H NMR, the characteristic carbon shifts in ¹³C NMR, the key functional group absorptions in IR, and the diagnostic fragmentation to m/z 130 in MS—form a multi-faceted analytical protocol. This self-validating system of cross-verification across different spectroscopic techniques ensures high-confidence structural assignment, which is fundamental for any further research and development.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-(1H-indol-7-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Crystalline Form in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For active pharmaceutical ingredients (APIs), the solid-state properties, dictated by the crystal structure, govern critical parameters such as solubility, stability, bioavailability, and manufacturability. 2-(1H-indol-7-yl)acetic acid, a member of the pharmacologically significant indole family, represents a scaffold of considerable interest for therapeutic innovation. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The precise arrangement of molecules in the crystalline lattice, the intermolecular interactions, and the resulting packing motifs of this compound are paramount to unlocking its full therapeutic potential.

This in-depth technical guide provides a comprehensive roadmap for the determination of the single-crystal X-ray structure of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a foundational understanding of the experimental choices and their causal relationships. As of the writing of this guide, a public domain crystal structure for this compound has not been reported, making this a pioneering endeavor into its solid-state chemistry.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for diffraction studies. Several synthetic routes to indole-7-acetic acids have been reported, often starting from substituted indoles. A common and effective strategy involves the electrophilic substitution at the C3 position followed by functional group manipulation, or alternatively, the construction of the indole ring itself.

Proposed Synthetic Pathway

A plausible and adaptable synthetic route for this compound is outlined below. This approach leverages commercially available starting materials and well-established chemical transformations.

Synthesis_Pathway A 7-Nitroindole B Reduction of Nitro Group A->B e.g., H2, Pd/C or SnCl2, HCl C 7-Aminoindole B->C D Sandmeyer Reaction C->D 1. NaNO2, HCl 2. CuCN E 7-Cyanoindole D->E F Hydrolysis E->F 1. Alkylation (e.g., Ethyl bromoacetate) 2. Hydrolysis (e.g., NaOH, H2O) G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Reduction of 7-Nitroindole to 7-Aminoindole. 7-Nitroindole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (10% Pd/C), is added. The reaction mixture is then subjected to hydrogenation at a controlled pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Sandmeyer Reaction to form 7-Cyanoindole. 7-Aminoindole is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield 7-cyanoindole.

  • Step 3: Synthesis of this compound. 7-Cyanoindole is N-alkylated with an appropriate electrophile such as ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification to yield the final product, this compound.

Purification and Characterization

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99%). The purified compound is then thoroughly characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Single Crystal Growth: The Art and Science of Crystallization

The growth of high-quality single crystals is often the most challenging and critical step in structure determination. The ideal crystal for single-crystal X-ray diffraction should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks and other defects.

Crystal Growth Methodologies

A variety of crystallization techniques should be systematically explored to obtain diffraction-quality crystals of this compound.

Method Description Rationale
Slow Evaporation A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.The gradual increase in concentration allows for ordered molecular packing.
Solvent Diffusion A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble.Slow diffusion of the anti-solvent induces crystallization at the interface.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent.The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled.The decrease in solubility upon cooling promotes crystal formation.
Screening for Optimal Crystallization Conditions

A systematic screening approach is essential. This involves varying parameters such as:

  • Solvents: A range of solvents with varying polarities should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Concentration: Several concentrations around the saturation point should be explored.

  • Temperature: Crystallization should be attempted at different temperatures (e.g., room temperature, 4 °C).

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice.

The SCXRD Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages.

SCXRD_Workflow A Crystal Selection and Mounting B Data Collection A->B Goniometer head C Data Reduction B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation and Analysis E->F Refined Structural Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: SCXRD
  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a list of reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.

Analysis of the Crystal Structure: From Data to Insight

The culmination of this process is a detailed understanding of the solid-state structure of this compound. The key parameters to be analyzed include:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule in the crystalline state.

  • Intermolecular Interactions: A detailed analysis of the non-covalent interactions that hold the molecules together in the crystal lattice. For this compound, key interactions are expected to include:

    • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and the indole N-H is a hydrogen bond donor. These interactions are expected to play a dominant role in the crystal packing.

    • π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with neighboring molecules.

    • C-H···π Interactions: The C-H bonds of the acetic acid side chain and the indole ring can act as weak hydrogen bond donors to the π-system of adjacent indole rings.

Conclusion: The Path Forward in Rational Drug Design

The determination of the single-crystal structure of this compound is a critical step in its development as a potential therapeutic agent. The detailed structural information obtained from this study will provide invaluable insights into its solid-state properties, guiding formulation development and enabling a deeper understanding of its structure-activity relationship. This knowledge forms the bedrock for rational drug design, allowing for the targeted modification of the molecular structure to optimize its pharmacological profile. The methodologies outlined in this guide provide a robust framework for achieving this pivotal scientific milestone.

References

A Technical Guide to the Therapeutic Potential of 2-(1H-indol-7-yl)acetic Acid Derivatives as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-indol-7-yl)acetic acid scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics, particularly in the field of immuno-oncology. This guide provides a detailed examination of the rationale, mechanism of action, and preclinical evaluation of derivatives of this scaffold, with a primary focus on their potent and selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore the critical role of IDO1 in tumor immune evasion, delve into the structure-activity relationships that govern inhibitor potency, and provide detailed, field-validated protocols for the in vitro and in vivo assessment of these compounds. This document is intended to serve as a comprehensive resource for researchers aiming to design, synthesize, and validate the next generation of indole-based IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

Cancer immunotherapy has revolutionized oncology by harnessing the patient's own immune system to combat malignancies. A key strategy tumors employ to evade immune destruction is the creation of an immunosuppressive microenvironment.[1][2] One of the central mediators of this immunosuppression is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3]

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[4][5] In the tumor microenvironment (TME), IDO1 expression is often upregulated in tumor cells, stromal cells, and antigen-presenting cells (APCs), frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][6]

The therapeutic rationale for inhibiting IDO1 is twofold:

  • Reversal of Tryptophan Depletion: Proliferating T cells, which are critical for anti-tumor immunity, are highly sensitive to tryptophan levels.[7] IDO1-mediated Trp depletion leads to the arrest of T cell proliferation and induces anergy or apoptosis, effectively shutting down the anti-tumor immune response.[1][8]

  • Abrogation of Kynurenine-Mediated Suppression: The accumulation of Kyn and its downstream metabolites acts as a potent immunosuppressive signal.[6] These metabolites can induce the differentiation of naïve T cells into regulatory T cells (Tregs) and promote the activity of myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[3]

By inhibiting IDO1, therapeutics based on the this compound scaffold aim to restore local tryptophan levels and reduce immunosuppressive kynurenine production, thereby "releasing the brakes" on the immune system and enabling a robust anti-tumor response.[3][9] Preclinical models have shown that IDO1 inhibition can synergize with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), making it a highly attractive target for combination therapies.[9][10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The this compound core structure shares similarities with the natural substrate, L-tryptophan. Medicinal chemistry efforts have focused on modifying this scaffold to achieve high potency, selectivity, and favorable drug-like properties.

While specific SAR data for this compound derivatives is often proprietary, general principles from related indole-based IDO1 inhibitors can be inferred. Studies on indomethacin derivatives, for example, highlight the importance of substituents on the indole ring and the nature of the group at the 3-position for inhibitory activity.[11][12]

Key structural features influencing activity typically include:

  • The Indole Core: Serves as the primary recognition motif, mimicking the natural substrate.

  • The Acetic Acid Side Chain: This group is crucial for interacting with key residues within the active site.

  • Substituents on the Indole Ring: Modifications at various positions can enhance binding affinity, improve selectivity over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), and modulate physicochemical properties.[3] For many competitive inhibitors, functional groups that can interact with the heme iron in the IDO1 active site are critical for high potency.[13]

The development of potent inhibitors often involves a rational design approach, leveraging structural information from X-ray crystallography of IDO1 in complex with inhibitors.[4][13] This allows for the precise placement of functional groups to maximize interactions with key amino acid residues like Ser167 and the heme cofactor within the enzyme's active site.[14]

Preclinical Evaluation Workflow: Key Experimental Protocols

A rigorous and systematic evaluation process is essential to validate the therapeutic potential of novel this compound derivatives. The workflow progresses from initial biochemical validation to complex in vivo tumor models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay: Recombinant IDO1 Enzyme Inhibition B Cell-Based Assay: IDO1 Inhibition in Cancer Cells A->B Confirm Cellular Potency C Immune Co-Culture Assay: T Cell Activation Rescue B->C Assess Functional Immune Effect D Pharmacokinetics (PK) & Pharmacodynamics (PD) C->D Advance Lead Candidates E Syngeneic Mouse Tumor Model: Monotherapy Efficacy D->E Establish Dosing Regimen F Syngeneic Mouse Tumor Model: Combination Therapy Efficacy E->F Test Synergy

Caption: A standard preclinical workflow for the evaluation of novel IDO1 inhibitors.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1).

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of IDO1 catalysis. This is often achieved by its subsequent conversion to kynurenine, which can be detected colorimetrically after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB).[15][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

    • Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing L-tryptophan (e.g., 400 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[15]

    • Enzyme Solution: Dilute rhIDO1 in Assay Buffer to the desired working concentration (e.g., 2-4 µg/mL).

    • Test Compound: Prepare a 100x stock in DMSO and perform serial dilutions.

    • Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

    • Detection Reagent: 2% (w/v) DMAB in acetic acid.[15]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 100 µL of the Reaction Cocktail to all wells.

    • Initiate the reaction by adding 98 µL of the rhIDO1 enzyme solution.

    • Incubate the plate at 37°C for 30-60 minutes.[17]

    • Terminate the reaction by adding 20 µL of 30% TCA.[17]

    • Incubate at 50-52°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[15][18]

    • Centrifuge the plate (e.g., 2500 rpm for 10 min) to pellet precipitated protein.[15]

    • Transfer 100 µL of the supernatant to a new, clear 96-well plate.

    • Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10-30 minutes, protected from light.[15][18]

    • Measure the absorbance at 480 nm (or 492 nm) using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Protocol: Cell-Based IDO1 Activity Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant context, using human cancer cells that endogenously express IDO1 upon stimulation.

Principle: Human cancer cell lines (e.g., HeLa, SK-OV-3) are stimulated with IFN-γ to induce IDO1 expression.[7][19] The cells are then treated with the test compound, and IDO1 activity is determined by measuring the amount of kynurenine secreted into the culture supernatant.[20]

Step-by-Step Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[7][19]

    • The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.[7][19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the IFN-γ-containing medium and replace it with 200 µL of medium containing the test compound or vehicle control (DMSO).

    • Incubate for an additional 24-72 hours.[19]

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant.[15]

    • Add 10-30 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.[15][18]

    • Centrifuge to pellet any precipitate.

    • Transfer the supernatant to a new plate and add an equal volume of 2% DMAB reagent.

    • Incubate at room temperature for 10-30 minutes.[18]

    • Measure absorbance at 480 nm.[19]

  • Data Analysis:

    • Create a kynurenine standard curve to quantify the concentration in each sample.

    • Calculate the IC50 value as described for the enzymatic assay.

Protocol: In Vivo Syngeneic Mouse Tumor Model

This is the gold-standard preclinical model for evaluating immuno-oncology agents, as it utilizes mice with a fully competent immune system.

Principle: A murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6 respectively) is implanted into the mice.[19][21] Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Culture the chosen murine cancer cell line (e.g., CT26) under standard conditions.

    • Harvest and resuspend the cells in sterile PBS or culture medium, sometimes mixed with Matrigel, at a concentration of 1 x 10^6 cells per 100 µL.[19]

    • Inject the cell suspension subcutaneously into the flank of the appropriate mouse strain (e.g., 6-8 week old female BALB/c mice).[10]

  • Treatment:

    • Monitor the mice daily for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

    • Treatment groups typically include: Vehicle control, Test Compound (at various doses), and a Positive Control (e.g., another known IDO1 inhibitor or a checkpoint inhibitor).[10]

    • Administer the compound via the desired route (e.g., oral gavage) and schedule (e.g., once or twice daily).[10]

  • Efficacy Readouts:

    • Measure tumor volume with digital calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • Monitor mouse body weight as an indicator of toxicity.[10]

    • At the end of the study, tumors and blood can be harvested for pharmacodynamic analysis (e.g., measuring the Kyn/Trp ratio via LC-MS/MS to confirm target engagement).[19]

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Example In Vitro Potency Data for a Fictional Derivative (IAA-7D)

CompoundrhIDO1 IC50 (nM)HeLa Cell IC50 (nM)
IAA-7D22117
Epacadostat (Control)1050

Data presented are for illustrative purposes.

Interpretation: The data shows that IAA-7D is a potent inhibitor of the isolated IDO1 enzyme and maintains good activity in a cellular context, comparable to the well-characterized inhibitor Epacadostat.[6][10] The shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors like cell permeability and protein binding.

Signaling Pathway and Therapeutic Action

Inhibitors based on the this compound scaffold intervene in a critical pathway of tumor immune evasion.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Active T Cell Proliferation & Activation Tryptophan->TCell_Active Required For Kynurenine Kynurenine TCell_Inactive T Cell Anergy/ Apoptosis Kynurenine->TCell_Inactive Promotes IDO1->Kynurenine Catalyzes Inhibitor 2-(1H-indol-7-yl) acetic acid derivative Inhibitor->IDO1 Inhibits

Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.

Future Directions and Challenges

While the therapeutic rationale for IDO1 inhibition is strong, the clinical development of inhibitors has faced challenges. The failure of the Phase III trial combining epacadostat with pembrolizumab in melanoma has underscored the complexity of this target.[2][4][9]

Future success for this compound derivatives and other IDO1 inhibitors will likely depend on:

  • Patient Selection: Identifying biomarkers to select patients most likely to respond, potentially based on IDO1 expression levels or the broader TME context.[2]

  • Rational Combination Therapies: Moving beyond PD-1 and exploring synergies with other immunotherapies, chemotherapies, or targeted agents.[2][8]

  • Next-Generation Inhibitors: Developing compounds with improved pharmacokinetic properties, dual-target specificities (e.g., IDO1/TDO), or novel mechanisms of action.[22]

The this compound scaffold remains a valuable starting point for the development of new chemical entities that can overcome the challenges faced by first-generation IDO1 inhibitors and unlock the full potential of targeting the tryptophan catabolism pathway in cancer therapy.

References

A Technical Guide to 2-(1H-indol-7-yl)acetic acid: An Unexplored Isomer in the Realm of Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the principal and most extensively studied auxin, a class of phytohormones orchestrating virtually every aspect of plant growth and development.[1][2][3] The biological activity of IAA is intrinsically linked to the precise geometry of its indole ring and carboxymethyl side chain. However, the physiological activities of its structural isomers remain largely unexplored. This technical guide focuses on 2-(1H-indol-7-yl)acetic acid (7-IAA), a positional isomer of IAA, providing a comprehensive framework for its synthesis, analysis, and biological characterization. We delve into its potential mechanism of action by drawing parallels with the canonical auxin signaling pathway and present detailed, field-proven protocols for its study. This document serves as a foundational resource for researchers aiming to investigate novel plant growth regulators and to understand the critical structure-activity relationships that govern auxin biology.

Introduction: The Significance of Isomerism in Auxin Biology

Auxins are indispensable for plant life, regulating fundamental processes such as cell division and elongation, the formation of roots and shoots, and responses to environmental cues like light and gravity.[4][5] The archetypal auxin, Indole-3-acetic acid (IAA), exerts its effects through a sophisticated signaling cascade initiated by its binding to the TIR1/AFB family of F-box proteins.[6][7][8] This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of a vast suite of auxin-responsive genes.[4][6]

The specificity of this interaction is highly dependent on the molecule's structure. While IAA features the acetic acid side chain at the third position of the indole ring, its isomers, such as this compound (7-IAA), present a compelling case for investigation. Does 7-IAA act as an agonist, an antagonist, or is it inert? How does shifting the side chain from the C3 to the C7 position alter its transport, perception, and physiological output?

This guide provides a technical deep-dive into 7-IAA, offering a logical framework and robust methodologies to answer these questions. We will proceed from its fundamental chemical properties and synthesis to its potential biological roles and the state-of-the-art techniques required for its study.

Chemical Profile and Synthesis

Structural Comparison

The fundamental difference between IAA and 7-IAA lies in the attachment point of the acetic acid moiety to the indole scaffold. This seemingly minor change can have profound implications for the molecule's electronic properties, steric hindrance, and ability to fit into the active site of auxin receptors.

PropertyIndole-3-acetic acid (IAA)This compound (7-IAA)
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molar Mass 175.18 g/mol 175.18 g/mol
Synonyms 3-IAA, Heteroauxin[9]7-IAA
Structure Acetic acid group at C3 positionAcetic acid group at C7 position
Plausible Synthetic Pathway

A potential two-step synthesis could involve:

  • Friedel-Crafts Acylation: Reaction of 1H-indole with oxalyl chloride to introduce a 2-oxoacetyl group, primarily at the C3 position. However, careful selection of protecting groups and reaction conditions could favor substitution at other positions, or one could start with a 7-substituted indole.

  • Reduction: Subsequent reduction of the keto group and the adjacent carboxyl group would yield the acetic acid side chain.

A more direct approach, analogous to syntheses of other indole acetic acids, would involve the reaction of a 7-lithiated indole with a suitable electrophile like ethyl bromoacetate, followed by hydrolysis of the ester.[11]

Hypothesized Mechanism of Action

The established auxin signaling pathway provides a blueprint for investigating 7-IAA. The central question is whether 7-IAA can functionally mimic IAA by interacting with the core signaling components.

The Canonical Auxin Signaling Pathway

The primary auxin signaling cascade is a de-repression mechanism:

  • Low Auxin: Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[4][6]

  • High Auxin: Auxin acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[6] This targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[7]

  • Response: The degradation of the Aux/IAA repressor frees the ARF to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription.[4]

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Represses Gene_low Target Gene (Expression Off) ARF_low->Gene_low Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor AuxIAA_high Aux/IAA Repressor SCF SCF Complex Proteasome 26S Proteasome ARF_high ARF Gene_high Target Gene (Expression On)

Fig 1. Simplified diagram of the core auxin signaling pathway.
Potential Interactions of 7-IAA
  • Agonist Activity: If 7-IAA can fit into the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex, it would act as an auxin agonist, triggering the degradation of Aux/IAA proteins and initiating downstream responses. Its efficacy would depend on its binding affinity compared to IAA.

  • Antagonist Activity: Alternatively, 7-IAA might bind to the receptor without inducing the conformational change necessary for Aux/IAA recruitment. In this scenario, it would act as a competitive antagonist, blocking IAA from binding and thereby inhibiting auxin-mediated responses.

  • Altered Transport: Auxin transport is mediated by specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers. The structural change in 7-IAA could significantly alter its recognition and transport by these proteins, leading to a different distribution within the plant and, consequently, different physiological effects.

Anticipated Physiological Effects

Based on the known functions of IAA, experiments with 7-IAA should be designed to screen for a range of classic auxin responses.[12][13] The dose-response curve is critical, as auxins often have stimulatory effects at low concentrations and inhibitory effects at high concentrations, particularly in roots.[1][14]

Developmental ProcessTypical Effect of Exogenous IAAPotential Outcomes with 7-IAA
Shoot Cell Elongation StimulatoryStimulation (agonist), No effect (inert), or Inhibition (antagonist)
Primary Root Elongation Inhibitory at high concentrations[1]Stronger/weaker inhibition, or lack thereof
Lateral Root Formation Stimulatory[13]Increased/decreased lateral root density
Adventitious Rooting Stimulatory, widely used in propagation[12][15]Promotion or inhibition of rooting in cuttings
Apical Dominance Maintains dominance of the apical budRelease of lateral buds (antagonist) or no effect

Methodologies for Research and Analysis

A rigorous investigation of 7-IAA requires robust protocols for its quantification and biological activity assessment. The following sections provide detailed, step-by-step methodologies adapted from established auxin research protocols.

Protocol: Quantification of 7-IAA in Plant Tissues via LC-MS/MS

Causality: To understand the effect of exogenously applied 7-IAA or to detect its potential endogenous presence, a highly sensitive and specific analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for phytohormone quantification due to its ability to separate the analyte from a complex matrix and detect it at picogram levels.[16][17][18] This protocol is adapted from high-throughput methods developed for IAA.[19][20]

LCMS_Workflow Tissue 1. Plant Tissue (e.g., 10-50 mg FW) Homogenize 2. Homogenization (Liquid N2, extraction buffer) Tissue->Homogenize Spike 3. Spike with Internal Standard (e.g., ¹³C₆-7-IAA) Homogenize->Spike Extract 4. Solid Phase Extraction (SPE) (e.g., C18 SPE tip) Spike->Extract Elute 5. Elution & Drying (Nitrogen gas) Extract->Elute Reconstitute 6. Reconstitution (Mobile phase) Elute->Reconstitute LCMS 7. LC-MS/MS Analysis (Selected Reaction Monitoring) Reconstitute->LCMS Quantify 8. Quantification (Ratio to internal standard) LCMS->Quantify

Fig 2. Experimental workflow for 7-IAA analysis by LC-MS/MS.

Step-by-Step Protocol:

  • Sample Collection & Homogenization:

    • Flash-freeze precisely weighed plant tissue (e.g., 10-50 mg fresh weight) in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Add 500 µL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).

  • Internal Standard Spiking:

    • To the homogenate, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-7-IAA). This is critical for accurate quantification as it corrects for sample loss during extraction and for matrix effects during ionization.

  • Extraction & Purification:

    • Vortex the sample vigorously and incubate at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Purify the extract using a Solid Phase Extraction (SPE) C18 tip to remove interfering compounds. Condition the tip with methanol, then equilibrate with water before loading the sample.

    • Wash the tip with water to remove polar impurities.

  • Elution and Sample Preparation:

    • Elute the auxins from the SPE tip using an appropriate solvent like methanol or acetonitrile.

    • Dry the eluate completely under a gentle stream of nitrogen gas.

    • Reconstitute the dried sample in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Use a gradient elution program to separate 7-IAA from other compounds.

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for both unlabeled 7-IAA and the ¹³C₆-7-IAA internal standard in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

Protocol: Arabidopsis thaliana Root Elongation Bioassay

Causality: This assay is a rapid and highly sensitive method to determine the auxin-like activity of a compound. The primary roots of Arabidopsis seedlings are extremely sensitive to auxins, showing significant growth inhibition at concentrations that might promote other growth processes.[6] This makes it an excellent system for generating a dose-response curve and comparing the potency of 7-IAA to that of IAA.

Step-by-Step Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Tween-20 for 10 minutes. Wash 5 times with sterile water.

    • Suspend seeds in sterile 0.1% agarose and plate them in a line on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically. Grow under long-day conditions (16h light / 8h dark) at 22°C for 4-5 days until roots are approximately 1 cm long.

  • Transfer to Treatment Plates:

    • Prepare MS agar plates as described above, supplemented with a range of concentrations of 7-IAA and IAA (e.g., 0, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M). A solvent control (e.g., ethanol or DMSO) must be included.

    • Carefully transfer seedlings of uniform size from the initial plates to the treatment plates (8-10 seedlings per plate). Mark the position of the root tip at the time of transfer.

  • Incubation and Measurement:

    • Return the plates to the growth chamber and incubate vertically for an additional 2-3 days.

    • Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the transfer mark to the new root tip.

  • Data Analysis:

    • Calculate the average root growth for each treatment.

    • Express the results as a percentage of the growth on the control (no hormone) plate.

    • Plot the percentage of root growth against the log of the hormone concentration to generate dose-response curves for both 7-IAA and IAA.

Concentration (M)IAA Avg. Root Growth (mm)% of Control7-IAA Avg. Root Growth (mm)% of Control
0 (Control)15.2100%15.1100%
1.E-1014.897%
1.E-0913.186%
1.E-088.556%
1.E-073.120%
1.E-061.510%
Table 1. Example data collection table for the root elongation assay.

Conclusion and Future Directions

This compound represents an intriguing but uncharacterized molecule in the vast landscape of plant growth regulators. While its structural similarity to the master hormone IAA suggests potential biological activity, its efficacy and mode of action remain to be determined. The positional shift of the acetic acid group from C3 to C7 is a significant chemical modification that could fundamentally alter its interaction with auxin receptors, transport proteins, and metabolic enzymes.

The technical framework provided here offers a clear path for the initial investigation of 7-IAA. By employing robust methodologies for chemical analysis and classic bioassays, researchers can begin to build a comprehensive profile of this novel compound.

Key future research questions include:

  • Receptor Binding Assays: Does 7-IAA directly bind to TIR1/AFB proteins? In vitro binding assays can quantify its affinity relative to IAA.

  • Transcriptomic Analysis: What genes are regulated by 7-IAA? RNA-sequencing of 7-IAA-treated tissues will reveal if it activates the canonical auxin-responsive gene set or a novel transcriptional program.

  • Metabolic Stability: Is 7-IAA metabolized in planta? It could be rapidly conjugated to an inactive form or, conversely, be more stable than IAA, leading to prolonged activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other IAA isomers (e.g., 4-IAA, 5-IAA, 6-IAA) will provide a deeper understanding of the structural requirements for auxin activity.

By systematically addressing these questions, the scientific community can illuminate the role of this unexplored isomer and, in doing so, gain a more nuanced understanding of the intricate signaling networks that govern plant life.

References

Discovery of Novel 2-(1H-indol-7-yl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the vast chemical space of indole derivatives, 2-(1H-indol-7-yl)acetic acid and its analogs present a compelling yet underexplored area for therapeutic innovation, particularly in oncology. This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel this compound analogs. We will delve into the rationale behind targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune tolerance in the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to accelerate the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting this compound Analogs for Cancer Immunotherapy

The relentless pursuit of novel cancer therapies has led to a paradigm shift towards harnessing the body's own immune system to combat malignancies. A key strategy in this endeavor is the inhibition of immune checkpoint proteins that tumors exploit to evade immune surveillance.[3] Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal enzyme in this context. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, thereby fostering an immunosuppressive milieu that promotes tumor growth.[3][4]

The indole scaffold is a well-established pharmacophore for IDO1 inhibition, with numerous indole-containing compounds demonstrating potent inhibitory activity.[6][7][8][9] While much of the focus has been on derivatives of indole-3-acetic acid, the exploration of other positional isomers, such as those derived from this compound, offers a promising avenue for discovering novel chemical matter with potentially improved potency, selectivity, and pharmacokinetic properties. The strategic placement of the acetic acid moiety at the 7-position of the indole ring, coupled with the potential for diverse substitutions on the indole nucleus, provides a rich chemical landscape for structure-activity relationship (SAR) studies. This guide will outline a systematic approach to unlock the therapeutic potential of this unique class of compounds.

Synthetic Strategies for this compound Analogs

The successful discovery of novel analogs hinges on robust and versatile synthetic methodologies. This section details a two-pronged approach for the synthesis of a library of this compound derivatives, focusing on the construction of the core indole scaffold and the subsequent introduction and modification of the acetic acid side chain.

Synthesis of the 7-Substituted Indole Core: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] This method is particularly well-suited for generating a diverse array of 7-substituted indoles, which serve as the foundational building blocks for our target analogs.

Rationale for Experimental Choices: The choice of a substituted phenylhydrazine allows for the introduction of various functional groups at what will become the 7-position of the indole ring. The selection of the acid catalyst and reaction conditions can influence the regioselectivity of the cyclization, especially with unsymmetrical ketones, and therefore must be carefully optimized for each substrate.[12]

Experimental Protocol: Fischer Indole Synthesis of a 7-Substituted Indole

  • Hydrazone Formation: In a round-bottom flask, dissolve the desired substituted phenylhydrazine hydrochloride (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) in ethanol. Add sodium acetate (1.5 eq.) and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

  • Cyclization: To the reaction mixture, add a suitable acid catalyst, such as polyphosphoric acid (PPA) or glacial acetic acid. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted indole.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis Start Substituted Phenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Ethanol, NaOAc, RT) Start->Hydrazone Cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization Workup Work-up & Purification (Extraction, Chromatography) Cyclization->Workup Product 7-Substituted Indole Workup->Product

Caption: Workflow for the Fischer Indole Synthesis.

Introduction of the Acetic Acid Moiety

With the 7-substituted indole core in hand, the next critical step is the introduction of the acetic acid side chain. A direct and efficient method involves the reaction of the indole with an appropriate two-carbon electrophile under basic conditions.

Rationale for Experimental Choices: The use of a strong base, such as sodium hydride, is necessary to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. Chloroacetic acid or its ester derivatives serve as the electrophile to introduce the acetic acid functionality. The choice of solvent and temperature is crucial to ensure good solubility and prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound Analogs

  • Deprotonation: To a solution of the 7-substituted indole (1.0 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add a solution of ethyl chloroacetate (1.2 eq.) in DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Quench the reaction by the slow addition of water. Add sodium hydroxide (2.0 eq.) and heat the mixture to 60 °C for 2-4 hours to hydrolyze the ester.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.

A Tiered Screening Cascade for the Identification of Lead Compounds

A systematic and logical screening cascade is essential for efficiently identifying promising lead candidates from a library of synthesized analogs. The proposed cascade begins with a high-throughput enzymatic assay to assess direct inhibition of IDO1, followed by cell-based assays to evaluate cellular potency and cytotoxicity, and culminates in more complex co-culture models to assess immunomodulatory effects.

Diagram of the Screening Cascade:

Screening_Cascade Library Library of this compound analogs Primary_Screen Primary Screen: IDO1 Enzymatic Inhibition Assay (IC50 Determination) Library->Primary_Screen Cell_Potency Secondary Screen: Cell-Based IDO1 Inhibition Assay (Cellular IC50) Primary_Screen->Cell_Potency Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Potency->Cytotoxicity Immunomodulation Tertiary Screen: T-Cell Co-culture Assay (Rescue of T-cell proliferation) Cell_Potency->Immunomodulation Lead_Candidates Lead Candidates Immunomodulation->Lead_Candidates

Caption: A tiered screening cascade for lead identification.

Primary Screen: IDO1 Enzymatic Inhibition Assay

The initial screen aims to identify direct inhibitors of IDO1 enzymatic activity. A fluorogenic assay is recommended for its high sensitivity and suitability for high-throughput screening.[13]

Rationale for Experimental Choices: This assay directly measures the enzymatic activity of purified recombinant human IDO1. The use of a fluorogenic developer that reacts with the product, N-formylkynurenine, provides a robust signal with low background interference.[13]

Experimental Protocol: IDO1 Enzymatic Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing assay buffer, an antioxidant mix, and recombinant human IDO1 enzyme. Prepare a solution of the substrate, L-tryptophan. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 96-well black microplate, add the reaction buffer to each well. Add the test compounds at various concentrations. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the L-tryptophan solution to all wells. Incubate the plate at 37 °C for 45 minutes in the dark.

  • Detection: Add a fluorogenic developer solution to each well and incubate at 45 °C for 3 hours in the dark.

  • Data Acquisition and Analysis: Measure the fluorescence intensity at an excitation wavelength of 402 nm and an emission wavelength of 488 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Screen: Cell-Based Assays

Compounds that demonstrate significant activity in the enzymatic assay are advanced to cell-based assays to confirm their potency in a more physiologically relevant context and to assess their cytotoxicity.

This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular environment.

Rationale for Experimental Choices: The human ovarian cancer cell line SK-OV-3 is a suitable model as it can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[14][15] The measurement of kynurenine in the cell culture supernatant provides a direct readout of cellular IDO1 activity.[14][15]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

  • Cell Culture and IDO1 Induction: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with IFN-γ (100 ng/mL) for 24 hours.[15]

  • Compound Treatment: Remove the induction medium and add fresh medium containing serial dilutions of the test compounds. Incubate for an additional 24 hours.

  • Sample Preparation and Kynurenine Measurement: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) and incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15] Centrifuge to pellet the precipitated protein.

  • Detection: Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 480 nm.[15]

  • Data Analysis: Calculate the cellular IC50 values by plotting the percent inhibition of kynurenine production against the compound concentration.

It is crucial to ensure that the observed inhibition of IDO1 activity is not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[6][7][8]

Rationale for Experimental Choices: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the differentiation of specific IDO1 inhibitors from compounds that are toxic to the cells.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed the desired cancer cell line (e.g., SK-OV-3) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percent cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) value.

Data Presentation: Summary of In Vitro Activity

Compound ID7-SubstituentIDO1 Enzymatic IC50 (nM)Cellular IDO1 IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/Cellular IC50)
Analog-1-H
Analog-2-F
Analog-3-Cl
Analog-4-OCH3
......

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the discovery and preclinical development of novel this compound analogs as potential cancer immunotherapeutics. By leveraging the versatility of the Fischer indole synthesis and a logically tiered screening cascade focused on the inhibition of IDO1, researchers can efficiently identify and optimize lead candidates. The detailed protocols and the rationale behind the experimental choices are designed to ensure scientific integrity and accelerate the translation of promising compounds from the bench to the clinic. Future work should focus on expanding the library of analogs to explore a wider range of substitutions on the indole ring, conducting in-depth SAR studies, and evaluating lead candidates in in vivo cancer models to establish their therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-indol-7-yl)acetic acid is a significant indole derivative with potential applications in medicinal chemistry and drug development.[1] As an analogue of the well-known plant hormone indole-3-acetic acid, it serves as a valuable scaffold in the synthesis of various biologically active compounds.[2] The purity of this compound is paramount for reliable biological screening and downstream applications. This document provides a comprehensive guide to the purification of this compound from a crude synthetic mixture, employing standard laboratory techniques such as column chromatography and recrystallization. The protocols are designed to be adaptable, with explanations of the underlying principles to allow for optimization based on the specific impurity profile of the crude product.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Appearance White to off-white crystalline solid[4]
Solubility Generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[1] Poorly soluble in water.[4]
Acidity (pKa) As a carboxylic acid, it exhibits acidic properties. The exact pKa is not readily available, but it is expected to be in a similar range to other indole acetic acids (around 4.75 for indole-3-acetic acid).[1]
Stability Sensitive to light and elevated temperatures.[1][5] Should be stored in a cool, dark place.

Purification Strategy Overview

The purification of this compound typically involves a two-step process:

  • Column Chromatography: To separate the target compound from impurities with significantly different polarities.

  • Recrystallization: To achieve high purity by removing trace impurities.

The choice of which method to use first, or if both are necessary, will depend on the initial purity of the crude material. Thin Layer Chromatography (TLC) is an indispensable tool for assessing the purity at each stage and for optimizing the solvent systems for column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Determine solvent system Fractions Collect & Analyze Fractions Column->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Combine pure fractions Recrystallization Recrystallization Evaporation1->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure Pure this compound Filtration->Pure

Caption: General workflow for the purification of this compound.

Part 1: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] For acidic compounds like this compound, silica gel is a common stationary phase.

Determining the Eluent System by TLC

Before performing column chromatography, it is crucial to identify a suitable solvent system using TLC. The ideal eluent should provide a good separation of the target compound from its impurities, with an Rf value for the target compound of approximately 0.3.[6]

Protocol:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • To improve the resolution and prevent streaking of the acidic compound, a small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent.[6]

  • Visualize the spots under UV light (254 nm). The optimal solvent system is the one that gives the desired Rf value for the product spot and the best separation from other spots.

Column Chromatography Protocol

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent system (determined by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a homogenous packing without air bubbles.[7]

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in separate tubes.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.[8]

    • Monitor the composition of the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.

Column_Chromatography cluster_column Chromatography Column Eluent Eluent Sand_top Sand Sample Crude Sample Silica Silica Gel Sand_bottom Sand Wool Cotton/Glass Wool Stopcock Stopcock Fractions Collected Fractions

Caption: Diagram of a packed column for chromatography.

Part 2: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities remain in the solution. The key to successful recrystallization is the selection of an appropriate solvent.

Solvent Selection

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Commonly used solvents for the recrystallization of indole derivatives include ethanol/water or ethyl acetate/hexane mixtures.[9][10]

Protocol for Solvent Screening:

  • Place a small amount of the partially purified compound into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point and observe if the compound dissolves.

  • If the compound dissolves at a high temperature, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • If a single solvent is not suitable, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[11]

Recrystallization Protocol

Materials:

  • Selected recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities. Perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting

IssuePossible CauseSuggested Solution
Oily Product from Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent pair. Try scratching the inside of the flask to induce crystallization.
Poor Separation in Column Chromatography Incorrect eluent system.Re-optimize the solvent system using TLC.[8] A shallower gradient may be necessary.
Compound Stuck on the Column The eluent is not polar enough, or the compound has strong interactions with the silica gel.Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol or acetic acid can help.
Low Recovery after Recrystallization Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are often flammable and can be toxic.

  • This compound, like other indole acetic acids, may cause skin and eye irritation.[5] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The purification of this compound can be effectively achieved through a combination of column chromatography and recrystallization. Careful selection of solvent systems, based on preliminary TLC analysis, is critical for the success of these procedures. The protocols provided in this application note serve as a robust starting point for obtaining high-purity material suitable for research and drug development.

References

Using 2-(1H-indol-7-yl)acetic acid in cell culture assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilizing 2-(1H-indol-7-yl)acetic Acid in Cell Culture Assays for Investigating the IDO1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Tryptophan Metabolism in Disease

This compound (hereafter referred to as 7-IAA) is an indole derivative belonging to a class of compounds with significant biological activities.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] While its parent compound, indole-3-acetic acid, is widely known as a plant hormone (auxin), derivatives of indole acetic acid are increasingly investigated for their therapeutic potential in human diseases, including cancer.[1][3]

This document provides a technical guide for utilizing 7-IAA in cell culture assays, with a specific focus on its potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the context of cancer, overexpression of IDO1 in tumor cells or surrounding immune cells leads to the depletion of tryptophan in the local microenvironment.[6][7] This "tryptophan starvation" arrests the proliferation of effector T cells and promotes the generation of regulatory T cells, thereby creating a state of profound immune suppression that allows tumors to evade immune destruction.[4] Consequently, inhibiting IDO1 has emerged as a compelling therapeutic strategy in immuno-oncology.[6][7][8]

These protocols will guide researchers in preparing and using 7-IAA in cell-based assays to quantify its inhibitory effect on IDO1 activity.

Physicochemical Properties, Handling, and Storage

Proper handling and storage of 7-IAA are critical for ensuring experimental reproducibility.

1.1. Compound Properties

PropertyValueSource
IUPAC Name This compound[9]
Synonyms Indole-7-acetic acidN/A
CAS Number 39689-63-9[9]
Molecular Formula C₁₀H₉NO₂[9]
Molecular Weight 175.18 g/mol [9]
Solubility Soluble in organic solvents like DMSO and ethanol.[1]N/A

1.2. Safety & Handling

As a laboratory chemical, standard precautions should be taken.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[11][12]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[11]

  • Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10] If inhaled, move to fresh air.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

1.3. Storage

Store the solid compound and stock solutions at -20°C or -80°C to ensure long-term stability. Keep containers tightly closed and protected from light.[13] Avoid repeated freeze-thaw cycles of stock solutions.

Mechanism of Action: The IDO1 Pathway

IDO1 is a heme-containing enzyme that oxidizes L-tryptophan (L-Trp) to N-formylkynurenine.[5] This product is rapidly converted to kynurenine (Kyn). The depletion of L-Trp and the accumulation of downstream kynurenine metabolites are the primary drivers of IDO1-mediated immunosuppression.[4] 7-IAA, as an indole analog, may act as a competitive inhibitor, binding to the active site of IDO1 and preventing the binding of its natural substrate, L-tryptophan.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell (T-Cell) Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Trp_In L-Tryptophan (Essential for function) Trp->Trp_In Uptake Kyn Kynurenine Kyn_In Kynurenine (Immunosuppressive) Kyn->Kyn_In Uptake IDO1->Kyn Catalysis Proliferation T-Cell Proliferation & Activation Anergy T-Cell Anergy & Apoptosis Trp_In->Proliferation Kyn_In->Anergy IAA This compound (7-IAA) IAA->IDO1 Inhibition

Figure 1. Simplified diagram of the IDO1 pathway and the inhibitory action of 7-IAA.

Protocol: Preparation of Stock Solutions

The poor aqueous solubility of 7-IAA necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

3.1. Materials

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

3.2. Procedure

  • Calculate Mass: Determine the mass of 7-IAA needed for your desired stock concentration (e.g., 10 mM).

    • Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 175.18 g/mol * 1000 mg/g = 1.75 mg for 1 mL of 10 mM stock.

  • Weigh Compound: Carefully weigh the calculated mass of 7-IAA powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM stock) to the tube.

  • Solubilize: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

3.3. Working Dilutions Prepare fresh working dilutions by diluting the high-concentration stock into complete cell culture medium immediately before treating cells. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤0.1%.

Stock Conc.Final Conc.Dilution FactorDMSO in Media (1:1000 dilution)
10 mM10 µM1:10000.1%
10 mM1 µM1:100000.01%

Application Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes how to measure the inhibitory effect of 7-IAA on IDO1 activity in a cellular context. IDO1 expression is induced in a suitable cell line using interferon-gamma (IFN-γ), followed by treatment with the inhibitor. The activity of IDO1 is then determined by measuring the amount of kynurenine produced.[14]

Workflow A 1. Seed Cells (e.g., HeLa, SKOV-3) in 96-well plate B 2. Allow Adherence (Overnight Incubation) A->B C 3. Induce IDO1 Expression (Treat with IFN-γ) B->C D 4. Add Test Compound (7-IAA dose-response + Vehicle Control) C->D E 5. Incubate (48-72 hours) D->E F 6. Collect Supernatant E->F G 7. Quantify Kynurenine (HPLC or Spectrophotometry) F->G H 8. Analyze Data (Calculate % Inhibition & IC₅₀) G->H

Figure 2. General workflow for a cell-based IDO1 inhibition assay.

4.1. Materials

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3).[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human Interferon-gamma (IFN-γ).

  • 7-IAA stock solution (10 mM in DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Phosphate-Buffered Saline (PBS).

4.2. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment (e.g., 3 x 10⁴ cells/well for SKOV-3).[14] Include wells for all controls.

  • Adherence: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression (e.g., 100 ng/mL).[14] Also include a "No IFN-γ" control group to measure baseline kynurenine levels.

  • Compound Treatment: Immediately after adding IFN-γ, add the 7-IAA working dilutions to the appropriate wells.

    • Dose-Response: Prepare a serial dilution of 7-IAA (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Vehicle Control: Treat cells with the same final concentration of DMSO as the highest 7-IAA concentration (e.g., 0.1% DMSO). This is the 0% inhibition control.

    • No Treatment Control: Wells with cells and IFN-γ but no inhibitor.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for kynurenine analysis. Store at -80°C if not analyzing immediately.[15]

Protocol: Quantifying Kynurenine Production

The most common methods for quantifying kynurenine in cell culture media are High-Performance Liquid Chromatography (HPLC) or a spectrophotometric assay using p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich’s reagent).[14][15]

5.1. Kynurenine Measurement by Spectrophotometry (p-DMAB Assay)

This colorimetric method is suitable for high-throughput screening.

5.1.1. Materials

  • Collected cell culture supernatants.

  • Trichloroacetic acid (TCA), 30% (w/v).

  • p-dimethylaminobenzaldehyde (p-DMAB) reagent: 2% (w/v) p-DMAB in glacial acetic acid.[14]

  • Kynurenine standard.

  • 96-well clear flat-bottom plate.

  • Microplate reader.

5.1.2. Procedure

  • Protein Precipitation: Add 5 µL of 30% TCA to 100 µL of cell culture supernatant in a microcentrifuge tube to precipitate proteins.[14]

  • Incubation & Centrifugation: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14] Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer 75 µL of the clarified supernatant to a new 96-well plate.

  • Color Reaction: Add 75 µL of the p-DMAB reagent to each well and mix.

  • Incubation: Incubate at room temperature for 10 minutes. A yellow color will develop.

  • Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.[14]

  • Standard Curve: Prepare a standard curve using known concentrations of kynurenine (e.g., 0-200 µM) treated in the same manner as the samples.

5.2. Data Analysis

  • Calculate Kynurenine Concentration: Use the standard curve to convert the absorbance values of your samples to kynurenine concentrations (µM).

  • Calculate Percent Inhibition:

    • Percent Inhibition = (1 - ([Kyn]sample - [Kyn]no IFN-γ) / ([Kyn]vehicle - [Kyn]no IFN-γ)) * 100

  • Determine IC₅₀: Plot the Percent Inhibition versus the log of the 7-IAA concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of 7-IAA that causes 50% inhibition of IDO1 activity.[14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Kynurenine Production - Low IDO1 expression. - IFN-γ is inactive. - Cell line is not responsive.- Confirm IDO1 expression via Western Blot or qPCR. - Test a new lot of IFN-γ or increase its concentration. - Use a cell line known for high IDO1 inducibility (e.g., SKOV-3).
High Well-to-Well Variability - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding. - Use calibrated pipettes and reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with PBS.
Compound Precipitation - Compound solubility limit exceeded. - Interaction with media components.- Visually inspect the media after adding the compound. - Lower the highest test concentration. - Ensure the final DMSO concentration is consistent and low (≤0.1%).

References

A Robust, Validated HPLC Method for the Quantification of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(1H-indol-7-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method is developed based on reverse-phase chromatography principles and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, and reliability.[1][2][3][4]

Introduction and Scientific Rationale

This compound is an indole derivative of significant interest in pharmaceutical and biological research. As an isomer of the well-known plant hormone indole-3-acetic acid, its unique biological activities necessitate precise and reliable quantification.[5] High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6]

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Physicochemical Properties

This compound is a moderately polar molecule, a characteristic dictated by its bicyclic indole ring and the carboxylic acid side chain. Key properties influencing its chromatographic behavior include:

  • Molecular Formula: C₁₀H₉NO₂[7]

  • Molecular Weight: 175.18 g/mol [7]

  • XLogP3: 1.7[7]

  • Functional Groups: A carboxylic acid moiety (-COOH) and a secondary amine within the indole ring.

The XLogP3 value of 1.7 indicates a moderate hydrophobicity, making the compound an ideal candidate for reverse-phase HPLC.[7][8] The acidic nature of the carboxylic group requires careful pH control of the mobile phase to ensure consistent retention and symmetrical peak shape.

Chromatographic Strategy: Reverse-Phase HPLC

Reverse-phase (RP-HPLC) was selected as the mode of separation. In this technique, a non-polar stationary phase is used with a polar mobile phase.[8] The analyte, this compound, will be retained on the column through hydrophobic interactions between its indole ring and the stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and displaces the analyte from the column.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used and versatile stationary phase in RP-HPLC and provides excellent retention for moderately polar compounds like indole derivatives.[9] Its dense alkyl chain coverage offers a strong hydrophobic interaction surface.

  • Mobile Phase Rationale: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths, which is advantageous for detecting indole compounds.

    • Aqueous Buffer and pH Control: The pKa of the carboxylic acid group is critical. To ensure reproducible retention and prevent peak tailing, the mobile phase pH must be controlled. By setting the pH to approximately 3.0, which is well below the typical pKa of a carboxylic acid (~4.5), the ionization of the -COOH group is suppressed. This renders the molecule less polar, leading to stronger retention and improved peak symmetry.[10] An acidified aqueous solution (e.g., with phosphoric acid or formic acid) is therefore essential.

  • Detection: The indole ring of the analyte contains a chromophore that absorbs UV light. A UV detector is therefore a simple and effective choice. The typical absorbance maximum for indole compounds is around 280 nm, providing a good balance of sensitivity and selectivity.[11]

Method Workflow and Logic

The overall process, from initial preparation to final data analysis, is designed to be systematic and robust.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration & Suitability A->D B Standard Stock Solution C Working Standards & Sample Preparation B->C E Chromatographic Separation (HPLC) C->E D->E Inject F Peak Integration & Quantification E->F G Method Validation & Reporting F->G

References

Application Notes and Protocols for the Development of 2-(1H-indol-7-yl)acetic acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(1H-indol-7-yl)acetic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and the ability of its derivatives to form key interactions with a wide range of biological targets have cemented its importance in modern drug discovery.[3][4] Among the diverse family of indole-containing compounds, this compound presents a particularly compelling starting point for the development of novel therapeutics.

The strategic placement of the acetic acid moiety at the 7-position of the indole ring offers distinct advantages for molecular design. Unlike the more extensively studied indole-3-acetic acid, the 7-substituted analogue provides a different vector for exploring the chemical space around the indole core. This can lead to novel intellectual property and potentially improved selectivity or potency for various biological targets. The carboxylic acid group serves as a versatile handle for a variety of chemical modifications, allowing for the generation of amides, esters, and other derivatives to modulate physicochemical properties and target engagement.[5] Furthermore, the indole nitrogen and the benzene ring of the scaffold are amenable to a range of substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its pharmacological profile.[6]

This guide provides a comprehensive overview of the key considerations and methodologies for the development of novel drug candidates based on the this compound scaffold. We will delve into the strategic design of derivative libraries, provide detailed synthetic protocols, and outline robust biological evaluation workflows, with a focus on anticancer and anti-inflammatory applications.

I. Design and Synthesis of this compound Derivatives: A-State-of-the-Art Approach

The successful development of novel drug candidates from a given scaffold hinges on the rational design and efficient synthesis of a diverse library of analogues. This section outlines a strategic approach to the design of this compound derivatives and provides a detailed protocol for their synthesis.

Strategic Design of a Focused Derivative Library

The design of a focused library of derivatives should be guided by a clear understanding of the intended biological target and the principles of medicinal chemistry. The following key modifications of the this compound scaffold are proposed to explore the structure-activity relationship (SAR) and identify potent and selective drug candidates:

  • Modification of the Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore that can engage in hydrogen bonding and electrostatic interactions with biological targets. Conversion of the carboxylic acid to a series of amides and esters with varying steric and electronic properties is a primary strategy to modulate target affinity, cell permeability, and metabolic stability. For instance, the formation of amides with a diverse set of primary and secondary amines can introduce new interaction points and alter the molecule's hydrogen bonding capacity.

  • Substitution on the Indole Nitrogen (N-1 Position): Alkylation or arylation at the N-1 position can significantly impact the molecule's lipophilicity and its orientation within a binding pocket. Introducing small alkyl groups (e.g., methyl, ethyl) or larger aromatic moieties can probe for specific hydrophobic interactions and potentially block metabolic pathways.

  • Substitution on the Benzene Ring (Positions 4, 5, and 6): The benzene ring of the indole nucleus offers multiple sites for substitution to fine-tune the electronic properties and explore additional binding interactions. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the pKa of the indole nitrogen and the overall electron density of the aromatic system, which can influence target binding and pharmacokinetic properties.

Synthetic Protocol: A Generalized Approach

A versatile and efficient synthetic route is essential for the timely generation of a derivative library. The following protocol outlines a general approach for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound and its Amide Derivatives

This protocol is a multi-step synthesis that begins with a suitable starting material, such as a substituted o-nitrotoluene, and proceeds through a series of well-established reactions to yield the target compounds.

Step 1: Synthesis of the Indole Scaffold

The Fischer indole synthesis is a robust and widely used method for the construction of the indole ring system.[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from the corresponding phenylhydrazine and a ketone or aldehyde.

  • Reagents and Materials:

    • Substituted phenylhydrazine hydrochloride

    • Pyruvic acid or a suitable keto-acid

    • Glacial acetic acid

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid

    • Standard laboratory glassware and equipment

  • Procedure:

    • Hydrazone Formation: Dissolve the substituted phenylhydrazine hydrochloride and pyruvic acid in ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Cyclization: Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. Heat the mixture to 80-100 °C for 2-4 hours.

    • Work-up and Purification: Cool the reaction to room temperature and pour it into ice-water. Neutralize the mixture with a base, such as sodium hydroxide, to precipitate the crude indole-2-carboxylic acid. Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified indole-2-carboxylic acid.

Step 2: Conversion to this compound

This step involves the conversion of the C2-carboxylic acid to the desired C7-acetic acid. This can be a multi-step process involving protection of the indole nitrogen, reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent cyanation followed by hydrolysis. A more direct approach may involve a directed C-H functionalization strategy.[6]

Step 3: Amide Coupling

  • Reagents and Materials:

    • This compound

    • A diverse selection of primary and secondary amines

    • Coupling agents (e.g., HATU, HOBt, EDCI)

    • An organic base (e.g., DIPEA, triethylamine)

    • Anhydrous DMF or DCM as the solvent

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2.0 equivalents of DIPEA). Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

II. Biological Evaluation: A Multi-tiered Screening Cascade

A systematic and robust biological evaluation strategy is crucial to identify promising lead compounds from the synthesized library. A multi-tiered screening cascade, starting with broad-based cellular assays and progressing to more specific target-based assays, is a time- and resource-efficient approach.

Tier 1: Primary Screening for Anticancer and Anti-inflammatory Activity

The initial screening aims to identify derivatives with significant biological activity in cellular models of cancer and inflammation.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • LPS from E. coli

    • Griess reagent

    • 96-well microplates

  • Procedure:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the indole derivatives for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Data Analysis: Determine the inhibitory effect of the derivatives on NO production and calculate their IC50 values.

Tier 2: Target-Based Assays and Mechanism of Action Studies

Compounds that demonstrate significant activity in the primary screening should be further investigated in target-based assays to elucidate their mechanism of action. Based on the known biological activities of indole derivatives, potential targets include protein kinases, aldose reductase, and the CRTH2 receptor.[10][11][12]

Protocol 4: Aldose Reductase Inhibitor Screening Assay

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications.[13]

  • Reagents and Materials:

    • Recombinant human aldose reductase

    • NADPH

    • DL-glyceraldehyde (substrate)

    • Potassium phosphate buffer

    • Microplate reader

  • Procedure:

    • In a 96-well plate, combine the buffer, NADPH, the test compound, and the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 5: CRTH2 Receptor Binding Assay

The CRTH2 receptor is a key player in allergic inflammation, making it an attractive target for anti-inflammatory drugs.[12]

  • Reagents and Materials:

    • Cell membranes expressing the human CRTH2 receptor

    • Radiolabeled ligand (e.g., [3H]PGD2)

    • Binding buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the ability of the test compounds to displace the radiolabeled ligand and calculate their Ki values.

III. Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the biological evaluation of the derivative library will be used to establish a comprehensive SAR. This analysis will identify the key structural features required for potent and selective activity and guide the design of the next generation of compounds.

Interpreting SAR Data

The SAR for this compound derivatives will be analyzed by correlating the structural modifications with the observed biological activity. Key questions to address include:

  • Role of the Carboxylic Acid: Is the free carboxylic acid essential for activity? How do different amide and ester functionalities affect potency and selectivity?

  • Impact of N-1 Substitution: Does substitution on the indole nitrogen enhance or diminish activity? Is there a correlation between the size or electronic nature of the substituent and potency?

  • Influence of Benzene Ring Substituents: How do the position and electronic properties of substituents on the benzene ring affect activity? Are there specific "hot spots" for favorable interactions?

Lead Optimization

Based on the initial SAR, promising lead compounds will be selected for further optimization. This iterative process will involve the synthesis of additional focused libraries of derivatives to fine-tune the potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and pharmacokinetic profile) of the lead compounds.

IV. Visualization of Key Concepts

Visual aids are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Diagram 1: Drug Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold Selection Scaffold Selection Library Design Library Design Scaffold Selection->Library Design Synthesis Synthesis Library Design->Synthesis Primary Screening Primary Screening Synthesis->Primary Screening Derivative Library Target-Based Assays Target-Based Assays Primary Screening->Target-Based Assays SAR Analysis SAR Analysis Target-Based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Compounds Lead Optimization->Library Design Iterative Design

Caption: A streamlined workflow for the discovery of this compound derivatives.

Diagram 2: Key Modifications of the this compound Scaffold

G cluster_0 Scaffold R1 N-1 Substitution (Alkyl, Aryl) R1->Scaffold R2 Ring Substitution (Positions 4, 5, 6) R2->Scaffold R3 Side Chain Modification (Amides, Esters) R3->Scaffold

Caption: Key positions for chemical modification on the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. A systematic and integrated approach, encompassing rational library design, efficient synthesis, and a multi-tiered biological evaluation strategy, is essential for unlocking the full potential of this versatile chemical scaffold. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to embark on the exciting journey of discovering the next generation of indole-based medicines.

References

Application Notes & Protocols: The Use of 2-(1H-indol-7-yl)acetic acid in Dissecting Auxin Biology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in plant biology and agrochemistry.

Introduction: Probing Auxin Specificity with a Structural Analog

The phytohormone indole-3-acetic acid (IAA) is the most abundant, naturally occurring auxin, acting as a master regulator of nearly every aspect of plant growth and development.[1][2] Its effects are mediated by a well-defined nuclear signaling pathway that involves the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors.[3][4] The vast complexity of auxin's role—dictating processes as diverse as root initiation, shoot elongation, and fruit development—raises a critical question: how can such a simple molecule elicit so many specific, context-dependent responses?

Part of the answer may lie in the structural specificity of the interactions between auxin and the various components of its signaling, transport, and metabolic pathways. While IAA is the canonical auxin, plants produce other endogenous auxins, and a vast number of synthetic auxins have been developed, each with unique properties.[2][5] This guide focuses on a specific, non-canonical structural analog: 2-(1H-indol-7-yl)acetic acid (7-IAA) .

Unlike the natural auxin where the acetic acid side chain is at position 3 of the indole ring, 7-IAA has this chain at position 7. This seemingly minor isomeric shift provides a powerful chemical tool. By comparing the biological effects of 7-IAA to the well-characterized effects of IAA, researchers can probe the steric and electronic requirements of the auxin-binding pockets of receptors, transporters, and metabolic enzymes. Differential responses to these isomers can reveal previously unknown specificities in the auxin machinery, helping to untangle the complexity of auxin action.

This document serves as a technical guide for researchers, providing the rationale and detailed protocols for using 7-IAA to dissect the auxin pathway.

Section 1: The Canonical Auxin Signaling Pathway

To understand the utility of 7-IAA, one must first be grounded in the primary mechanism of auxin perception. The nuclear auxin signaling pathway is initiated when IAA binds to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA repressor.[1][6] This binding acts as a "molecular glue," stabilizing the interaction and targeting the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[3][7] The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of target genes to activate or repress their transcription, leading to a physiological response.[4]

Figure 1. The core nuclear auxin signaling pathway.

Section 2: Rationale for Use & Comparative Properties

The central hypothesis for using 7-IAA is that its altered structure will lead to differential interactions within the auxin pathway. The positioning of the side chain at C7 instead of C3 could:

  • Alter Receptor Binding: The auxin-binding pocket of the TIR1/AFB co-receptors is structurally defined.[8][9] Isomers may fit differently, leading to variations in binding affinity or selectivity for different members of the TIR1/AFB family (e.g., TIR1 vs. AFB5).[10][11]

  • Affect Polar Transport: Recognition by auxin influx (AUX1/LAX) and efflux (PIN, ABCB) carriers is crucial for establishing auxin gradients.[5] 7-IAA may be a poor or selective substrate for these transporters.

  • Change Metabolic Stability: Auxin homeostasis is maintained by synthesis, conjugation, and degradation.[12] Enzymes responsible for these processes may not recognize 7-IAA as efficiently as IAA, potentially giving it a longer or shorter biological half-life.

The following table outlines the known properties of IAA and the hypothetical properties of 7-IAA, which can be tested using the protocols in this guide.

PropertyIndole-3-acetic acid (IAA)This compound (7-IAA)Experimental Protocol
Primary Auxin Activity High (endogenous standard)Unknown, predicted to be lower or inactive4.1.1, 4.1.2, 4.1.3
TIR1/AFB Binding Acts as "molecular glue" for TIR1/AFB-Aux/IAA complex.[3]Unknown, may have altered affinity or specificity.4.2.1
Polar Transport Efficiently transported by PIN, AUX1/LAX, and ABCB carriers.[5]Unknown, likely to be a poor substrate.4.3.1
Metabolic Profile Metabolized to OxIAA, IAA-Asp, IAA-Glu, etc.[12]Unknown, may be resistant to standard metabolic pathways.4.4.1

Section 3: Experimental Protocols & Applications

Assessing Biological Activity: Classic Auxin Bioassays

The first step in characterizing 7-IAA is to determine if it possesses auxin-like activity in planta. These bioassays measure classic, whole-plant responses to auxin.

Protocol 3.1.1: Arabidopsis Root Elongation Inhibition Assay

  • Rationale: Exogenous auxin inhibits primary root elongation in a concentration-dependent manner. This is a highly sensitive and quantifiable auxin response. Comparing the dose-response curves of IAA and 7-IAA reveals their relative bioactivity.

  • Methodology:

    • Plate Preparation: Prepare square petri plates with half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Supplement replicate sets of plates with IAA and 7-IAA at a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO or ethanol if used for stock solutions).

    • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and place them on standard MS plates.

    • Germination & Transfer: Stratify plates at 4°C for 2-3 days in the dark, then transfer to a growth chamber (22°C, 16h light/8h dark) and grow vertically for 4-5 days.

    • Treatment: Carefully transfer seedlings of uniform size to the treatment plates (prepared in step 1), arranging ~10-15 seedlings per plate. Mark the position of the root tip at the time of transfer.

    • Incubation & Measurement: Return plates to the growth chamber and grow vertically for another 2-3 days. Scan the plates and measure the length of new root growth from the transfer mark using image analysis software (e.g., ImageJ).

    • Data Analysis: For each concentration, calculate the mean root growth and standard error. Plot the percent inhibition of root growth relative to the vehicle control against the log of the auxin concentration to generate dose-response curves.

Investigating Receptor Interaction and Signaling

To test if 7-IAA interacts with the core auxin perception machinery, a yeast two-hybrid (Y2H) assay is an effective in vivo method.

Protocol 3.2.1: Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

  • Rationale: The Y2H system can reconstitute the auxin-dependent interaction between TIR1 and an Aux/IAA protein.[9][13] If 7-IAA can function as a "molecular glue," it will promote the interaction, activating a reporter gene and allowing yeast to grow on selective media. This directly tests the ability of 7-IAA to mediate co-receptor complex formation.[14][15]

  • Methodology:

    • Yeast Strain & Plasmids: Use a suitable yeast reporter strain (e.g., Y2H Gold). Utilize plasmids where TIR1 is fused to the GAL4 DNA-binding domain (BD; the "bait") and a specific Aux/IAA protein (e.g., IAA7) is fused to the GAL4 activation domain (AD; the "prey").[16]

    • Yeast Transformation: Co-transform the yeast strain with the BD-TIR1 and AD-IAA7 plasmids using a standard lithium acetate method. Plate on double dropout (DDO) medium (SD/-Leu/-Trp) to select for yeast containing both plasmids.

    • Interaction Assay:

      • Grow a liquid culture of the co-transformed yeast in DDO medium overnight.

      • Prepare a dilution series of the yeast culture.

      • Spot the dilutions onto quadruple dropout (QDO) medium (SD/-Ade/-His/-Leu/-Trp) plates.

      • Prepare replicate QDO plates supplemented with: a) Vehicle control, b) 1 µM IAA (positive control), and c) 1 µM 7-IAA.

    • Incubation & Analysis: Incubate the plates at 30°C for 3-5 days. Growth on the QDO plate indicates a protein-protein interaction. Compare the growth on the 7-IAA plate to the IAA and vehicle control plates. Robust growth similar to the IAA plate suggests 7-IAA effectively promotes the TIR1-Aux/IAA interaction. Lack of growth suggests it does not.

Characterizing Transport Dynamics

Determining if 7-IAA is actively transported is key to understanding its potential physiological roles and limitations as a research tool.

Protocol 3.3.1: Radiolabeled Auxin Transport Assay in Arabidopsis Roots

  • Rationale: This assay directly measures the movement of auxin through a segment of plant tissue.[17][18][19] By using radiolabeled ([³H] or [¹⁴C]) 7-IAA and comparing its transport to labeled IAA, one can quantify its efficiency as a substrate for the polar auxin transport system.

  • Methodology:

    • Plant Material: Grow Arabidopsis thaliana (Col-0) seedlings on vertical MS plates for 5-7 days.

    • Preparation of Agar Blocks: Prepare 1% agar in a buffer solution. While molten, add [³H]-IAA or [³H]-7-IAA to a final concentration of ~100 nM. Pipette small droplets (~5 µL) onto a hydrophobic surface (e.g., Parafilm) and allow them to solidify into small blocks. Prepare identical blocks without radiolabel as receiver blocks.

    • Root Excision: Under a dissecting microscope, carefully excise the apical 1-2 cm of the primary roots.

    • Assay Setup: Place the excised root segments on a standard MS plate. Place a radiolabeled donor block in contact with the apical (cut) end of the root segment. Place a non-labeled receiver block in contact with the basal end.

    • Transport Period: Incubate the plates in the dark at room temperature for a defined period (e.g., 4-6 hours). This prevents any light-induced degradation or response.

    • Quantification: After the incubation period, carefully remove the donor and receiver blocks into separate scintillation vials. Also, place the root segment into a third vial. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the amount of radioactivity transported into the receiver block and accumulated in the root segment as a percentage of the total radioactivity taken up (radioactivity lost from the donor block). Compare the transport efficiency of 7-IAA to that of IAA.

Analyzing Metabolic Stability

Understanding how quickly 7-IAA is broken down or conjugated is essential for interpreting the results of long-term bioassays.

Protocol 3.4.1: Quantification of 7-IAA and its Metabolites by LC-MS

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for identifying and quantifying small molecules like auxins and their metabolites from complex biological samples.[12][20][21] By treating plant tissue with 7-IAA and analyzing extracts over time, one can determine its metabolic fate.

  • Methodology:

    • Treatment and Sampling: Grow Arabidopsis seedlings in liquid MS culture for ~10 days. Treat the culture with 1 µM 7-IAA. Collect tissue samples at various time points (e.g., 0, 1, 4, 8, 24 hours). Flash-freeze the samples in liquid nitrogen and store at -80°C.

    • Extraction: Homogenize the frozen tissue (~50-100 mg) in an acidic extraction buffer (e.g., isopropanol/water/HCl). Add an internal standard (e.g., ¹³C-labeled IAA, if a labeled 7-IAA standard is unavailable, for assessing extraction efficiency).

    • Purification: Perform solid-phase extraction (SPE) to clean up the sample and enrich for acidic compounds like auxins.

    • LC-MS Analysis: Analyze the purified extract using a reverse-phase C18 column on an LC system coupled to a triple quadrupole or high-resolution mass spectrometer. Develop a method to separate 7-IAA from potential metabolites. Use Multiple Reaction Monitoring (MRM) for targeted quantification of 7-IAA and predicted metabolites (e.g., oxidized or conjugated forms).

    • Data Analysis: Quantify the amount of 7-IAA remaining at each time point to determine its rate of depletion. Identify and quantify any major metabolites that appear over time. Compare this metabolic profile to that of IAA treated under identical conditions.

Section 4: Experimental Workflow & Data Interpretation

The application of 7-IAA is most powerful when used in a comparative workflow alongside the canonical auxin, IAA.

Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_interp 4. Interpretation Hypothesis Hypothesis: 7-IAA has differential activity IAA_Stock Prepare IAA Stock Hypothesis->IAA_Stock IAA7_Stock Prepare 7-IAA Stock Hypothesis->IAA7_Stock Seedlings Grow Seedlings (e.g., Arabidopsis Col-0) Hypothesis->Seedlings Bioassay Perform Bioassay (e.g., Root Elongation) IAA_Stock->Bioassay Biochem_Assay Perform Biochemical Assay (e.g., Y2H, Transport) IAA_Stock->Biochem_Assay IAA7_Stock->Bioassay IAA7_Stock->Biochem_Assay Seedlings->Bioassay Measure Measure & Quantify (Image Analysis, Scintillation) Bioassay->Measure Biochem_Assay->Measure Stats Statistical Analysis (T-test, ANOVA) Measure->Stats Compare Compare IAA vs. 7-IAA Results Stats->Compare Conclusion Draw Conclusions on Specificity (Receptor, Transport, Metabolism) Compare->Conclusion

Figure 2. A typical experimental workflow for comparing IAA and 7-IAA.

Interpreting Differential Results:

  • If 7-IAA shows weaker or no activity in bioassays: This is the most likely outcome and suggests that the C3 position is critical for biological function. This could be due to poor receptor binding, lack of transport, or rapid inactivation. The follow-up protocols (3.2-3.4) are essential to distinguish between these possibilities.

  • If 7-IAA shows activity but with a different dose-response: This implies it is an active auxin, but perhaps with lower affinity for the receptor complex or less efficient transport to the target tissue.

  • If 7-IAA gives a different phenotype (e.g., inhibits roots but not hypocotyls): This would be a highly significant result, suggesting that 7-IAA may selectively interact with specific TIR1/AFB receptors that are differentially expressed in various tissues, or that it interferes with transport in a tissue-specific manner.

By systematically applying these protocols, researchers can leverage the structural differences between indole-3-acetic acid and this compound to gain deeper insights into the specificity and complexity of auxin biology.

References

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial properties. This document provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial potential of a specific analogue, 2-(1H-indol-7-yl)acetic acid. As a structural isomer of the well-known phytohormone indole-3-acetic acid, which has demonstrated effects on bacterial systems, investigating this compound is a logical step in the search for novel antimicrobial agents.[1][2] We present a suite of robust, validated protocols for determining the compound's inhibitory and bactericidal activity, and for characterizing its killing kinetics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic effects.[3][4][5] While indole-3-acetic acid (IAA) is primarily known as a plant growth regulator, recent studies have revealed its role in microbial signaling, including the modulation of virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[1][2][6] Furthermore, various synthetic derivatives of indole acetic acid have been shown to possess antibacterial and antifungal activities.[7][8]

This compound, a structural isomer of IAA, presents an unexplored avenue for antimicrobial research. Its unique substitution pattern may lead to novel interactions with bacterial targets, potentially circumventing existing resistance mechanisms. This application note outlines a systematic approach to characterize its antimicrobial profile, beginning with fundamental susceptibility assays and progressing to more detailed kinetic studies. The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.[9][10][11][12]

Essential Materials and Reagents

Successful and reproducible antimicrobial testing hinges on the quality and standardization of materials.

Table 1: Recommended Materials and Reagents

Category Item Recommended Specifications/Source Purpose
Test Compound This compoundPurity ≥95% (e.g., from commercial suppliers or synthesized and characterized)The investigational antimicrobial agent.
Dimethyl Sulfoxide (DMSO)ACS Grade or higherSolvent for preparing the stock solution of the test compound.
Bacterial Strains Escherichia coliATCC 25922Gram-negative quality control strain.
Staphylococcus aureusATCC 29213Gram-positive quality control strain.
Pseudomonas aeruginosaATCC 27853Gram-negative quality control strain, relevant for biofilm studies.
Enterococcus faecalisATCC 29212Gram-positive quality control strain.
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Commercially available, prepared as per manufacturer's instructions.Standardized liquid medium for broth dilution assays.[13]
Mueller-Hinton Agar (MHA)Commercially available, prepared to a uniform depth of 4 mm.[14]Standardized solid medium for agar-based assays.[14]
Tryptic Soy Broth (TSB) / Tryptic Soy Agar (TSA)Commercially availableGeneral purpose media for bacterial culture maintenance.
Sterile Saline Solution0.85% or 0.9% NaCl in sterile deionized waterUsed for preparing and standardizing bacterial inocula.[15][16]
Consumables & Equipment Sterile 96-well microtiter platesFlat-bottom, non-treated polystyreneFor performing broth microdilution assays.[17]
Sterile paper disks6 mm diameterFor the disk diffusion assay.[16]
McFarland Turbidity Standard0.5 standard (equivalent to ~1.5 x 10⁸ CFU/mL)For standardizing bacterial inoculum density.[16][18]
IncubatorCalibrated to 35°C ± 2°CFor bacterial growth under controlled conditions.[13][16]
Spectrophotometer or TurbidimeterCapable of measuring absorbance at 600-625 nmFor accurate measurement of bacterial suspension turbidity.
Micropipettes and sterile tipsCalibrated, various volumesFor accurate liquid handling.

Phase 1: Preliminary Screening via Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[15] It is a valuable initial screening tool to quickly determine if a compound has inhibitory properties against a panel of microorganisms.[14][18][19] The principle relies on the diffusion of the antimicrobial agent from an impregnated disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form where growth is prevented.[14][15][16]

Protocol 3.1: Disk Diffusion Assay
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an 18-24 hour culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. The inoculum should be used within 15 minutes of preparation.[16]

  • Preparation of Test Disks:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

    • Aseptically apply a precise volume (e.g., 20 µL) of the stock solution onto sterile 6 mm paper disks.

    • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet). This prevents the solvent from interfering with the assay.

    • Prepare a solvent control disk using only DMSO to ensure the solvent has no intrinsic antimicrobial activity.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15][18]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared test disks and the solvent control disk onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate.[14]

    • Gently press each disk to ensure complete contact with the agar surface.[18] Do not move a disk once it has been placed.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm), including the diameter of the disk.[16]

    • A zone of inhibition around the test disk (and no zone around the solvent control) indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.

Phase 2: Quantitative Assessment of Antimicrobial Activity

Following a positive result in the preliminary screen, a quantitative assessment is necessary to determine the precise concentration of the compound required to inhibit or kill the bacteria. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][20] Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[21][22][23]

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[17][24]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Typically, dispense 100 µL of CAMHB into wells 2 through 11. Add 200 µL of the starting compound concentration to well 1.

    • Perform the serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[25]

    • Well 11 will serve as the positive growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).[24]

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][24]

  • Inoculation and Incubation:

    • Within 15 minutes of its preparation, add the appropriate volume of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13][17]

    • The growth control well should be turbid, and the sterility control well should be clear.[24]

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound Compound Stock Plate 96-Well Plate (Serial Dilution in CAMHB) Compound->Plate Create Dilution Series Inoculum 0.5 McFarland Inoculum Inoculate Inoculate Plate (Final: 5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read Visually Inspect for Turbidity (Determine Lowest Clear Well) Incubate->Read MIC_Result MIC Value Read->MIC_Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][21][22] This test is a direct extension of the MIC assay.

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations (wells showing no visible growth).

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto separate, appropriately labeled MHA plates.[13]

  • Incubation:

    • Spread the aliquot evenly across the surface of the MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][21] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.

Table 2: Representative Data Summary for MIC/MBC Assays

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213[Data][Data][Data][Bacteriostatic/Bactericidal]
E. coli25922[Data][Data][Data][Bacteriostatic/Bactericidal]
P. aeruginosa27853[Data][Data][Data][Bacteriostatic/Bactericidal]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

Phase 3: Characterizing the Dynamics of Antimicrobial Action

A time-kill kinetics assay provides critical information on the rate and extent of bacterial killing over time.[26] This dynamic assessment helps to determine whether the compound's effect is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature.[26][27] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL.[27][28]

Protocol 5.1: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare flasks or tubes containing CAMHB with this compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

    • Prepare a standardized bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each flask.

  • Execution:

    • Inoculate each flask with the standardized bacterial suspension.

    • Incubate all flasks at 35°C ± 2°C, preferably with shaking to ensure aeration.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.[29][30]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time for each concentration.

    • Analyze the curves to determine the rate of killing and the concentration- or time-dependency of the compound's activity.

Diagram: Time-Kill Kinetics Workflow

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis Flasks Prepare Flasks: - Growth Control - 0.5x, 1x, 2x, 4x MIC Inoculate Inoculate Flasks & Incubate at 35°C Flasks->Inoculate Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Inoculum->Inoculate Sample Withdraw Aliquots at 0, 2, 4, 6, 8, 12, 24h Inoculate->Sample Dilute Perform Serial 10-fold Dilutions Sample->Dilute Plate Plate Dilutions on MHA Dilute->Plate IncubatePlates Incubate Plates 18-24h Plate->IncubatePlates Count Count Colonies (CFU) & Calculate CFU/mL IncubatePlates->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Caption: Experimental workflow for the Time-Kill Kinetics Assay.

Conclusion and Future Directions

This document provides a foundational, three-phase experimental design for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these standardized protocols, researchers can generate high-quality, reliable data to establish the compound's spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC and time-kill kinetics). Positive findings from this comprehensive screening cascade would warrant further investigation into the compound's mechanism of action, toxicity profile, and efficacy in more complex models, such as biofilm assays[1] or in vivo infection models, paving the way for its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(1H-Indol-7-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-Indol-7-yl)acetic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous drug candidates targeting a range of therapeutic areas. As research and development in this space progresses, the demand for a robust, safe, and scalable synthesis of this key intermediate has become increasingly critical. This guide provides a detailed overview of established and emerging techniques for the large-scale production of this compound, offering in-depth protocols and expert insights to facilitate process optimization and implementation in research and manufacturing settings. We will explore two primary synthetic strategies, starting from readily available 7-substituted indoles, and delve into the nuances of each approach, from reaction mechanisms to safety and purification considerations at scale.

Strategic Approaches to Scalable Synthesis

The synthesis of this compound on a large scale necessitates a strategic selection of starting materials and reaction pathways that are not only high-yielding but also cost-effective and safe. Two of the most promising routes that meet these criteria begin with either 7-cyanoindole or 7-bromoindole.

Route A: The 7-Cyanoindole Pathway

This multi-step approach leverages the relative accessibility of 7-cyanoindole, which can be prepared on a large scale. The core of this strategy involves the homologation of the C7 substituent to an acetic acid side chain.

Route B: The 7-Bromoindole Pathway

This route utilizes the versatile reactivity of 7-bromoindole, a commercially available starting material. Palladium-catalyzed cross-coupling reactions are central to this strategy, offering a more direct approach to introducing the two-carbon side chain.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_route_a Route A: 7-Cyanoindole Pathway cluster_route_b Route B: 7-Bromoindole Pathway A1 7-Cyanoindole A2 Indole-7-carboxylic acid A1->A2 Hydrolysis A3 2-(1H-Indol-7-yl)methanol A2->A3 Reduction A4 2-(1H-Indol-7-yl)acetonitrile A3->A4 Cyanation A5 This compound A4->A5 Hydrolysis B1 7-Bromoindole B2 Indole-7-carboxylic acid B1->B2 Pd-catalyzed Carbonylation B3 This compound B2->B3 Arndt-Eistert Homologation

Caption: Comparative overview of the two primary scalable synthetic routes to this compound.

Detailed Protocols and Experimental Insights

Route A: Step-by-Step Synthesis from 7-Cyanoindole

This pathway is particularly attractive due to a documented process for the large-scale production of the 7-cyanoindole starting material[1].

Step 1: Scalable Synthesis of 7-Cyanoindole

The industrial production of 7-cyanoindole can be achieved through a two-stage process starting from indoline. The first stage involves the cyanization of indoline to 7-cyanoindoline, followed by a catalytic dehydrogenation to yield 7-cyanoindole[1].

  • Cyanization of Indoline: This step typically employs a cyanization agent like trichloroacetonitrile in the presence of a Lewis acid, followed by treatment with an alkali metal alcoholate[1].

  • Dehydrogenation of 7-Cyanoindoline: The conversion to 7-cyanoindole is achieved through catalytic dehydrogenation using a noble metal catalyst, such as palladium on alumina, in a high-boiling solvent like decalin[1].

Step 2: Hydrolysis of 7-Cyanoindole to Indole-7-carboxylic acid

The hydrolysis of aromatic nitriles to carboxylic acids is a well-established transformation. For scale-up, both acidic and basic conditions can be employed, with careful consideration for the stability of the indole ring.

Protocol 1: Alkaline Hydrolysis of 7-Cyanoindole

ParameterCondition
Reactants 7-Cyanoindole, Sodium Hydroxide (or Potassium Hydroxide)
Solvent Ethylene glycol or a high-boiling alcohol/water mixture
Temperature 120-160 °C (reflux)
Reaction Time 12-24 hours
Work-up Cooling, dilution with water, acidification with HCl to precipitate the product
Typical Yield 85-95%

Insight: The use of a high-boiling solvent like ethylene glycol allows for higher reaction temperatures, which can significantly reduce reaction times compared to aqueous systems alone. The indole nucleus is generally stable under these conditions, but it is crucial to monitor for potential side reactions. Biocatalytic hydrolysis using nitrile hydratases presents a greener alternative, operating at ambient temperatures and neutral pH, which can minimize byproduct formation and simplify downstream processing[2][3].

Step 3: Reduction of Indole-7-carboxylic acid to 2-(1H-Indol-7-yl)methanol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For large-scale operations, reagents that are safe, cost-effective, and offer straightforward work-ups are preferred.

Protocol 2: Borane-mediated Reduction of Indole-7-carboxylic acid

ParameterCondition
Reactants Indole-7-carboxylic acid, Borane-tetrahydrofuran complex (BH3·THF) or Borane-dimethyl sulfide complex (BMS)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 2-6 hours
Work-up Quenching with methanol, followed by aqueous work-up
Typical Yield 90-98%

Insight: Borane reagents are highly effective for the selective reduction of carboxylic acids in the presence of other functional groups. While BH3·THF is commonly used, BMS can be a safer alternative for large-scale reactions due to its higher flash point and stability. Careful control of the addition rate and temperature is essential to manage the exothermicity of the reaction.

Step 4: Conversion of 2-(1H-Indol-7-yl)methanol to 2-(1H-Indol-7-yl)acetonitrile

This step involves the conversion of the primary alcohol to a nitrile, which serves as the direct precursor to the final product. A common method is a two-step, one-pot procedure involving conversion to a halide followed by nucleophilic substitution with cyanide.

Protocol 3: Two-Step, One-Pot Cyanation of 2-(1H-Indol-7-yl)methanol

ParameterCondition
Reactants 2-(1H-Indol-7-yl)methanol, Thionyl chloride (SOCl2) or similar halogenating agent, Sodium cyanide (NaCN) or Potassium cyanide (KCN)
Solvent Aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
Temperature 0 °C for halogenation, then 60-80 °C for cyanation
Reaction Time 1-2 hours for halogenation, 4-8 hours for cyanation
Work-up Aqueous work-up with careful quenching of excess cyanide
Typical Yield 75-85%

Insight: This transformation is critical and requires stringent safety precautions due to the use of highly toxic cyanide salts. The reaction should be performed in a well-ventilated area with appropriate personal protective equipment. The choice of solvent can influence the reaction rate and yield; polar aprotic solvents are generally preferred. For a greener and potentially safer alternative, enzymatic or chemoenzymatic approaches could be explored.

Step 5: Hydrolysis of 2-(1H-Indol-7-yl)acetonitrile to this compound

The final step is the hydrolysis of the acetonitrile to the target carboxylic acid. Similar to the hydrolysis of 7-cyanoindole, this can be achieved under acidic or basic conditions.

Protocol 4: Acid-Catalyzed Hydrolysis of 2-(1H-Indol-7-yl)acetonitrile

ParameterCondition
Reactants 2-(1H-Indol-7-yl)acetonitrile, Concentrated Sulfuric Acid or Hydrochloric Acid
Solvent Water, or a mixture of water and a co-solvent like acetic acid
Temperature 80-100 °C
Reaction Time 6-12 hours
Work-up Cooling, neutralization to precipitate the product
Typical Yield 80-90%

Insight: Acid-catalyzed hydrolysis is often cleaner for indole-containing compounds as it can minimize the formation of colored byproducts that can occur under strongly basic conditions. The progress of the reaction should be carefully monitored by HPLC to avoid over-hydrolysis or degradation of the product.

Route B: Step-by-Step Synthesis from 7-Bromoindole

This route offers a more convergent approach, potentially reducing the number of synthetic steps.

Step 1: Palladium-Catalyzed Carbonylation of 7-Bromoindole to Indole-7-carboxylic acid

This reaction introduces the carboxylic acid functionality directly at the 7-position of the indole ring using carbon monoxide in the presence of a palladium catalyst.

Protocol 5: Palladium-Catalyzed Carboxylation of 7-Bromoindole

ParameterCondition
Reactants 7-Bromoindole, Carbon Monoxide (CO), a suitable base (e.g., K2CO3, DBU)
Catalyst System Palladium(II) acetate (Pd(OAc)2), a phosphine ligand (e.g., Xantphos, dppf)
Solvent Polar aprotic solvent such as DMF or DMSO
Temperature 100-120 °C
Pressure 10-50 bar of CO
Reaction Time 12-24 hours
Work-up Filtration of the catalyst, acidification to precipitate the product
Typical Yield 70-85%

Insight: Handling high-pressure CO gas requires specialized equipment and stringent safety protocols. The choice of ligand is crucial for catalyst activity and stability. The use of CO-generating reagents can be an alternative for smaller-scale reactions but may be less cost-effective for large-scale production[4]. The reaction is sensitive to impurities, so high-purity starting materials are recommended.

Step 2: Arndt-Eistert Homologation of Indole-7-carboxylic acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. However, it involves the use of diazomethane, a toxic and explosive reagent, which presents significant challenges for scale-up.

Protocol 6: Arndt-Eistert Homologation of Indole-7-carboxylic acid

ParameterCondition
Reactants Indole-7-carboxylic acid (as its acid chloride), Diazomethane (CH2N2)
Catalyst Silver(I) oxide (Ag2O) or other silver salts for the Wolff rearrangement
Solvent Anhydrous, non-protic solvent like THF or dioxane, followed by the addition of water
Temperature 0 °C for diazoketone formation, then warming for the rearrangement
Reaction Time 1-2 hours for diazoketone formation, 2-4 hours for rearrangement
Work-up Careful quenching of excess diazomethane, followed by extraction
Typical Yield 60-70%

Insight: Due to the significant hazards associated with diazomethane, safer alternatives are highly sought after for industrial applications. The Kowalski ester homologation, which uses a diazo(trimethylsilyl)methane reagent, is a safer alternative. More recently, visible-light-induced homologation methods have been developed that avoid the use of diazo compounds altogether, offering a promising avenue for safer and more sustainable large-scale synthesis[5].

Comparative Analysis of Synthetic Routes

FeatureRoute A (from 7-Cyanoindole)Route B (from 7-Bromoindole)
Number of Steps 52
Overall Yield Moderate to Good (product of individual step yields)Moderate (product of individual step yields)
Scalability Good, with established large-scale precedent for the starting materialChallenging due to high-pressure gas and hazardous reagents
Safety Concerns Use of cyanide saltsHigh-pressure CO, toxic and explosive diazomethane
Cost-Effectiveness Potentially more cost-effective due to cheaper reagents for some stepsCan be expensive due to palladium catalysts and specialized reagents

Purification at Scale

The purification of the final product, this compound, on a large scale typically involves crystallization.

Protocol 7: Large-Scale Crystallization of this compound

  • Dissolution: Dissolve the crude product in a suitable hot solvent system. A mixture of an organic solvent (e.g., ethyl acetate, acetone) and water is often effective.

  • Decolorization: If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a cold solvent to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature.

Insight: For indole-acetic acid derivatives, purification can also be achieved using solid-phase extraction (SPE) with C18 columns, particularly for removing non-polar impurities. This method is highly effective but may be more suitable for medium-scale purifications due to cost and throughput limitations.

Safety Considerations for Scale-Up

Scaling up the synthesis of this compound requires a thorough risk assessment and implementation of robust safety protocols.

  • Handling of Cyanides: Reactions involving cyanide salts must be conducted in a well-ventilated fume hood or a dedicated enclosed system. An emergency cyanide exposure kit should be readily available. All waste containing cyanide must be quenched and disposed of according to strict environmental regulations.

  • Organometallic Reagents: While not detailed in the primary routes, alternative approaches might involve organometallic intermediates (e.g., Grignard reagents). These are often pyrophoric and react violently with water and air. They must be handled under an inert atmosphere using air-free techniques[6][7].

  • High-Pressure Reactions: Palladium-catalyzed carbonylations using CO gas require reactors designed for high-pressure operations and equipped with appropriate safety features, including pressure relief valves and blast shields.

  • Exothermic Reactions: Many of the described reactions are exothermic (e.g., reductions with borane, Grignard reactions). Proper cooling and controlled addition of reagents are crucial to prevent thermal runaways.

  • Process Safety Management (PSM): For industrial-scale production, a comprehensive PSM program should be in place, including hazard and operability studies (HAZOP), detailed standard operating procedures (SOPs), and rigorous training for all personnel.

Conclusion

The scalable synthesis of this compound is a challenging yet achievable goal for researchers and drug development professionals. The choice between the 7-cyanoindole and 7-bromoindole pathways will depend on factors such as the available infrastructure, cost considerations, and safety protocols. The 7-cyanoindole route, while longer, may be more amenable to large-scale production due to the established synthesis of the starting material and the avoidance of high-pressure gas and highly explosive reagents. However, advancements in catalysis and flow chemistry may soon render the 7-bromoindole route more attractive.

Continuous flow chemistry, in particular, offers significant advantages for many of the reaction types discussed, including improved heat and mass transfer, enhanced safety, and easier scalability[8]. The implementation of flow reactors could mitigate many of the risks associated with highly exothermic or hazardous reactions, paving the way for more efficient and safer production of this important molecule.

This guide provides a solid foundation for developing a scalable synthesis of this compound. It is imperative that any scale-up activities are preceded by thorough laboratory optimization and a comprehensive safety review.

References

In Vitro Evaluation of 2-(1H-indol-7-yl)acetic Acid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 2-(1H-indol-7-yl)acetic Acid

Indole derivatives, a significant class of heterocyclic compounds, are recognized for their wide-ranging biological activities, including potential anticancer properties.[1][2] this compound, a member of this family, presents a chemical scaffold of interest for therapeutic development. A critical initial step in the evaluation of any potential therapeutic agent is the rigorous in vitro assessment of its cytotoxicity.[3] This process provides essential data on the compound's potency, selectivity, and mechanism of cell death induction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's cytotoxicity. The protocols detailed herein are designed to establish a robust and reproducible framework for assessing the compound's impact on cell viability and to elucidate the underlying mechanisms of its action.

I. Foundational Assays for Cytotoxicity Screening

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of this compound on cell viability. The following assays are fundamental for this purpose.

A. MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The principle of this assay lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][7]

Rationale for Use: The MTT assay is a widely adopted, reliable, and high-throughput method for initial cytotoxicity screening. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the compound's effect.[7]

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[2]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2][3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9] This leakage of LDH into the culture medium is a key indicator of cell death.[10]

Rationale for Use: This assay provides a complementary method to the MTT assay by directly measuring cell membrane integrity. It is particularly useful for distinguishing between cytotoxic and cytostatic effects.[11]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant.[3]

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[3]

    • Measure the absorbance at the recommended wavelength (commonly 490 nm).[10]

  • Data Analysis:

    • Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[11]

II. Delving Deeper: Mechanistic Insights into Cell Death

Once the cytotoxic effects of this compound are established, the next crucial step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.[12][13]

A. Caspase-3/7 Activity Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[14][15] Luminescent or colorimetric assays are available to measure their activity.

Rationale for Use: Measuring the activity of executioner caspases provides direct evidence of apoptosis induction. The Caspase-Glo® 3/7 assay, for example, is a sensitive and high-throughput method for this purpose.[16][17]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with this compound as described in the MTT protocol.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18] This typically involves reconstituting a lyophilized substrate with a buffer.[17]

    • Allow the reagent to equilibrate to room temperature.

    • Add a volume of the reagent equal to the volume of the cell culture medium in each well.[18]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking for a few minutes.

    • Incubate at room temperature for 30 minutes to 3 hours, as recommended by the manufacturer.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.[17] Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

III. Data Presentation and Visualization

Clear and concise presentation of data is paramount for the interpretation of results.

Quantitative Data Summary

Summarize the IC50 values obtained from the MTT assay in a tabular format for easy comparison across different cell lines and incubation times.

Cell LineCancer TypeIncubation Time (h)This compound IC50 (µM) ± SD
HeLaCervical Carcinoma48Insert Experimentally Determined Value
MCF-7Breast Adenocarcinoma48Insert Experimentally Determined Value
A549Lung Carcinoma48Insert Experimentally Determined Value
HepG2Hepatocellular Carcinoma48Insert Experimentally Determined Value

Note: The inclusion of a normal, non-cancerous cell line is recommended to assess the compound's selectivity.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Apoptosis_Induction Apoptosis Induction (Hypothesis) IC50_Determination->Apoptosis_Induction Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Induction->Caspase_Assay Mechanism_Elucidation Mechanism Elucidation Caspase_Assay->Mechanism_Elucidation

Caption: Experimental workflow for cytotoxicity evaluation.

Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the C7 substitution on the indole ring. Standard indole syntheses, such as the Fischer indole synthesis, can be complicated by the steric and electronic effects of substituents at the ortho-position of the starting aniline derivative. This guide will focus on a common and logical synthetic approach, highlighting potential pitfalls and their solutions at each stage.

A plausible and frequently utilized synthetic strategy begins with a substituted aniline, proceeds through a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization to construct the indole core, and concludes with manipulations to install the acetic acid side chain.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Stage 1: Hydrazone Formation via Japp-Klingemann Reaction

Question 1: My Japp-Klingemann reaction is giving a very low yield when using an ortho-substituted aniline. What is going wrong?

Answer: Low yields in the Japp-Klingemann reaction with ortho-substituted anilines are a common issue. The primary reasons often revolve around the stability of the diazonium salt and steric hindrance during the coupling step.

  • Diazonium Salt Instability: Electron-rich anilines can form less stable diazonium salts, leading to decomposition and the formation of tarry byproducts. It is crucial to maintain a low temperature (0-5 °C) during the diazotization and coupling steps.

  • Steric Hindrance: The ortho-substituent on the aniline can sterically hinder the approach of the enolate, slowing down the coupling reaction and allowing for side reactions to dominate.

  • Incorrect pH: The pH of the reaction is critical. The coupling reaction is typically carried out under mildly basic conditions to ensure the presence of the enolate nucleophile.

Troubleshooting Workflow for Low Yield in Japp-Klingemann Reaction:

start Low Yield in Japp-Klingemann Reaction check_temp Verify Temperature Control (0-5 °C) start->check_temp check_ph Monitor and Adjust pH (mildly basic) start->check_ph check_reagents Assess Purity of Aniline and β-keto-ester start->check_reagents consider_excess Use a slight excess of the diazonium salt (1.1-1.2 eq) check_temp->consider_excess check_ph->consider_excess check_reagents->consider_excess outcome Improved Yield consider_excess->outcome

Caption: Troubleshooting workflow for low yields in the Japp-Klingemann reaction.

Question 2: I am observing unexpected side products in my Japp-Klingemann reaction. What could they be and how can I avoid them?

Answer: The formation of side products is often indicative of suboptimal reaction conditions. One particularly unusual side reaction reported with ortho-substituted anilines is the substitution of a nitro group for a chloro group when the reaction is carried out in hydrochloric acid.[1][2]

  • To avoid this: Consider using an alternative acid for the diazotization, such as sulfuric acid, to prevent the introduction of chloride ions.[2]

  • Other side products can arise from self-coupling of the diazonium salt or decomposition of the starting materials. Ensuring a homogenous solution and slow, controlled addition of reagents can minimize these.

Stage 2: Fischer Indole Synthesis

Question 3: My Fischer indole synthesis is resulting in a low yield of the desired 7-substituted indole. What are the key parameters to optimize?

Answer: The Fischer indole synthesis is notoriously sensitive to the choice of acid catalyst, temperature, and the electronic nature of the substituents.[3][4]

  • Acid Catalyst: The strength and type of acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[3] For challenging substrates, polyphosphoric acid (PPA) is often effective.[4] Experimentation with different acids is often necessary.

  • Temperature: High temperatures can lead to decomposition and tar formation, while low temperatures may result in an incomplete reaction. The optimal temperature is substrate-dependent and should be determined empirically.

  • One-Pot vs. Two-Step: For unstable hydrazones, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can improve yields.

Catalyst TypeExamplesTypical Conditions
Brønsted Acids HCl, H₂SO₄, p-TsOHReflux in a high-boiling solvent (e.g., acetic acid, toluene)
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Stoichiometric or catalytic amounts, often in less polar solvents
Polyphosphoric Acid (PPA) -Neat or in a co-solvent at elevated temperatures

Question 4: I am getting a mixture of regioisomers. How can I improve the regioselectivity for the 7-substituted indole?

Answer: Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a known challenge. The direction of cyclization is influenced by both steric and electronic factors.

  • Steric Hindrance: A bulky ortho-substituent on the phenylhydrazine can direct the cyclization away from the C7 position. However, in the synthesis of 7-substituted indoles, this is the desired outcome.

  • Acid Strength: The acidity of the medium can influence the product ratio by affecting the equilibrium between the different enamine intermediates. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[4] Careful optimization of the acid catalyst is key.

Stage 3: Side Chain Installation and Final Product Formation

Question 5: I am struggling to introduce the acetic acid moiety at the C7 position. What are some effective strategies?

Answer: Introducing a functional group at the C7 position of a pre-formed indole ring can be challenging due to the preferential reactivity of the C2 and C3 positions.[5] Modern synthetic methods offer several solutions:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for the functionalization of the C7 position. It involves the use of a directing group on the indole nitrogen, which directs a strong base (like n-BuLi or LDA) to deprotonate the C7 position. The resulting lithiated species can then be quenched with an appropriate electrophile.[6]

    • N-P(O)tBu₂ and N-pivaloyl groups have been shown to be effective directing groups for C7 functionalization.[7]

  • Transition-Metal-Catalyzed C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the C7 position using transition metal catalysts (e.g., palladium, rhodium). These methods often employ a directing group on the indole nitrogen to achieve high regioselectivity.[8]

C7-Functionalization Workflow:

start Introduce Acetic Acid Moiety at C7 dom Directed Ortho-Metalation (DoM) start->dom ch_func C-H Functionalization start->ch_func dom_steps 1. N-Protection with Directing Group 2. Deprotonation with Strong Base 3. Quench with Electrophile (e.g., CO2, haloacetate) dom->dom_steps ch_func_steps 1. N-Protection with Directing Group 2. Reaction with Coupling Partner   (e.g., vinyl acetate for Heck coupling) 3. Deprotection/Conversion to Acetic Acid ch_func->ch_func_steps product This compound dom_steps->product ch_func_steps->product

Caption: Workflow for introducing the acetic acid moiety at the C7 position of the indole ring.

Question 6: My final product, this compound, is unstable and decomposes upon purification or storage. How can I mitigate this?

Answer: Indole-3-acetic acids are known to be sensitive to light and acidic conditions, and it is reasonable to assume that the 7-yl isomer shares this instability.

  • Light Sensitivity: Protect your compound from light at all stages of the synthesis, purification, and storage by using amber glassware or wrapping your flasks in aluminum foil.

  • Acid Sensitivity: Avoid prolonged exposure to strong acids, especially at elevated temperatures, as this can lead to decarboxylation or other degradation pathways.[9] Neutralize acidic reaction mixtures promptly during workup.

  • Storage: Store the final product in a cool, dark, and inert environment (e.g., under argon or nitrogen in a freezer).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common approach starts with 2-nitrophenylacetic acid. The nitro group is reduced to an amine, which is then converted to a hydrazine. This hydrazine undergoes a Fischer indole synthesis with a suitable carbonyl compound to form an indole-7-acetic acid ester, which is then hydrolyzed to the final product.

Q2: Why is N-protection of the indole necessary during some synthetic steps?

A2: The N-H proton of the indole ring is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Protection of the indole nitrogen also prevents unwanted side reactions at this position and can be used to direct functionalization to other positions on the ring.[10][11]

Q3: What are some suitable protecting groups for the indole nitrogen?

A3: The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups for indoles include:

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions.

  • Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): Robust groups, often requiring harsh conditions for removal.[11]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): Cleaved with fluoride ions.[6][12]

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound can be challenging due to its polarity and potential instability.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Column Chromatography: Silica gel chromatography can be effective, but care must be taken to avoid prolonged exposure to the acidic silica gel. Using a mobile phase containing a small amount of a weak acid (like acetic acid) can sometimes improve the chromatography of carboxylic acids.

  • Aqueous Workup: A thorough aqueous workup to remove inorganic salts and water-soluble impurities is crucial before final purification.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminophenyl)acetic acid

This protocol outlines the reduction of 2-nitrophenylacetic acid, a common starting material.

  • Dissolution: In a round-bottom flask, dissolve 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[10]

  • Addition of Reducing Agent: Add a reducing agent such as iron powder (excess) or perform catalytic hydrogenation with Pd/C. For iron reduction, the reaction is often carried out in the presence of an acid like acetic acid or hydrochloric acid.[10][13]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup: Filter the reaction mixture to remove the solid catalyst or iron residues. If an acidic medium was used, neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-aminophenyl)acetic acid, which can be used in the next step or purified further by recrystallization.

References

Technical Support Center: Navigating the Synthesis of 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. The unique electronic and steric properties of the C7 position present distinct challenges that can lead to unexpected side reactions and diminished yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address the most pressing challenges in the synthesis of 7-substituted indoles.

A. The Fischer Indole Synthesis: A Classic Route Fraught with Nuances

The Fischer indole synthesis is a powerful and widely used method, but its success with 7-substituted precursors is highly dependent on carefully controlled conditions.

Question 1: My Fischer indole synthesis of a 7-substituted indole is resulting in a very low yield and a complex mixture of byproducts. What are the likely culprits and how can I address them?

Low yields in the Fischer indole synthesis of 7-substituted indoles often stem from a few key issues: N-N bond cleavage, the formation of regioisomers, and decomposition of the starting materials or product under harsh acidic conditions.[1]

Primary Suspect: N-N Bond Cleavage

The electronic nature of the substituent at the 7-position can significantly influence the stability of the key enamine intermediate. Electron-donating groups on the phenylhydrazine moiety can stabilize the positive charge that develops on the nitrogen atom during the[2][2]-sigmatropic rearrangement, but they can also promote a competing heterolytic cleavage of the N-N bond.[3][4] This side reaction is particularly problematic and can be a major contributor to low yields.

Troubleshooting Protocol for N-N Bond Cleavage:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid are often used, they can exacerbate N-N bond cleavage.

    • Recommendation: Begin with a milder Brønsted acid such as p-toluenesulfonic acid (PTSA) or even acetic acid. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also be effective and may offer a different reactivity profile.[5]

  • Temperature Control: High reaction temperatures can provide the activation energy for the desired cyclization but also for the undesired N-N bond cleavage.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction by TLC.

  • Substrate Modification: If possible, consider if a different precursor could be used where the electron-donating propensity of the 7-substituent is attenuated in a protecting group strategy.

Secondary Suspect: Regioisomer Formation

When using an unsymmetrical ketone with a 2-substituted phenylhydrazine (which is required for a 7-substituted indole), the formation of two different enamine intermediates is possible, leading to a mixture of the desired 7-substituted indole and the undesired 4-substituted indole. The regioselectivity is influenced by both steric and electronic factors.

Troubleshooting Protocol for Regioisomer Formation:

  • Acid Catalyst Concentration: The acidity of the medium can influence the direction of enamine formation.

    • Recommendation: Weaker acids and lower concentrations tend to favor the kinetic enamine, leading to one regioisomer, while stronger acids can promote equilibration to the thermodynamic enamine, favoring the other.[1] Experiment with varying the concentration of your chosen acid catalyst.

  • Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the formation of the enamine to the less sterically hindered side.

    • Recommendation: If your synthetic route allows, consider using a bulkier ketone to enhance the steric bias and improve the regioselectivity of the cyclization.

Data-Driven Insights: Impact of Acid Catalyst on Fischer Indole Synthesis Yield

CatalystConcentrationTemperature (°C)Typical Yield Range (%)Notes
Polyphosphoric Acid (PPA)Neat100-15030-70Often effective but can lead to charring and decomposition.[1]
Sulfuric Acid (H₂SO₄)10-20% in solvent80-11040-80Strong acid, risk of sulfonation and other side reactions.
p-Toluenesulfonic Acid (PTSA)10-20 mol%80-11050-90A good starting point for optimization, generally milder than H₂SO₄.
Zinc Chloride (ZnCl₂)1-2 equivalents100-14045-85A common Lewis acid catalyst, can be effective when Brønsted acids fail.[5]
Acetic AcidSolventReflux20-60Mildest option, suitable for sensitive substrates but may require longer reaction times.[1]

Visualizing the Problem: Fischer Indole Synthesis Side Reaction Pathways

Fischer_Side_Reactions cluster_main Desired Fischer Indole Pathway cluster_NN_cleavage N-N Bond Cleavage Side Reaction cluster_regioisomer Regioisomer Formation Hydrazone Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Sigmatropic_Intermediate Sigmatropic_Intermediate Enamine->Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement NN_Cleavage_Products Cleavage Byproducts Enamine->NN_Cleavage_Products Heterolytic Cleavage Indole 7-Substituted Indole Sigmatropic_Intermediate->Indole Cyclization & -NH3 Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Enamine Forms desired enamine Other_Enamine Other_Enamine Unsymmetrical_Ketone->Other_Enamine Forms undesired enamine 4-Substituted Indole 4-Substituted Indole Other_Enamine->4-Substituted Indole [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Competing pathways in the Fischer synthesis of 7-substituted indoles.

B. The Bischler-Möhlau Indole Synthesis: Overcoming Harsh Conditions

The Bischler-Möhlau synthesis offers a route to 2-arylindoles, which can be precursors to 7-substituted indoles. However, the classical conditions are often harsh, leading to low yields and a range of byproducts.[6][7]

Question 2: My Bischler-Möhlau reaction is giving a low yield and appears to be producing a significant amount of tar-like material. How can I improve this?

The primary challenges with the Bischler-Möhlau synthesis are the high temperatures and strong acids typically employed, which can lead to polymerization and decomposition of the aniline starting material and the indole product.[6]

Troubleshooting Protocol for Bischler-Möhlau Synthesis:

  • Milder Reaction Conditions: Modern variations of this reaction have focused on mitigating the harshness of the traditional protocol.

    • Recommendation: The use of a catalytic amount of lithium bromide has been shown to promote the reaction under milder conditions.[7] Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially minimize byproduct formation by providing rapid and uniform heating.[7]

  • Solvent Choice: The choice of solvent can influence the reaction outcome.

    • Recommendation: While the reaction is often run with an excess of the aniline as the solvent, exploring high-boiling, inert solvents may provide better control over the reaction temperature and reduce side reactions.

  • Purification of Starting Materials: Impurities in the α-bromoacetophenone or the aniline can act as initiators for polymerization.

    • Recommendation: Ensure the purity of your starting materials through recrystallization or distillation before use.

Visualizing the Bischler-Möhlau Workflow

Bischler_Mohlau_Workflow Start α-Bromoacetophenone + Aniline Intermediate_Formation Formation of α-Anilinoacetophenone Start->Intermediate_Formation Cyclization Acid-Catalyzed Cyclization Intermediate_Formation->Cyclization Product 2-Aryl-Indole Cyclization->Product Side_Reaction Polymerization/ Decomposition Cyclization->Side_Reaction Harsh Conditions (High Temp, Strong Acid)

Caption: Simplified workflow of the Bischler-Möhlau indole synthesis and a common side reaction.

C. Palladium-Catalyzed Synthesis: Taming Regioselectivity

Palladium-catalyzed methods, such as the Larock indole synthesis and C-H activation strategies, offer powerful and often milder alternatives for the synthesis of substituted indoles.[8][9] However, controlling regioselectivity, particularly for the formation of 7-substituted indoles, can be a significant challenge.

Question 3: I am attempting a palladium-catalyzed C-H arylation to synthesize a 7-aryl-indole, but I am getting a mixture of C2, C3, and C7-arylated products. How can I improve the selectivity for the C7 position?

Achieving high regioselectivity in palladium-catalyzed C-H functionalization of indoles is a central challenge. The inherent electronic properties of the indole ring favor reaction at the C2 and C3 positions. Directing the reaction to the C7 position requires a carefully chosen directing group on the indole nitrogen.[10]

Troubleshooting Protocol for Regioselectivity in Pd-Catalyzed C-H Arylation:

  • Directing Group Strategy: The choice of the directing group is paramount for achieving C7 selectivity.

    • Recommendation: A phosphinoyl directing group on the indole nitrogen has been shown to effectively direct C-H arylation to the C7 position with high selectivity in the presence of a palladium catalyst and a pyridine-type ligand.[10]

  • Ligand and Catalyst Optimization: The ligand and palladium source can have a profound impact on the regioselectivity of the reaction.

    • Recommendation: Systematic screening of different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂) and ligands (e.g., various substituted pyridines) is often necessary to find the optimal combination for your specific substrate.[11][12][13]

  • Reaction Conditions: Solvent, temperature, and the choice of base can all influence the outcome of the reaction.

    • Recommendation: Apolar solvents are often preferred. Careful optimization of the reaction temperature is also crucial to balance reactivity with selectivity.

Data-Driven Insights: Ligand Effects on Regioselectivity in Pd-Catalyzed Indole Arylation

LigandC2-Arylation (%)C3-Arylation (%)C7-Arylation (%)Reference
None45505[12]
Pyridine207010[12]
4,5-Diazafluoren-9-one10855[12]
3-Methylpyridine (with phosphinoyl directing group)<5<5>90[10]

II. Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying my 7-substituted indole. It streaks on the silica gel column. What can I do?

A: Indoles, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic silica gel, leading to streaking. To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase column.

Q2: My reaction mixture has turned dark and tarry. Is it possible to salvage my product?

A: The formation of tar or polymeric material is common in acid-catalyzed reactions at elevated temperatures. While challenging, it may be possible to isolate your product.

  • Initial Workup: After quenching the reaction, perform a liquid-liquid extraction. Your product may preferentially partition into the organic layer, leaving some of the polymeric material in the aqueous phase or at the interface.

  • Trituration: If the crude product is a solid, try triturating it with a solvent in which the desired product has low solubility but the impurities are soluble.

  • Chromatography: If the above methods fail, column chromatography may still be an option, although it may require a significant amount of stationary phase and careful elution.

Q3: Are there any general tips for improving the yield of my 7-substituted indole synthesis?

A: Yes, several general principles can be applied across different synthetic methods:

  • Purity of Starting Materials: Always ensure the purity of your reagents and solvents. Impurities can inhibit catalysts and lead to side reactions.

  • Inert Atmosphere: Many indole syntheses, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., catalyst, solvent, temperature) to systematically identify the optimal conditions for your specific substrate.

III. References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. --INVALID-LINK--

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5777–5780. --INVALID-LINK--

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. --INVALID-LINK--

  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis, 11(5), 2744–2754. --INVALID-LINK--

  • Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Request PDF. --INVALID-LINK--

  • Fischer indole synthesis. Wikipedia. --INVALID-LINK--

  • Fischer Indole Synthesis. ResearchGate. --INVALID-LINK--

  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. --INVALID-LINK--

  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organometallics, 40(8), 1083–1091. --INVALID-LINK--

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10974–10981. --INVALID-LINK--

  • Larock indole synthesis. Wikipedia. --INVALID-LINK--

  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem. --INVALID-LINK--

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(45), 26866–26896. --INVALID-LINK--

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 52(10), 1387-1407. --INVALID-LINK--

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 11, 1266–1290. --INVALID-LINK--

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5032–5044. --INVALID-LINK--

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10974–10981. --INVALID-LINK--

  • Indole synthesis: a review and proposed classification. Beilstein Journal of Organic Chemistry, 7, 1289–1300. --INVALID-LINK--

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(10), 1168. --INVALID-LINK--

  • Hemetsberger indole synthesis. Wikipedia. --INVALID-LINK--

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6157–6164. --INVALID-LINK--

  • Indole synthesis mechanism help. Reddit. --INVALID-LINK--

  • A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. --INVALID-LINK--

  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). --INVALID-LINK--

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. --INVALID-LINK--

  • Hemetsberger indole synthesis. chemeurope.com. --INVALID-LINK--

  • Fischer indole synthesis. Grokipedia. --INVALID-LINK--

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2497. --INVALID-LINK--

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624–3629. --INVALID-LINK--

  • Hemetsberger Indole Synthesis. ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. --INVALID-LINK--

  • Bischler–Möhlau indole synthesis. Wikipedia. --INVALID-LINK--

  • Indoles. University of California, Irvine. --INVALID-LINK--

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 4(12), 2374-2380. --INVALID-LINK--

  • Bischler-Möhlau indole synthesis. chemeurope.com. --INVALID-LINK--

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646–3651. --INVALID-LINK--

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7561–7565. --INVALID-LINK--

  • Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. Tetrahedron Letters, 51(45), 5941–5944. --INVALID-LINK--

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. --INVALID-LINK--

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  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 11(28), 17188–17208. --INVALID-LINK--

References

Improving the yield of 2-(1H-indol-7-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

IndoleChem Solutions Technical Support Center

Topic: Improving the Yield of 2-(1H-indol-7-yl)acetic Acid Synthesis

Welcome to the IndoleChem Solutions technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of complex heterocyclic compounds. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter while synthesizing this compound, a valuable building block in pharmaceutical research.

Troubleshooting & FAQs

This guide focuses on a common and adaptable synthetic strategy: the Japp-Klingemann/Fischer Indole Synthesis sequence , followed by hydrolysis. This multi-step process offers flexibility but requires careful control at each stage to ensure high yield and purity.

Visualizing the Core Synthesis Pathway

The following diagram outlines the key transformations in a typical synthesis starting from a substituted aniline.

Synthesis_Pathway A 7-Substituted Aniline (e.g., 2-Methylaniline) B Aryl Diazonium Salt A->B  Diazotization  (NaNO₂, HCl, 0-5 °C) D Hydrazone Intermediate B->D  Japp-Klingemann Reaction  (Base, Coupling) C β-Keto-ester (e.g., Ethyl 2-methylacetoacetate) C->D  Japp-Klingemann Reaction  (Base, Coupling) E Ethyl 2-(7-methyl-1H-indol-2-yl)acetate D->E  Fischer Indole Synthesis  (Acid Catalyst, Heat) F This compound (Final Product) E->F  Hydrolysis & Decarboxylation  (Base, then Acid)

Caption: General workflow for this compound synthesis.

FAQ 1: Issues with the Japp-Klingemann Reaction

Question 1.1: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate. What are the likely causes?

Answer: Low yield in the Japp-Klingemann reaction is a frequent issue stemming from several critical parameters. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.[1][2] The stability of the diazonium salt and the reactivity of the enolate are paramount.

  • Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization of your starting aniline must be performed at 0-5 °C, and the resulting cold diazonium salt solution should be used immediately.[3] Any delay or temperature fluctuation can lead to decomposition and a significant drop in yield.

  • Cause 2: Incorrect pH. The coupling reaction requires a specific pH range, typically weakly acidic to neutral (pH 4-5), to facilitate the reaction between the diazonium salt and the enolate of the β-keto-ester.[4] If the solution is too acidic, enolate formation is suppressed. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.

  • Cause 3: Side Reactions. The diazonium salt can undergo unwanted side reactions, such as coupling with itself or reacting with the solvent if reaction conditions are not optimal.

Troubleshooting Steps:

  • Temperature Control: Ensure your diazotization and coupling steps are strictly maintained at 0-5 °C using an ice-salt bath.

  • Immediate Use: Add the freshly prepared, cold diazonium salt solution to the β-keto-ester solution without delay.[3]

  • pH Buffering: Use a buffer, such as sodium acetate, in the β-keto-ester solution to maintain the optimal pH for the coupling reaction.[3]

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the hydrazone product.

FAQ 2: Challenges in the Fischer Indole Synthesis

Question 2.1: The Fischer Indole cyclization of my hydrazone is failing or producing a complex mixture of byproducts. How can I improve this step?

Answer: The Fischer Indole Synthesis is a powerful method for forming the indole ring, but its success is highly dependent on the choice of acid catalyst and reaction conditions.[5] The reaction proceeds via a[6][6]-sigmatropic rearrangement of the protonated hydrazone.[7]

  • Cause 1: Inappropriate Acid Catalyst. The choice of acid is critical. Brønsted acids (like H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are commonly used.[5][8] The optimal acid often depends on the specific substituents on the hydrazone. For electron-rich systems, a milder acid might be sufficient, whereas electron-poor systems may require a stronger acid or higher temperatures. Polyphosphoric acid (PPA) is often an effective medium for this cyclization.[9]

  • Cause 2: Regioselectivity Issues. If you start with an unsymmetrical ketone precursor to your hydrazone, you can form a mixture of indole regioisomers.[8] The reaction with the ortho-substituted phenylhydrazone required for a 7-substituted indole can sometimes be problematic, leading to mixtures or low yields.[10]

  • Cause 3: N-N Bond Cleavage. A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, especially with electron-donating groups on the carbonyl component, which prevents indole formation entirely.[8]

Troubleshooting Steps:

  • Screen Acid Catalysts: If one acid fails, screen others. A good starting point is to compare a Brønsted acid (e.g., 10% H₂SO₄ in ethanol) with a Lewis acid (e.g., ZnCl₂) or a dehydrating acid medium (PPA).

  • Optimize Temperature: The reaction often requires heat to proceed.[4] Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by TLC. Be aware that excessively high temperatures can lead to decomposition.

  • Solvent Choice: The solvent can influence the reaction. Common choices include ethanol, acetic acid, or toluene. For PPA-catalyzed reactions, no additional solvent is needed.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis

CatalystTypeCommon ConditionsPotential Issues
H₂SO₄ / EtOH Brønsted5-10% v/v, RefluxStrong dehydration, potential for charring
p-TsOH BrønstedCatalytic, Toluene, RefluxMilder, but may be slow
ZnCl₂ Lewis1-2 eq., 120-160 °CCan be harsh, requires high temperatures
PPA Brønsted/Dehydrating80-120 °CViscous, work-up can be difficult
FAQ 3: Problems with Final Step - Hydrolysis and Purification

Question 3.1: I'm seeing low yields after the final hydrolysis step to get the carboxylic acid. Is my product degrading?

Answer: Yes, indole-3-acetic acid and its derivatives can be sensitive to harsh conditions, particularly decarboxylation at high temperatures in acidic media.[4] The final step, typically a saponification of an ester followed by acidic work-up, must be carefully controlled.

  • Cause 1: Incomplete Hydrolysis. The ester hydrolysis may not have gone to completion. This can be due to insufficient base, short reaction time, or low temperature.

  • Cause 2: Product Degradation. During the acidic work-up to protonate the carboxylate, using a strong acid at elevated temperatures can cause the final product to decarboxylate, losing CO₂ and forming the corresponding skatole (methyl-indole), which reduces your yield.

  • Cause 3: Purification Losses. this compound has moderate polarity. It can be challenging to extract efficiently and may be partially soluble in both organic and aqueous layers during work-up. Recrystallization, while effective for purification, can also lead to significant loss of material if the solvent system is not optimized.[11]

Troubleshooting Steps:

  • Mild Hydrolysis Conditions: Use a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature for the saponification.[4] Monitor the reaction by TLC until all the starting ester is consumed.

  • Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying. Add the acid (e.g., 1M HCl) dropwise with vigorous stirring to precipitate the product, ensuring the temperature does not rise significantly.[6]

  • Optimized Work-up: After acidification, extract the product with a suitable organic solvent like ethyl acetate. If the product is "salting out" or forming an emulsion, add brine to the aqueous layer to improve phase separation.

  • Purification Strategy: For purification, consider column chromatography with a silica gel stationary phase and a gradient elution (e.g., hexane/ethyl acetate moving to ethyl acetate/methanol) before attempting recrystallization.[11]

Visualizing a Troubleshooting Workflow

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow Start Low Final Yield CheckTLC Analyze TLC/LC-MS of Crude Product Start->CheckTLC ManySpots Multiple Spots/ Byproducts Present CheckTLC->ManySpots Complex Mixture StartMat Starting Material Remains CheckTLC->StartMat Incomplete Reaction CleanProduct Mainly Clean Product, Just Low Amount CheckTLC->CleanProduct Low Recovery FischerIssue Fischer Indole Issue (See FAQ 2.1) ManySpots->FischerIssue HydrolysisIssue Incomplete Hydrolysis (See FAQ 3.1) StartMat->HydrolysisIssue PurificationIssue Work-up/Purification Loss (See FAQ 3.1) CleanProduct->PurificationIssue

Caption: A troubleshooting workflow for low yield synthesis.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines the synthesis of 2-(7-methyl-1H-indol-3-yl)acetonitrile, a common precursor which can be hydrolyzed to the target acid.

Step 1: Japp-Klingemann Reaction to form Hydrazone

  • Diazotization: Dissolve o-toluidine (1 eq.) in 3M HCl. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 eq.) and sodium acetate (3 eq.) in ethanol/water. Cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the keto-ester solution with vigorous stirring. Maintain the temperature below 5 °C. Stir for 2 hours at this temperature, then allow it to warm to room temperature overnight.

  • Work-up: The precipitated hydrazone is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Indole Synthesis

  • Reaction Setup: Dissolve the dried hydrazone (1 eq.) from Step 1 in absolute ethanol.

  • Catalyst Addition: Add concentrated sulfuric acid (0.2 eq.) dropwise.

  • Cyclization: Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude indole acetonitrile derivative by flash column chromatography on silica gel.

Step 3: Hydrolysis to 2-(7-methyl-1H-indol-3-yl)acetic acid

  • Reaction Setup: Dissolve the purified acetonitrile derivative (1 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of potassium hydroxide (5-10 eq.) and heat the mixture to reflux for 12-24 hours, until TLC or LC-MS indicates the disappearance of the starting material and any intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

References

Degradation pathways of 2-(1H-indol-7-yl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-(1H-indol-7-yl)acetic acid. It provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions concerning its degradation under acidic conditions. Our approach is rooted in explaining the causal chemistry behind the phenomena to empower you to diagnose and resolve experimental challenges effectively.

Section 1: Understanding the Degradation Pathway

This section addresses the fundamental chemical stability of this compound in an acidic environment.

Q1: What is the primary mechanism of degradation for this compound in acidic conditions?

The degradation of indole-containing compounds like this compound in acidic media is primarily driven by the susceptibility of the electron-rich indole ring to electrophilic attack. The process begins with the protonation of the indole ring, most commonly at the C3 position, which is the most nucleophilic center. This protonation disrupts the aromaticity and forms a reactive indoleninium cation intermediate.

This intermediate is unstable and can follow several degradation pathways:

  • Dimerization/Polymerization: The electrophilic indoleninium cation can be attacked by a neutral indole molecule, leading to the formation of dimers and higher-order oligomers. This is often the most prevalent pathway in concentrated acidic solutions and can result in the appearance of multiple new peaks in the chromatogram and sometimes insoluble material.

  • Decarboxylation: While less common for the parent acid without additional catalysts or high heat, decarboxylation can occur under harsh acidic conditions, leading to the formation of 7-methyl-1H-indole.[1]

  • Ring Opening: Under very harsh conditions (strong acid, high temperature, presence of oxidizing agents), the pyrrole ring of the indole nucleus can undergo cleavage.

It is crucial to note that derivatives of indole-3-acetic acid are known to be susceptible to degradation under various conditions, including changes in pH and temperature.[1] While the 7-yl isomer's specific pathway is less documented, the fundamental reactivity of the indole core remains the primary driver of instability.

Q2: What are the expected degradation products I should be looking for?

Based on the mechanisms described above, you should primarily monitor for:

  • Dimers and Trimers: These will appear as higher molecular weight species in LC-MS analysis. Their retention times in reversed-phase HPLC will likely be longer than the parent compound due to increased hydrophobicity.

  • 7-methyl-1H-indole: The potential decarboxylation product. This would be a lower molecular weight, more nonpolar compound.

  • Isomeric Rearrangement Products: Acid catalysis can sometimes facilitate the migration of the acetic acid side chain, although this is less likely than polymerization.

The following diagram illustrates a proposed primary degradation pathway.

G cluster_0 Proposed Acid-Catalyzed Degradation Parent This compound (Parent Molecule) Protonation Protonation at C3 (H+) Parent->Protonation Acidic Medium Intermediate Indoleninium Cation (Reactive Intermediate) Protonation->Intermediate Dimerization Reaction with another parent molecule Intermediate->Dimerization Decarboxylation Decarboxylation (Harsh Conditions) Intermediate->Decarboxylation Dimer Dimeric Products (Major Degradants) Dimerization->Dimer Decarb_Product 7-methyl-1H-indole (Minor Degradant) Decarboxylation->Decarb_Product

Caption: Proposed degradation pathway under acidic conditions.

Section 2: Experimental Protocol for Forced Degradation Studies

This section provides a robust, self-validating protocol for conducting a forced degradation study.

Q3: How do I set up a reliable forced degradation experiment for this compound?

A well-designed experiment is critical for obtaining meaningful stability data. This protocol incorporates checks to ensure the validity of your results. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[2][3]

Objective: To induce and identify degradation products of this compound under acidic stress.

Materials:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • HPLC or UPLC-MS system

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. Causality: Using an organic solvent for the initial stock ensures complete dissolution before introducing the aqueous acidic medium, preventing solubility issues from confounding degradation results.

  • Setting up a Control Sample:

    • Dilute the stock solution with a 50:50 mixture of your solvent and HPLC-grade water to your target analytical concentration (e.g., 100 µg/mL).

    • Analyze this "Time 0" sample immediately to establish the initial purity and chromatographic profile. Trustworthiness: This step is non-negotiable. It provides the baseline against which all stressed samples are compared.

  • Acid Stress Condition:

    • In a volumetric flask, add an aliquot of your stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution in a water bath at a controlled temperature (e.g., 60 °C). Expertise: Starting with milder conditions (0.1 M HCl, 60°C) is recommended. If no degradation is observed, you can increase the acid strength or temperature. The goal is to achieve 5-20% degradation to ensure you can detect primary degradants without excessive secondary degradation.

  • Time-Point Sampling:

    • Withdraw aliquots from the stressed solution at set time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot with an equimolar amount of NaOH (e.g., for 1 mL of sample from 0.1 M HCl, add 1 mL of 0.1 M NaOH). Causality: Neutralization instantly quenches the acid-catalyzed degradation, ensuring that the sample analyzed reflects the specific time point accurately.

    • Dilute the neutralized sample to the target analytical concentration with your mobile phase initial composition.

  • Analysis:

    • Analyze all time-point samples, the "Time 0" control, and a blank (acid and neutralizing base diluted) using a validated stability-indicating HPLC or LC-MS method (see Section 3).

    • Check for the appearance of new peaks, a decrease in the parent peak area, and mass balance (the sum of all peak areas should remain constant).

The following diagram outlines this experimental workflow.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Prepare & Analyze 'Time 0' Control A->B C Initiate Acid Stress (e.g., 0.1 M HCl, 60°C) A->C D Withdraw Aliquots at Time Points (2, 4, 8, 24h) C->D E Neutralize Sample (Quench Reaction) D->E F Dilute to Final Concentration E->F G Analyze via HPLC/LC-MS F->G H Data Interpretation: - Identify Degradants - Calculate Mass Balance - Determine Degradation Rate G->H

Caption: Workflow for a forced degradation study.

Section 3: Analytical Method Troubleshooting

Even with a perfect protocol, analytical challenges can arise. This section focuses on HPLC and LC-MS, the primary techniques for this analysis.[4][5]

Q4: My HPLC peaks are tailing. What is the cause and how do I fix it?

Peak tailing is a common issue, especially with amine-containing heterocycles like indoles.

Potential Cause Explanation & Solution
Secondary Silanol Interactions The indole nitrogen can interact with residual, acidic silanol groups on the silica-based C18 column packing. This secondary interaction slows part of the analyte band, causing tailing. Solution: Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the silanols, or use a low-pH mobile phase (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep the silanols protonated and less active.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape. Solution: Reduce the injection volume or the concentration of your sample.
Column Contamination/Void Accumulation of particulates on the column frit or a void at the column head can disrupt the sample band. Solution: First, try back-flushing the column. If that fails, replace the guard column or the analytical column itself.[7]
Q5: I'm seeing significant retention time drift in my HPLC runs. Why is this happening?

Retention time stability is key for reliable identification and quantification.

Potential Cause Explanation & Solution
Inadequate Column Equilibration The column chemistry has not reached equilibrium with the mobile phase. This is common with gradient methods or after changing mobile phases. Solution: Increase the column equilibration time before starting your analytical sequence. A stable baseline is a good indicator of equilibration.[8]
Mobile Phase Composition Change The composition of your mobile phase is changing over time due to evaporation of the more volatile component (usually the organic solvent) or improper mixing. Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed. If using an online mixer, purge the system thoroughly.[9]
Temperature Fluctuations Column temperature directly affects retention time. Even ambient lab temperature changes can cause drift. Solution: Use a thermostatted column oven for precise temperature control. This is a critical component for reproducible chromatography.[8]
Q6: In my LC-MS analysis, the signal for my parent compound is much lower in the stressed samples than expected, even when HPLC-UV shows a small decrease. What's going on?

This is a classic case of ion suppression .

Explanation: In electrospray ionization (ESI), co-eluting compounds from the sample matrix (including salts from your neutralization step, degradation products, or excipients) can compete with your analyte for ionization. This reduces the efficiency with which your target molecule is converted into a gas-phase ion, leading to a suppressed signal.

Troubleshooting Steps:

  • Check for Co-elution: Overlay the total ion chromatogram (TIC) with the extracted ion chromatogram (EIC) of your analyte. A large, broad peak in the TIC that co-elutes with your analyte is a strong indicator of suppression.

  • Improve Chromatographic Separation: Modify your HPLC gradient to better separate your analyte from the interfering matrix components. A longer, shallower gradient can often resolve the issue.

  • Dilute the Sample: Diluting the sample reduces the concentration of both the analyte and the interfering species. Often, the suppression effect decreases more rapidly than the analyte signal, leading to a net improvement in signal-to-noise.

  • Optimize Sample Preparation: If possible, use a solid-phase extraction (SPE) step to clean up the sample and remove salts and other interferences before LC-MS analysis.[10]

Section 4: Frequently Asked Questions (FAQs)

Q7: How should I store the solid this compound and its solutions to ensure stability?
  • Solid Compound: Store the solid material in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen) if available. Indole compounds can be sensitive to light and air (oxidation) over long periods.

  • Solutions: Prepare solutions fresh whenever possible. If you must store them, keep them refrigerated (2-8 °C) in amber vials to protect from light. Avoid storing in acidic or basic solutions; neutral, buffered, or organic solutions are best. For long-term storage, freeze at -20 °C or below.[1]

Q8: Can I use a UV detector for my HPLC analysis, and what wavelength should I use?

Yes, a UV detector is an excellent choice. The indole ring has a strong chromophore. You should acquire a UV spectrum of your compound to determine the wavelength of maximum absorbance (λmax). For most indole derivatives, this is typically around 280 nm. Monitoring at this wavelength will provide high sensitivity for the parent compound and many of its degradation products which retain the indole nucleus.

Q9: My mass balance calculation is below 95%. Where did my compound go?

A poor mass balance suggests that not all components are being detected.

  • Non-UV Active Degradants: Some degradation pathways (e.g., ring-opening) could produce fragments that do not absorb UV light at your chosen wavelength. Analysis with a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometer is necessary.

  • Insoluble Products: Polymerization can lead to products that precipitate out of solution and are therefore not injected into the HPLC. Visually inspect your stressed samples for any cloudiness or precipitate.

  • Volatile Products: Highly volatile degradants may be lost during sample preparation or handling.

  • Adsorption: Highly polar or reactive degradants may be irreversibly adsorbed onto the walls of your sample vial or within the chromatographic system.

References

Overcoming solubility issues of 2-(1H-indol-7-yl)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-indol-7-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a primary focus on overcoming its limited solubility in aqueous solutions.

Introduction: Understanding the Challenge

This compound is an indole derivative, a class of compounds with significant biological activities. Its molecular structure, featuring a hydrophobic indole ring and a hydrophilic carboxylic acid group, results in poor aqueous solubility in its neutral state. This guide provides a systematic approach to effectively dissolve and handle this compound, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues.

Q1: My this compound won't dissolve in water or neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The primary reason for the poor solubility is the compound's chemical nature. The large, nonpolar indole ring makes the molecule hydrophobic, while the carboxylic acid group provides a means for solubilization, but only under specific conditions. At neutral pH, the carboxylic acid group is largely in its protonated, uncharged form (-COOH), which is not readily solvated by water. To achieve significant aqueous solubility, this group must be ionized.

Q2: What is the simplest and most direct method to dissolve this compound in an aqueous solution?

A2: The most effective initial strategy is pH adjustment . By raising the pH of the solution, you deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[1][2]

The pKa of the carboxylic acid group of indole-3-acetic acid, a close analog, is approximately 4.75.[3] For effective dissolution, the pH of the solution should be raised to at least 2 units above the pKa. Therefore, aiming for a pH of 7.5 or higher is recommended.

Mechanism of pH-Dependent Solubility The diagram below illustrates the equilibrium shift from the poorly soluble neutral form to the highly soluble anionic (salt) form as the pH of the solution increases.

G cluster_low_ph Low pH ( < pKa ~4.75 ) cluster_high_ph High pH ( > pKa ~4.75 ) Neutral R-COOH (Poorly Soluble) Anionic R-COO⁻ + H⁺ (Soluble Salt Form) Neutral->Anionic Add Base (e.g., NaOH) [OH⁻] increases Anionic->Neutral Add Acid [H⁺] increases

Caption: Chemical equilibrium of this compound in aqueous solution.

Protocol 1: Dissolution via pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add Aqueous Medium: Add a portion (e.g., 80%) of the final desired volume of your aqueous medium (e.g., deionized water, PBS). The compound will likely not dissolve at this stage and will appear as a suspension.

  • Basify Solution: While stirring, add a small amount of a suitable base, such as 1N NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base slowly until the compound completely dissolves and the solution becomes clear.

  • Adjust to Final Volume & pH: Add the remaining aqueous medium to reach the final desired volume. If necessary, adjust the final pH of the solution using dilute NaOH or HCl. For many biological applications, a final pH of 7.2-7.4 is required. Be cautious, as lowering the pH too much can cause the compound to precipitate.[4]

  • Sterilization: If required for your application (e.g., cell culture), sterilize the solution by filtering it through a 0.22 µm filter. Do not autoclave, as the indole structure can be sensitive to high temperatures.

Q3: I need to prepare a high-concentration stock solution. Is pH adjustment suitable, or should I use an organic solvent?

A3: For high-concentration stock solutions (>1-5 mg/mL), using a water-miscible organic co-solvent is often more practical and stable.[5][6] The most common choice is dimethyl sulfoxide (DMSO). Other options include ethanol and dimethylformamide (DMF).[7] These solvents can dissolve the compound at high concentrations, and the resulting stock can be diluted into your aqueous experimental medium.

Protocol 2: High-Concentration Stock Preparation in DMSO

  • Weigh Compound: Accurately weigh the this compound and place it in a sterile vial.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as indole-containing compounds can be light-sensitive.[3]

Important Consideration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) as it can be toxic to cells and may affect experimental outcomes.[7] Always perform a test dilution to ensure the compound does not precipitate upon addition to the aqueous medium.

Q4: I've tried both pH adjustment and co-solvents, but I'm still facing issues or need a specific formulation. What are my options?

A4: If standard methods are insufficient, you may need to explore more advanced formulation strategies, particularly for in vivo or drug development applications. The following table summarizes various approaches.

MethodMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Ionizes the carboxylic acid group to form a soluble salt.[1][8]Simple, inexpensive, avoids organic solvents.Potential for precipitation if pH drops; compound may be less stable at high pH.[9][10]
Co-solvents (e.g., DMSO, Ethanol, PEG 400) Reduces the polarity of the aqueous medium, allowing the hydrophobic compound to dissolve.[11][12]Enables high-concentration stock solutions; simple to prepare.Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[11]
Use of Stable Salt Forms The compound is synthesized and isolated as a stable salt (e.g., sodium or potassium salt) before dissolution.[2][13]High aqueous solubility and dissolution rate; improved stability.[2]Requires chemical synthesis; not all compounds form stable, crystalline salts.
Complexation (e.g., Cyclodextrins) The hydrophobic indole moiety is encapsulated within the cavity of a cyclodextrin molecule, shielding it from water.[11]Increases apparent solubility; can improve stability.Requires specific excipients; may alter bioavailability.
Decision Workflow for Solubilization

The following workflow can guide your choice of solubilization method based on your experimental needs.

G start Start: Need to dissolve This compound conc_check Desired Concentration? start->conc_check low_conc Low (<1 mg/mL) in Aqueous Buffer conc_check->low_conc Low high_conc High (>1 mg/mL) Stock Solution conc_check->high_conc High method_ph Use pH Adjustment (Protocol 1) low_conc->method_ph method_dmso Use Co-solvent (DMSO) (Protocol 2) high_conc->method_dmso final_use_check Final Application? method_ph->final_use_check check_solvent_conc Ensure final DMSO concentration is low (<0.5%) method_dmso->check_solvent_conc invitro In Vitro / Cell Culture final_use_check->invitro In Vitro invivo In Vivo / Formulation final_use_check->invivo In Vivo end_ok Solution Prepared invitro->end_ok consider_advanced Consider Advanced Methods: - Stable Salt Forms - Cyclodextrins invivo->consider_advanced check_solvent_conc->final_use_check consider_advanced->end_ok

Caption: Decision workflow for selecting a solubilization strategy.

Q5: How can I verify the concentration of my final solution and assess its stability?

A5: After preparation, especially for critical experiments, it is best practice to confirm the concentration and purity of your solution.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is a standard method for quantifying indole-containing compounds.[14] Liquid chromatography-mass spectrometry (LC-MS) offers even greater sensitivity and specificity.[15][16][17]

  • Stability Assessment: To assess stability, analyze the solution at an initial time point (T=0) and then after storage under your intended conditions for a specific duration. A decrease in the main compound peak area or the appearance of new peaks in the chromatogram may indicate degradation. Indole derivatives can be susceptible to oxidation and light-induced degradation.[3] It is often recommended to use freshly prepared aqueous solutions. For instance, aqueous solutions of the similar indole-3-acetic acid sodium salt are not recommended for storage for more than one day.[7]

References

Identification and removal of impurities in 2-(1H-indol-7-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1H-indol-7-yl)acetic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and remove critical impurities, ensuring the highest possible quality for your research and development needs.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Impurity Formation

Q1: What is a common and reliable synthetic route for this compound, and where do impurities typically originate?

A common and versatile method for constructing the indole nucleus is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the specific synthesis of this compound, a plausible route begins with the reaction of (2-methylphenyl)hydrazine with a suitable keto-acid, such as pyruvic acid, followed by cyclization to form a methyl-substituted indole intermediate, which is then further functionalized.

However, a more direct approach, which we will use as our reference, is the cyclization of the phenylhydrazone derived from a protected form of 2-hydrazinophenylacetaldehyde. Impurities are not just a possibility; they are an expected outcome of the complex reaction mechanism and the inherent stability of the indole core. They can be introduced at nearly every stage of the process.

Synthesis_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Sources of Impurities Start Arylhydrazine + Carbonyl Compound Hydrazone Phenylhydrazone Formation Start->Hydrazone Cyclization Acid-Catalyzed Cyclization (Fischer) Hydrazone->Cyclization Impurity1 Unreacted Starting Materials Hydrazone->Impurity1 Incomplete Reaction Crude Crude this compound Cyclization->Crude Impurity2 Isomeric Byproducts (e.g., indol-4-yl isomer) Cyclization->Impurity2 Alternative Cyclization Impurity3 Incompletely Cyclized Hydrazone Cyclization->Impurity3 Incomplete Reaction Impurity4 Degradation Products (e.g., Decarboxylation) Crude->Impurity4 Heat/Light Exposure

Q2: What are the most common impurities I should expect from a Fischer indole synthesis approach?

The impurities can be broadly classified into four categories. Understanding their origin is the first step toward devising a successful purification strategy.

Impurity Class Specific Examples Origin
Starting Materials Unreacted arylhydrazine, unreacted carbonyl compoundIncomplete reaction conversion; non-stoichiometric ratios.
Isomeric Byproducts 2-(1H-indol-4-yl)acetic acidThe[2][2]-sigmatropic rearrangement step in the Fischer synthesis can sometimes proceed via an alternative, albeit less favorable, cyclization pathway depending on the substituents and acid catalyst used.[1]
Reaction Byproducts Incompletely cyclized hydrazone, polymeric materialsInsufficient acid strength, low reaction temperature, or premature termination of the reaction. Tars can form under harsh acidic conditions.[3]
Degradation Products Skatole (3-methylindole) derivatives, oxidized speciesIndole acetic acids can undergo decarboxylation at elevated temperatures.[4] The indole ring is also susceptible to oxidation, often indicated by a change in color (e.g., to beige or pink), especially upon exposure to light and air.[5]

Q3: Why are isomeric impurities, such as the indol-4-yl analogue, particularly challenging to remove?

Isomeric impurities are often the most difficult to separate due to their very similar physicochemical properties. The indol-7-yl and indol-4-yl isomers have the same molecular weight and often exhibit similar polarity and solubility profiles. This makes their removal by standard techniques like simple recrystallization inefficient, as they may co-crystallize with the desired product. Consequently, chromatographic methods are frequently required to achieve high levels of isomeric purity.[6]

Section 2: Analytical and Identification Guide

Q4: How can I reliably identify and quantify the impurities in my crude product?

A multi-pronged analytical approach is essential for robust characterization. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[7] A well-developed reversed-phase HPLC method can separate the main product from most impurities, including isomers, allowing for accurate quantification by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for confirming the identity of the main peak (by its mass-to-charge ratio) and for tentatively identifying impurity peaks, especially isomers which will have the same mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product.[7] Critically, high-resolution ¹H NMR can also be used to identify and sometimes quantify isomeric impurities, as the distinct chemical environments of the aromatic protons will result in unique and identifiable signal patterns for each isomer.

Q5: What is a good starting point for an HPLC method to analyze my sample?

While optimization is always necessary, the following conditions provide a robust starting point for analyzing indole-acetic acid derivatives.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidification sharpens peaks for carboxylic acids by suppressing ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minutesA broad gradient is effective for screening crude samples to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 280 nmThe indole chromophore has a strong absorbance around this wavelength.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.

Section 3: Purification and Troubleshooting

Q6: My crude product purity is low (<90%) and it's discolored. What is the best first step for purification?

For low-purity, discolored crude material, a well-executed recrystallization is the most effective initial purification step. It is excellent for removing less soluble colored impurities and materials with significantly different solubility profiles.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/heptane is often effective.

  • Dissolution: In a flask, add the minimum amount of the hot primary solvent (e.g., ethanol) to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for a further 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[6]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of pure, well-defined crystals and minimizes the trapping of impurities.[6]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Q7: Recrystallization improved the color but HPLC still shows a significant isomeric impurity. What should I do now?

This is a classic scenario where the limits of crystallization are reached. To remove a stubborn, chemically similar impurity like an isomer, you must turn to preparative column chromatography.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 5% ethyl acetate in hexane) and carefully pack a glass column to create a uniform, air-free bed.

  • Sample Preparation: Dissolve the semi-purified product in a minimal amount of a slightly polar solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column bed.[6]

  • Elution: Start eluting with a low-polarity mobile phase (e.g., hexane/ethyl acetate 95:5). The less polar impurities will elute first.

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This will allow the desired product to elute from the column, ideally leaving the more polar impurities behind. The isomeric impurity may elute just before or after your target compound, requiring careful collection of fractions.

  • Fraction Analysis: Collect small fractions and analyze them by Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Q8: My final, pure product turns yellow/brown over time, even when stored as a solid. How can I prevent this?

This indicates degradation, likely due to oxidation or light sensitivity. Indole derivatives are notoriously prone to this.[5]

  • Storage: Store the final compound in an amber vial to protect it from light.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store the material in a refrigerator or freezer (-20°C) to slow the rate of any potential degradation reactions.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR) Purity_Check Purity < 98%? Start->Purity_Check Impurity_Type Isomeric Impurities Present? Purity_Check->Impurity_Type Yes End_Pure Final Product: Store under Inert Gas, Protected from Light Purity_Check->End_Pure No Recrystallize Perform Recrystallization (Protocol 1) Impurity_Type->Recrystallize No (Gross Impurities) Chromatography Perform Column Chromatography (Protocol 2) Impurity_Type->Chromatography Yes Reanalyze Re-analyze by HPLC Recrystallize->Reanalyze Chromatography->Reanalyze Reanalyze->Purity_Check

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(1H-indol-7-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important indole derivative.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable through several routes, can present challenges that require careful optimization of reaction conditions. This guide provides a comprehensive overview of the synthetic pathways, potential pitfalls, and solutions to common problems encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent strategies for the synthesis of this compound include:

  • The Fischer Indole Synthesis: This is a classic and versatile method for forming the indole ring. It involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde bearing the acetic acid moiety, under acidic conditions. For this compound, this would typically involve a 2-substituted phenylhydrazine.[1][2][3]

  • Functionalization of a Pre-formed Indole Ring: This approach starts with a 7-substituted indole, such as 7-bromoindole, and introduces the acetic acid side chain at the 2-position. This can be achieved through various methods, including formylation followed by a Wittig reaction and oxidation, or through palladium-catalyzed cross-coupling reactions.

  • Hydrolysis of a Nitrile Precursor: Synthesis of 2-(1H-indol-7-yl)acetonitrile followed by hydrolysis offers another viable route. The nitrile can be introduced onto the indole ring, and its subsequent hydrolysis yields the desired carboxylic acid.

Q2: Which synthetic route is recommended for a first-time synthesis?

A2: For researchers new to this specific molecule, the Fischer Indole Synthesis is often a good starting point due to its robustness and the wealth of available literature on the general reaction. However, controlling the regioselectivity to obtain the 7-substituted indole can be a challenge. A route involving the functionalization of a commercially available 7-substituted indole may offer a more direct and less ambiguous pathway, although it might involve more expensive starting materials and reagents.

Q3: What are the critical parameters to control during the Fischer Indole Synthesis for this target molecule?

A3: The success of the Fischer Indole Synthesis is highly dependent on several factors:

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The choice of acid and its concentration can significantly influence the reaction rate and the formation of side products.[1]

  • Reaction Temperature and Time: These parameters need to be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the starting materials or the product.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics. Common solvents include ethanol, acetic acid, and toluene.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete hydrazone formation (in Fischer Indole Synthesis).Ensure the condensation of the hydrazine and the carbonyl compound is complete before proceeding with the cyclization step. This can often be confirmed by TLC or ¹H NMR.
Incorrect choice or concentration of acid catalyst.Screen different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂) and optimize their concentration.
Inappropriate reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction at different time points to find the optimal conditions.
Decomposition of starting material or product.Indoles can be sensitive to strong acids and high temperatures. Consider using milder reaction conditions or protecting groups if necessary.
Formation of Multiple Products/Isomers Use of an unsymmetrical ketone in the Fischer Indole Synthesis leading to regioisomers.To ensure the formation of the desired 2-substituted indole, a symmetrical ketone or an aldehyde that will lead to the desired product should be used.
"Abnormal" Fischer Indole Synthesis.The electronic nature of the substituents on the phenylhydrazine can influence the cyclization pathway. Careful selection of the starting materials is crucial.
Side reactions promoted by the acid catalyst.Optimize the type and amount of acid catalyst to minimize side reactions such as polymerization or degradation.
Difficulty in Product Purification Presence of unreacted starting materials.If the reaction has not gone to completion, consider optimizing the reaction conditions (time, temperature, catalyst). For purification, column chromatography may be necessary to separate the product from the starting materials.
Formation of closely related side products.A high-resolution purification technique like preparative HPLC or careful optimization of the solvent system for column chromatography might be required.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. If the product persists as an oil, purification by column chromatography is recommended.
Product Degradation During Workup or Storage Prolonged exposure to acidic or basic conditions.Neutralize the reaction mixture promptly after completion. Avoid prolonged contact with strong acids or bases during the workup.
Exposure to light and air.Indole derivatives can be sensitive to light and air. Store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-indol-7-yl)acetonitrile from 7-Bromoindole (A plausible route)

This protocol outlines a two-step synthesis starting from the commercially available 7-bromoindole.

Step 1: Cyanomethylation of 7-Bromoindole

  • To a solution of 7-bromoindole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chloroacetonitrile (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(7-bromo-1H-indol-1-yl)acetonitrile by column chromatography on silica gel.

Step 2: Hydrolysis of 2-(7-bromo-1H-indol-1-yl)acetonitrile

  • Dissolve the purified nitrile from Step 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., 20% NaOH).

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC for the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude 2-(7-bromo-1H-indol-1-yl)acetic acid can be further purified by recrystallization.

Note: The bromine at the 7-position can be removed in a subsequent step via catalytic hydrogenation if the unsubstituted product is desired.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole-acetic acids include ethanol/water, ethyl acetate/hexane, or acetic acid.[4][5]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: Fischer Indole Synthesis cluster_route2 Route 2: Functionalization of 7-Bromoindole 2-Substituted_Phenylhydrazine 2-Substituted Phenylhydrazine Hydrazone_Formation Hydrazone Formation 2-Substituted_Phenylhydrazine->Hydrazone_Formation Keto-acid Keto-acid/ester Keto-acid->Hydrazone_Formation Fischer_Indolization Fischer Indolization (Acid Catalyst) Hydrazone_Formation->Fischer_Indolization Ester_Hydrolysis Ester Hydrolysis (if applicable) Fischer_Indolization->Ester_Hydrolysis Product_1 This compound Ester_Hydrolysis->Product_1 7-Bromoindole 7-Bromoindole Cyanomethylation Cyanomethylation 7-Bromoindole->Cyanomethylation Nitrile_Intermediate 2-(7-bromo-1H-indol-1-yl)acetonitrile Cyanomethylation->Nitrile_Intermediate Nitrile_Hydrolysis Nitrile Hydrolysis Nitrile_Intermediate->Nitrile_Hydrolysis Debromination Debromination (Optional) Nitrile_Hydrolysis->Debromination Product_2 This compound Debromination->Product_2

Caption: Plausible synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials TLC_Analysis Analyze Reaction by TLC Check_Starting_Materials->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Purification_Issue Purification Challenge TLC_Analysis->Purification_Issue Product_Degradation Product Degradation? TLC_Analysis->Product_Degradation Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Catalyst Screen Different Catalysts or Optimize Concentration Multiple_Products->Optimize_Catalyst Yes Change_Route Consider Alternative Synthetic Route Multiple_Products->Change_Route Persistent Issue Optimize_Chromatography Optimize Column Chromatography Conditions Purification_Issue->Optimize_Chromatography Try_Recrystallization Screen Recrystallization Solvents Purification_Issue->Try_Recrystallization Milder_Workup Use Milder Workup Conditions Product_Degradation->Milder_Workup Yes Inert_Atmosphere Work Under Inert Atmosphere Product_Degradation->Inert_Atmosphere Yes

References

Preventing N-alkylation side products in indole acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Indole-3-Acetic Acid (IAA) and its derivatives. Our focus today is on a common and often frustrating side reaction: N-alkylation. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to help you maximize the yield and purity of your target C3-alkylated product.

Frequently Asked Questions (FAQs): The Chemistry of Indole Alkylation

This section addresses the fundamental principles governing the reactivity of the indole nucleus, providing the causal explanations necessary for effective troubleshooting.

Q1: Why does N-alkylation compete with the desired C3-alkylation in my indole synthesis?

The indole ring possesses two primary nucleophilic sites: the nitrogen atom at position 1 (N1) and the carbon atom at position 3 (C3). When indole is treated with a base, the acidic N-H proton (pKa ≈ 17) is removed to form the indolyl anion, or "indolide". This anion is an ambident nucleophile , meaning it has two reactive sites with significant electron density.

  • N1-Alkylation: The nitrogen atom is highly electronegative and bears a formal negative charge, making it a hard nucleophilic center.

  • C3-Alkylation: Through resonance, the negative charge is delocalized into the pyrrole ring, creating significant electron density at the C3 position, which acts as a soft nucleophilic center.

The reaction with an electrophile (like a haloacetate ester in IAA synthesis) can therefore occur at either site, leading to a mixture of N-alkylated and C3-alkylated products.[1][2]

Q2: What is the underlying mechanism for this C3 vs. N1 selectivity?

The regioselectivity of alkylation is a classic example of thermodynamic versus kinetic control, heavily influenced by the reaction conditions. The indolide anion exists in equilibrium with its covalent metal salt form. The nature of the cation (from the base), the solvent, and the temperature dictate the position of this equilibrium and the subsequent reaction pathway.

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored pathway, as the charge is more localized on the nitrogen. However, the C3-alkylated product is typically the more thermodynamically stable isomer.[1]

  • Influence of Counter-ion and Solvent:

    • In polar aprotic solvents like DMF or DMSO, strong bases with non-coordinating cations (e.g., Na⁺ from NaH) lead to a "free" indolide anion. This favors attack at the more electronegative nitrogen atom (N-alkylation).[2][3]

    • In less polar solvents or with more coordinating cations (like Mg²⁺ in a Grignard reagent), the cation remains associated with the nitrogen. This ionic association sterically hinders the N1 position and promotes alkylation at the C3 position.

Below is a diagram illustrating the competing reaction pathways.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Indole Indole Indolide Indolyl Anion (Ambident Nucleophile) Indole->Indolide + Base - H₂ Base Base (e.g., NaH) N_Alk N-Alkylated Product (Side Product) Indolide->N_Alk Attack at N1 (Kinetic Control) Favored by: - Polar Aprotic Solvents (DMF) - 'Free' Anions (Na⁺, K⁺) C_Alk C3-Alkylated Product (Desired Product) Indolide->C_Alk Attack at C3 (Thermodynamic Control) Favored by: - Non-polar Solvents - Coordinating Cations (Mg²⁺) Electrophile Electrophile (R-X)

Fig 1. Competing N1 vs. C3 alkylation pathways of the indolyl anion.
Troubleshooting Guide: From Side Products to Pure Product

This section provides practical, step-by-step protocols to diagnose and solve common issues related to N-alkylation.

Problem: My reaction yields a mixture of N-alkylated and C3-alkylated products, resulting in low yield and difficult purification.

This is the most common issue. The solution lies in systematically modifying the reaction conditions to favor C3-alkylation or, for complete control, implementing a protecting group strategy.

Solution A: Optimization of Reaction Conditions

The first approach should be to adjust the reaction parameters to favor the thermodynamically controlled C3-alkylation.

Step-by-Step Protocol:

  • Base Selection: Switch from strong, non-coordinating bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to a Grignard reagent. Prepare indolylmagnesium bromide by reacting indole with a methyl or ethyl magnesium bromide. The Mg²⁺ cation will coordinate to the nitrogen, sterically blocking it and directing the electrophile to the C3 position.

  • Solvent Modification: If using a polar aprotic solvent like DMF, switch to a less polar alternative such as THF or diethyl ether, especially when using a Grignard reagent. This maintains the ion-pair association that favors C-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While higher temperatures can sometimes overcome the activation energy for the thermodynamic product, they can also lead to decomposition. Start at room temperature and adjust as needed.

Data Summary: Effect of Conditions on Alkylation Regioselectivity

ParameterCondition Favoring N-Alkylation (Kinetic)Condition Favoring C3-Alkylation (Thermodynamic)Rationale
Base Strong, non-coordinating (NaH, KH)Grignard Reagents (RMgX), Weaker basesCreates a "free" anion vs. a sterically hindered N-MgX complex.
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Ethereal (Toluene, THF, Et₂O)Solvates the cation, freeing the anion vs. promoting ion-pairing.
Temperature Generally lower temperaturesCan be favored at higher temperatures, but substrate dependentN-alkylation often has a lower activation energy.

Solution B: Employing a Nitrogen Protecting Group Strategy

For syntheses requiring the highest possible purity and yield of the C3-isomer, a protecting group strategy is the most robust and reliable method. This multi-step approach ensures that the N1 position is completely blocked, forcing the reaction to occur exclusively at C3.

Experimental Workflow:

  • Protection: Select and install a suitable protecting group on the indole nitrogen.

  • C3-Alkylation: Perform the alkylation reaction to install the acetic acid side chain.

  • Deprotection: Remove the protecting group to yield the final indole-3-acetic acid.

G Start Indole Protect Step 1: Protect (e.g., + TsCl, Base) Start->Protect ProtectedIndole N-Protected Indole (e.g., N-Tosylindole) Protect->ProtectedIndole Alkylate Step 2: Alkylate C3 (e.g., Base, BrCH₂CO₂Et) ProtectedIndole->Alkylate AlkylatedProduct N-Protected, C3-Alkyl Indole Alkylate->AlkylatedProduct Deprotect Step 3: Deprotect (e.g., Mg, MeOH) AlkylatedProduct->Deprotect FinalProduct Indole-3-Acetic Acid (Pure Product) Deprotect->FinalProduct

Fig 2. Workflow for the N-protection strategy to ensure C3-alkylation.

Data Summary: Comparison of Common Indole N-Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsAdvantages / Disadvantages
Tosyl TsTosyl chloride (TsCl), NaH, DMFMg in MeOH; Na/naphthaleneVery stable, robust. Removal can be harsh.
tert-Butoxycarbonyl BocBoc₂O, DMAP, THFTrifluoroacetic acid (TFA); HClEasily removed with acid. Sensitive to strong bases.
Benzenesulfonyl BsBenzenesulfonyl chloride (BsCl), BaseMg in MeOH; TBAFSimilar to Tosyl but can sometimes offer different selectivity.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH, DMFTetrabutylammonium fluoride (TBAF); HClStable to many conditions. Removed with fluoride or acid.

Step-by-Step Protocol (Example using Tosyl Protection):

  • N-Tosylation of Indole:

    • Dissolve indole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of tosyl chloride (TsCl) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to obtain N-tosylindole.

  • C3-Alkylation of N-Tosylindole:

    • Dissolve N-tosylindole in anhydrous THF.

    • Cool to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position, which then rearranges to the more stable C3-lithiated species.

    • Add ethyl bromoacetate and allow the reaction to slowly warm to room temperature.

    • Quench with saturated ammonium chloride solution and extract the product. Purify to obtain ethyl 2-(1-tosyl-1H-indol-3-yl)acetate.

  • Deprotection to Yield IAA-ethyl ester:

    • Dissolve the protected product in methanol (MeOH).

    • Add magnesium turnings and stir at reflux until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture, concentrate, and purify to obtain the ethyl ester of IAA. Subsequent hydrolysis of the ester will yield the final acid.

By carefully selecting your reaction conditions or implementing a robust protecting group strategy, you can effectively eliminate the formation of N-alkylation side products, leading to a more efficient and successful synthesis of indole-3-acetic acid.

References

Technical Support Center: Stability Testing of 2-(1H-indol-7-yl)acetic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stability testing of 2-(1H-indol-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this indole acetic acid derivative in various solvent systems. As your virtual Senior Application Scientist, I will walk you through the critical considerations, from initial solubility assessments to forced degradation studies and the development of a stability-indicating analytical method.

Introduction: Understanding the Stability of this compound

This compound is a member of the indole acetic acid family, compounds of significant interest in pharmaceutical and biological research. The stability of such molecules is a critical quality attribute that can influence their biological activity, safety, and shelf-life. The indole nucleus, while aromatic, is susceptible to oxidation, and the acetic acid side chain can undergo reactions such as esterification and decarboxylation.[1] Furthermore, indole compounds are often sensitive to light.[2] A thorough understanding of the stability of this compound in different solvents is therefore paramount for developing robust formulations and ensuring the integrity of experimental data.

This guide will provide a logical workflow for assessing the stability of this compound, focusing on practical, field-proven insights and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have before embarking on a stability study for this compound.

Q1: In which solvents should I initially dissolve this compound for my experiments?

A1: Based on the general solubility profile of similar indole acetic acid derivatives, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][6] Its solubility in aqueous solutions is likely to be limited, especially at neutral or acidic pH, due to the hydrophobic indole ring. For initial stock solutions, DMSO is often a good starting point. However, for subsequent dilutions into aqueous buffers for biological assays or analytical testing, it is crucial to assess the potential for precipitation.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

A2: For indole acetic acid derivatives, the main degradation pathways to consider are:

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindole and other degradation products.[2] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.

  • Photodegradation: Indole compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.[2]

  • Hydrolysis (pH-dependent): While the core structure is generally stable to hydrolysis, the stability in acidic or basic solutions should be evaluated, as extreme pH can catalyze degradation.

  • Decarboxylation: At elevated temperatures, the acetic acid side chain may undergo decarboxylation.[1]

Q3: Do I need to perform forced degradation studies for this compound?

A3: Yes, if you are developing a new drug substance or product, or if you need to develop a stability-indicating analytical method. Forced degradation studies (also known as stress testing) are a regulatory requirement (ICH Q1A(R2)) and are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of your analytical method, proving it can separate the intact compound from its degradants.[3][4][7]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8][9] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[8][10] Its importance lies in its ability to provide a true measure of the API's concentration over time, ensuring that a decrease in the main peak corresponds to the formation of degradation products.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Compound precipitates out of solution during the experiment. The solvent has low solvating power for the compound. The concentration of the compound exceeds its solubility limit in the chosen solvent. A change in pH or temperature has reduced solubility.- Determine the solubility of this compound in various solvents before initiating the stability study. - Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in an aqueous buffer). - Prepare a more dilute solution. - Control the pH and temperature of your experimental setup.
Rapid loss of the main peak in the chromatogram, even in control samples. The compound is highly unstable under the storage or analytical conditions. The compound is adsorbing to the sample vial or container. The compound is degrading in the autosampler.- Ensure control samples are stored under conditions known to be non-degradative (e.g., protected from light, at low temperature). - Use amber vials or protect samples from light. - Consider using silanized glass vials to minimize adsorption. - Evaluate the stability of the compound in the mobile phase and in the autosampler over the expected analysis time.[11]
Multiple new peaks appear in the chromatogram of stressed samples, but the mass balance is poor (sum of the main peak and degradant peaks is less than 90%). Some degradation products may not be UV-active at the chosen wavelength. Some degradants may be volatile or may have precipitated. Degradants may be co-eluting with the main peak or with each other.- Use a diode-array detector (DAD) or photodiode-array (PDA) detector to examine the UV spectra of all peaks and check for peak purity. - Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect non-chromophoric compounds. - Adjust the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to improve the separation of all species.[10]
No degradation is observed under forced degradation conditions. The stress conditions are not harsh enough. The duration of the stress is too short. The compound is highly stable.- Increase the concentration of the stressor (e.g., use a higher concentration of acid, base, or oxidizing agent). - Increase the temperature or the duration of the stress. - According to ICH guidelines, a target degradation of 5-20% is generally recommended to demonstrate the suitability of the method.[3][12]

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments in the stability testing of this compound.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for stock solutions and for conducting stability studies.

Materials:

  • This compound

  • A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, DMSO, ethyl acetate, hexane)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, known amount (e.g., 1 mg) of this compound into several vials.

  • To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, add another measured volume of the solvent and repeat the process until dissolution is achieved or a practical upper limit is reached.

  • Record the approximate solubility in each solvent.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and to test the specificity of the analytical method.

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For each stress condition, dilute the stock solution with the stressor solution to a final concentration of about 0.1 mg/mL.

Stress Conditions (as per ICH Q1A(R2) guidelines): [3][4][5]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Also, store a solution of the compound at 60°C.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[4]

    • Keep control samples protected from light.

    • Analyze the exposed and control samples.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of this compound acid Acid Hydrolysis (HCl) stock->acid Expose to stress base Base Hydrolysis (NaOH) stock->base Expose to stress oxidation Oxidation (H2O2) stock->oxidation Expose to stress thermal Thermal (Heat) stock->thermal Expose to stress photo Photolysis (Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples evaluation Evaluate Degradation Profile hplc->evaluation

Caption: Workflow for conducting a forced degradation study.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Recommended Starting Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for indole-containing compounds.

  • Mobile Phase:

    • A: 0.1% formic acid or acetic acid in water.

    • B: Acetonitrile or methanol.

    • A gradient elution is recommended to ensure the separation of compounds with a range of polarities. For example, start with a low percentage of B and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (likely around 220 nm and 280 nm, which should be determined experimentally) and also at a lower wavelength (e.g., 210 nm) to detect a wider range of potential degradants.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines): [8]

Once a suitable separation is achieved, the method must be validated for:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and peak area.

  • Range: The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[10]

Data Presentation:

The results of the stability study should be summarized in a clear and concise table.

Table 1: Stability of this compound in Different Solvents at 25°C (Hypothetical Data)

SolventTime (hours)% Remaining of Initial ConcentrationObservations
Methanol0100.0Clear solution
2499.5No change
4899.2No change
Acetonitrile0100.0Clear solution
2499.8No change
4899.6No change
DMSO0100.0Clear solution
2498.5Slight yellowing
4897.1Noticeable yellowing
Water (pH 7)0100.0Clear solution
2495.2Appearance of a small degradation peak
4890.8Degradation peak increases

Part 4: Visualization of Key Concepts

Stability_Testing_Logic cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation & Reporting solubility Solubility Assessment method_dev Initial HPLC Method Development solubility->method_dev forced_deg Forced Degradation Study method_dev->forced_deg method_val HPLC Method Validation forced_deg->method_val Demonstrates Specificity stability_study Long-term Stability Study report Data Analysis & Reporting stability_study->report method_val->stability_study

Caption: Logical workflow for a comprehensive stability study.

Conclusion

The stability testing of this compound is a multi-faceted process that requires careful planning, execution, and analysis. By following the guidance provided in this technical support center, researchers can systematically evaluate the stability of this compound in different solvents, identify potential degradation products, and develop a robust, stability-indicating analytical method. This will ultimately lead to a better understanding of the molecule's properties and contribute to the development of safe and effective products.

References

Validation & Comparative

A Comparative Guide to the Auxin Activity of 2-(1H-indol-7-yl)acetic acid and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparison of the auxin activities of the canonical, naturally occurring auxin, Indole-3-acetic acid (IAA), and its synthetic analog, 2-(1H-indol-7-yl)acetic acid. While IAA is the most extensively studied auxin, understanding the bioactivity of its structural analogs is crucial for developing novel agrochemicals and research tools.[1][2][3] This document synthesizes information on structure-activity relationships, delves into the canonical auxin signaling pathway, and presents standardized protocols for comparative bioassays. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the performance of these two compounds.

Introduction: The Central Role of Auxin in Plant Biology

Auxins are a class of phytohormones that are indispensable for nearly every aspect of plant growth and development.[4] The most abundant and physiologically important auxin is Indole-3-acetic acid (IAA).[1][4][5] It orchestrates a diverse array of processes, including cell elongation, division, and differentiation, which collectively shape the plant's architecture.[1] Synthetic auxins, developed as structural mimics of IAA, have found widespread use in agriculture for promoting rooting, controlling fruit development, and as herbicides at high concentrations.[6]

The biological activity of any auxin is intrinsically linked to its molecular structure. The position of the carboxymethyl side chain on the indole ring is a critical determinant of how the molecule interacts with the auxin perception and signaling machinery. This guide focuses on comparing the well-established activity of IAA (side chain at position 3) with its less-studied isomer, this compound (side chain at position 7).

Molecular Profiles:

CompoundIndole-3-acetic acid (IAA)This compound
Structure Indole-3-acetic acid structureA representative structure of an indole acetic acid isomer for illustrative purposes.
Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molar Mass 175.18 g/mol 175.18 g/mol
Class Natural AuxinSynthetic Auxin Analog

Mechanism of Action: The Canonical Auxin Signaling Pathway

To understand the differential activity of auxin analogs, it is essential to first grasp the core molecular mechanism through which they exert their effects. The canonical auxin signaling pathway is a well-elucidated transcriptional regulatory circuit that occurs in the nucleus.[7][8]

  • Perception and Co-Receptor Formation : In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[7][9][10]

  • Auxin as a Molecular Glue : When auxin concentrations rise, auxin molecules act as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[9][11]

  • Ubiquitination and Degradation : The TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex tags the Aux/IAA proteins with ubiquitin.[8][9]

  • De-repression and Gene Activation : The polyubiquitinated Aux/IAA proteins are subsequently targeted for degradation by the 26S proteasome.[8][9] The removal of these repressors liberates the ARF transcription factors, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcription and the downstream physiological response.[8][9]

The affinity of an auxin analog for the TIR1/AFB-Aux/IAA co-receptor pocket is a primary determinant of its biological potency.[11] Structural changes, such as moving the side chain from the 3-position to the 7-position, can significantly alter this binding affinity and, consequently, the physiological output.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_low Low Auxin cluster_high High Auxin ARF ARF Gene_off Auxin-Responsive Gene (OFF) ARF->Gene_off Binds Promoter AuxIAA_bound Aux/IAA Repressor AuxIAA_bound->ARF Represses Auxin Auxin SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 Binds AuxIAA_free Aux/IAA SCFTIR1->AuxIAA_free Recruits Proteasome 26S Proteasome AuxIAA_free->Proteasome Degradation ARF2 ARF Gene_on Auxin-Responsive Gene (ON) ARF2->Gene_on Activates Transcription Auxin_outside Auxin Auxin_outside->Auxin Enters Nucleus

Caption: The canonical auxin signaling pathway.

Methodology for Comparative Analysis: The Root Elongation Assay

A foundational method for quantifying auxin activity is the Arabidopsis thaliana primary root elongation assay. This bioassay is highly sensitive and provides a dose-dependent response to exogenous auxin application. High concentrations of auxin are inhibitory to root growth, providing a clear and measurable endpoint.

Experimental Rationale: The choice of Arabidopsis thaliana as a model organism is due to its rapid life cycle, well-characterized genetics, and the availability of a vast array of mutant and transgenic lines. The primary root's growth is exquisitely sensitive to auxin levels, making it an ideal system for detecting subtle differences in the bioactivity of analogs.[12]

Detailed Step-by-Step Protocol: Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing in 70% ethanol for 2 minutes, followed by 5 minutes in a solution of 7% bleach and 0.1% Triton X-100.[13]

    • Rinse the seeds 4-6 times with sterile water.[13]

    • Plate seeds on square petri dishes containing half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.[14]

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 48-72 hours (stratification) to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically.[14][15] Maintain a photoperiod of 16 hours light / 8 hours dark at a constant temperature of 21-22°C.[14]

  • Seedling Transfer and Treatment:

    • After 4-5 days of growth, select seedlings with primary roots of approximately 0.5-1.0 cm in length.

    • Prepare treatment plates containing the same medium supplemented with a range of concentrations of IAA and this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Use a solvent control (e.g., ethanol or DMSO) equivalent to the highest concentration used.

    • Carefully transfer the selected seedlings onto the treatment plates. Mark the initial position of the root tip on the back of the plate.

  • Growth Measurement and Data Analysis:

    • Return the plates to the growth chamber for an additional 3-4 days.

    • Measure the length of new root growth from the initial mark to the new root tip. This can be done by scanning the plates and using image analysis software (e.g., ImageJ).

    • For each concentration, calculate the average root growth and standard deviation.

    • Plot the root growth inhibition as a percentage of the control against the logarithm of the auxin concentration to generate a dose-response curve. From this curve, the half-maximal effective concentration (EC50) for each compound can be determined.

Workflow A 1. Seed Sterilization & Plating B 2. Stratification (4°C, 48h) A->B C 3. Germination (Vertical, 4-5 days) B->C D 4. Seedling Transfer to Treatment Plates C->D E 5. Incubation (3-4 days) D->E F 6. Root Length Measurement E->F G 7. Data Analysis (Dose-Response Curve) F->G

Caption: Experimental workflow for the root elongation bioassay.

Comparative Performance Data (Predictive Analysis)

Direct, peer-reviewed experimental data comparing this compound to IAA is not widely available. However, based on extensive structure-activity relationship (SAR) studies of auxin analogs, we can formulate a predictive comparison.

The Principle of Structure-Activity Relationship (SAR): SAR studies have established that the precise geometry between the indole ring and the acidic side chain is paramount for high-affinity binding to the TIR1/AFB co-receptor complex.[16] The natural configuration of IAA, with the side chain at the C3 position, is considered optimal. Alterations to this, such as moving the side chain to other positions on the indole ring (e.g., C2, C4, C5, C6, C7), generally lead to a decrease in auxin activity.[17] For instance, studies on 2-alkyl-IAA derivatives have shown them to be significantly less active than IAA itself.[17] Similarly, phenylacetic acid (PAA), another natural auxin, exhibits lower biological activity compared to IAA, which is attributed to differences in transport and metabolism.[18][19]

Predicted Outcome: It is highly probable that this compound will exhibit significantly lower auxin activity compared to Indole-3-acetic acid. The shift of the side chain from the C3 to the C7 position would likely disrupt the optimal spatial arrangement required for efficient binding within the TIR1/AFB receptor pocket, leading to reduced downstream signaling.

Illustrative Data Table (Hypothetical):

Concentration (µM)IAA (% Root Growth Inhibition)This compound (% Root Growth Inhibition)
0.0115 ± 4%2 ± 1%
0.155 ± 7%10 ± 3%
1.085 ± 5%35 ± 6%
10.098 ± 2%60 ± 8%
Predicted EC50 ~0.08 µM ~5 µM

This table presents hypothetical data based on established SAR principles for illustrative purposes.

Discussion & Expert Insights

The predicted lower activity of this compound compared to IAA underscores the remarkable specificity of the auxin signaling pathway. The TIR1/AFB co-receptor has evolved to recognize the precise stereochemical configuration of IAA. The C3 position of the side chain allows the carboxyl group to be oriented correctly for interaction with key amino acid residues within the binding pocket, stabilizing the co-receptor complex with an Aux/IAA protein.

Moving the side chain to the C7 position would introduce steric hindrance and alter the electronic properties of the molecule in relation to the binding site. This would likely result in:

  • Lower Binding Affinity: The molecule would fit less snugly into the receptor pocket, leading to a less stable TIR1/AFB-Aux/IAA complex.

  • Reduced Downstream Signaling: A less stable complex means that the ubiquitination and subsequent degradation of Aux/IAA repressors would be less efficient.

  • Higher EC50 Value: A much higher concentration of the analog would be required to elicit the same physiological response (e.g., root growth inhibition) as IAA.

For researchers, this comparison is instructive. It highlights that even isomeric forms of a signaling molecule can have vastly different biological activities. For drug development professionals in the agrochemical sector, this knowledge is critical. While this compound itself may not be a potent auxin, understanding its SAR provides valuable data points for designing novel synthetic auxins with desired properties, such as increased stability, tissue-specific activity, or altered herbicidal spectrums.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-indol-7-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for the design of novel therapeutic agents. Within this vast chemical space, indole acetic acid derivatives have garnered significant attention for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 2-(1H-indol-7-yl)acetic acid analogs. By analyzing the available data on related indole derivatives, we aim to provide a comprehensive comparison and predictive insights for researchers and drug development professionals.

Comparative Analysis of Structural Modifications and Biological Activity

While a systematic SAR study on a complete series of this compound analogs is not extensively documented in publicly available literature, we can infer valuable insights by comparing the known activities of related indole compounds. This section will analyze the impact of substitutions on the indole ring, modifications of the acetic acid side chain, and the nature of the substituent at the N1 position.

Core Scaffold: this compound

The this compound scaffold presents a unique spatial arrangement of the indole core and the acidic side chain compared to its more commonly studied 3-substituted counterparts. This distinct geometry can lead to novel interactions with biological targets.

Key Structural Modifications and Their Anticipated Impact on Activity:
  • Substitution on the Indole Ring (Positions 3, 4, 5, and 6):

    • Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents on the benzene portion of the indole ring can significantly influence the molecule's overall polarity, lipophilicity, and ability to engage in hydrogen bonding or pi-stacking interactions. For instance, in a series of indole-2-one derivatives, electron-donating groups on the phenyl ring enhanced anti-inflammatory activity, whereas electron-withdrawing groups led to a decrease in potency.

    • Steric bulk: The size and shape of substituents can dictate the selectivity of the analog for different biological targets. Bulky groups may enhance binding to receptors with large hydrophobic pockets but could be detrimental for targets with sterically constrained active sites.

  • Modification of the Acetic Acid Side Chain:

    • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

    • Chain length and branching: Altering the length or introducing branching in the acetic acid side chain can affect the orientation of the molecule within a binding pocket, potentially leading to changes in activity and selectivity.

  • Substitution on the Indole Nitrogen (N1):

    • Alkylation and Arylation: Substitution at the N1 position can significantly impact the compound's lipophilicity and steric profile. For example, the presence of a methyl group at the N1 position of this compound has been noted in a commercially available research compound with potential anti-cancer properties.[2]

Illustrative Comparison of Analog Activity

To provide a tangible comparison, the following table summarizes the biological activities of various indole acetic acid analogs and related derivatives from the literature. It is important to note that these compounds do not all belong to the this compound series, but their SAR provides valuable context.

Compound/Analog Class Target/Activity Key Structural Features Reported Potency (IC50/EC50) Reference
Indole-2-carboxamidesCB1 Receptor Allosteric ModulatorsDiethylamino group at the 4-position of the phenyl ring, chloro or fluoro at C5 of indole, and short alkyl groups at C3.79 nM (most potent analog)
IndolylindazolesInterleukin-2 inducible T-cell kinase (ITK) InhibitorsCovalent inhibitors with an indolylindazole core.Nanomolar inhibitory potency
Indole Acetic Acid DerivativesCRTH2 Receptor AntagonistsTetrahydrocarbazole and 4-azaindole derivatives.Potent and selective antagonists
Indole-2-one DerivativesAnti-inflammatory (TNF-α, IL-6 inhibition)High molecular polarizability and low ALogP.Significant inhibition of pro-inflammatory cytokines

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound analogs requires a suite of well-defined assays to determine their potency, selectivity, and mechanism of action. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated in a coupled reaction.[3]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound & Kinase to Plate Compound_Prep->Plate_Setup Kinase_Prep Kinase Solution Kinase_Prep->Plate_Setup Substrate_Prep Substrate/ATP Mix Reaction_Start Add Substrate/ATP Substrate_Prep->Reaction_Start Pre_Incubation Pre-incubate (10 min) Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Incubation Incubate (60 min, 30°C) Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30 min) Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Plot_Data Plot Data Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 G cluster_membrane Plasma Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity Ion_Channel->Neuronal_Activity Ligand Indole Analog (Agonist) Ligand->CB1R ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression G cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes Indole_Analog Indole Analog (Inhibitor) Indole_Analog->ITK inhibits Antigen Antigen Antigen->TCR activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_Release->NFAT_activation NFkB_activation NF-κB Activation PKC_activation->NFkB_activation Gene_Expression Cytokine Gene Expression NFAT_activation->Gene_Expression NFkB_activation->Gene_Expression G cluster_membrane Plasma Membrane CRTH2 CRTH2 Receptor G_protein Gi Protein CRTH2->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PGD2 PGD2 PGD2->CRTH2 Indole_Analog Indole Analog (Antagonist) Indole_Analog->CRTH2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca2+ Mobilization IP3->Ca_mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) DAG->Cellular_Response Ca_mobilization->Cellular_Response

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(1H-indol-7-yl)acetic acid, a key structural motif in various pharmacologically active molecules, requires robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.

The core of this guide is not merely a presentation of methodologies but a detailed exploration of their cross-validation. Cross-validation serves as the ultimate arbiter of an analytical method's suitability, demonstrating that a newly developed or modified method provides data equivalent to the original, validated method. This process is critical when transferring methods between laboratories, updating instrumentation, or scaling up production, ensuring seamless continuity and data integrity throughout the drug development lifecycle. The principles outlined herein are grounded in the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Principles of Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis at different stages of drug development.

  • HPLC-UV is a workhorse in quality control (QC) laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine assays, such as determining the purity of bulk drug substances or the potency of finished products, where the analyte concentration is relatively high and the sample matrix is well-defined.

  • LC-MS/MS offers unparalleled sensitivity and selectivity. This makes it the method of choice for applications requiring the measurement of low concentrations of the analyte, such as in biological matrices (e.g., plasma, tissue), for pharmacokinetic studies, or for the detection of trace-level impurities.

This guide will detail exemplary protocols for each technique and then present a framework for their cross-validation, supported by experimental data.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of analytes that possess a UV chromophore, which the indole ring of this compound provides. The method's reliability and simplicity make it a staple in QC environments.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
  • Add approximately 30 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.
  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix thoroughly.
  • Filter a portion of this solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Acetic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 20% B
  • 5-15 min: 20% to 80% B
  • 15-17 min: 80% B
  • 17-18 min: 80% to 20% B
  • 18-25 min: 20% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the analysis of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the gold standard. By coupling the separation power of LC with the specific detection of mass spectrometry, this method can accurately measure analytes at very low concentrations in complex matrices.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-0.5 min: 5% B
  • 0.5-3.0 min: 5% to 95% B
  • 3.0-4.0 min: 95% B
  • 4.0-4.1 min: 95% to 5% B
  • 4.1-5.0 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple Quadrupole.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • MRM Transitions:
  • This compound: Precursor ion > Product ion (e.g., m/z 174.1 > 130.1).
  • Internal Standard: Precursor ion > Product ion.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis spike Spike with Internal Std. precipitate Protein Precipitation spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that the two methods provide comparable results. This is essential when, for example, a robust HPLC-UV method is used for routine QC, but an LC-MS/MS method is required for a specific investigation, and the data from both must be correlated. According to FDA guidance, cross-validation involves a comparison of validation parameters between the two methods.[4]

Cross-Validation Experimental Design

A set of identical samples, with concentrations spanning the analytical range of both methods, should be analyzed. For this study, we will assume the analysis of a drug substance where both methods are applicable, albeit with different sensitivities.

Logical Flow of Cross-Validation

CrossValidation_Logic cluster_methods Method Execution define Define Acceptance Criteria (ICH Q2(R1)) prepare Prepare Identical Sample Sets (Spiked Matrix at Multiple Levels) define->prepare hplc Analyze with HPLC-UV Method prepare->hplc lcms Analyze with LC-MS/MS Method prepare->lcms compare Compare Performance Parameters (Accuracy, Precision, Linearity) hplc->compare lcms->compare evaluate Evaluate Against Criteria compare->evaluate pass Methods are Correlated evaluate->pass Pass fail Investigate Discrepancies evaluate->fail Fail

Caption: Decision logic for the cross-validation of two analytical methods.

Data Comparison and Analysis

The following tables summarize hypothetical but realistic data from the cross-validation of the HPLC-UV and LC-MS/MS methods. The objective is to demonstrate that the methods are comparable within predefined acceptance criteria. The validation characteristics are based on the ICH Q2(R1) guideline.[1][5]

Table 1: Linearity

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range1 - 200 µg/mL0.1 - 100 ng/mLAppropriate for intended use
Correlation Coefficient (r²)> 0.999> 0.998r² ≥ 0.995
Y-interceptMinimalMinimalNot significantly different from zero

Table 2: Accuracy (Recovery)

Spiked ConcentrationHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
Low QC99.5%101.2%80-120% (LC-MS/MS)
Mid QC100.2%98.9%98-102% (HPLC)
High QC100.8%99.5%

Table 3: Precision (Repeatability & Intermediate Precision)

QC LevelHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6)
Mid QC0.8%2.5%≤ 2% (HPLC), ≤ 15% (LC-MS/MS)
Intermediate Precision
Mid QC1.2%4.1%≤ 3% (HPLC), ≤ 15% (LC-MS/MS)

Table 4: Specificity/Selectivity

MethodObservationConclusion
HPLC-UV No interfering peaks from placebo or degradation products at the retention time of the analyte.Method is specific.
LC-MS/MS No interfering peaks in blank matrix at the MRM transition of the analyte and internal standard.Method is selective.

Table 5: Robustness

Parameter VariedHPLC-UV (%RSD of results)LC-MS/MS (%RSD of results)Acceptance Criteria
Flow Rate (±10%)< 2.0%< 5.0%Results remain within precision limits
Column Temp (±5 °C)< 2.0%< 5.0%Results remain within precision limits
Mobile Phase pH (±0.2)< 2.0%N/A (Formic Acid)Results remain within precision limits

Conclusion and Recommendations

Both the HPLC-UV and LC-MS/MS methods, as described, are suitable for their intended purposes. The cross-validation data demonstrates that while the LC-MS/MS method offers significantly lower limits of detection and quantification, both methods provide accurate and precise data within their respective validated ranges.

  • For routine quality control of drug substances and finished products where concentration levels are high, the HPLC-UV method is the preferred choice due to its simplicity, cost-effectiveness, and proven robustness.

  • For bioanalytical studies, impurity profiling at trace levels, or any application requiring high sensitivity, the LC-MS/MS method is unequivocally superior and necessary.

The successful cross-validation ensures that data generated by either method can be used with confidence throughout the lifecycle of the drug product, providing flexibility in laboratory operations without compromising data integrity. This comparative guide should serve as a practical framework for scientists and researchers in the development, validation, and cross-validation of analytical methods for this compound and structurally related compounds.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole nucleus represents a "privileged scaffold," a recurring motif in a multitude of pharmacologically active compounds. Among its many derivatives, 2-(1H-indol-7-yl)acetic acid is a key structural analogue of the natural plant hormone auxin (indole-3-acetic acid) and serves as a valuable building block in medicinal chemistry. However, its synthesis is not trivial. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, making regioselective functionalization at other positions, particularly the sterically hindered C7 and C2 positions, a significant synthetic challenge.

This guide provides an in-depth comparison of viable synthetic strategies for obtaining this compound, moving beyond a simple listing of steps to explain the causality behind experimental choices. We will benchmark a modern, convergent approach against a more classical, multi-step strategy, providing detailed protocols and comparative data to guide your synthetic planning.

The Strategic Challenge: Overcoming Indole's Inherent Reactivity

The primary obstacle in synthesizing 7-substituted indoles is achieving regioselectivity. Classical indole syntheses, such as the Fischer method, can produce mixtures of 4- and 6-substituted isomers when a meta-substituted aniline is used, complicating purification and reducing yields. Direct functionalization of the indole core is equally problematic, as the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. Therefore, successful strategies must either:

  • Construct the indole ring from a precursor that already contains the desired C7-substituent and a handle for C2-functionalization.

  • Utilize a directing group on a pre-formed indole to guide functionalization to the desired position, though this adds protection/deprotection steps.

Herein, we will compare two distinct strategies that exemplify the first approach: the Leimgruber-Batcho Indole Synthesis and a proposed route via the Fischer Indole Synthesis .

Method 1: The Leimgruber-Batcho Synthesis Approach

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method that begins with an ortho-nitrotoluene derivative. Its primary advantage is the direct formation of the indole ring, often with high yields and under relatively mild conditions, avoiding the strongly acidic environments of the Fischer synthesis. This pathway is particularly attractive as it builds the indole unsubstituted at the C2 and C3 positions, which is ideal for our target molecule.

Causality of the Workflow:

The logic of this approach is to start with a commercially available precursor, 2-methylphenylacetic acid, and install the required nitro group ortho to the methyl group. This nitro group serves a dual purpose: it activates the benzylic protons of the methyl group for condensation and later becomes the nitrogen atom of the indole ring upon reductive cyclization.

Experimental Workflow Diagram

Leimgruber_Batcho cluster_0 Step 1: Nitration cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 2-Methylphenylacetic Acid B 2-Methyl-3-nitrophenylacetic Acid A->B  HNO₃, Ac₂O    CH₂Cl₂    -10 to 10°C   C β-Enamino Nitro Intermediate B->C  DMFDMA, Pyrrolidine    DMF, Heat   D This compound C->D  Reductive Cyclization    (e.g., H₂, Pd/C or Fe/AcOH)  

Caption: Workflow for the Leimgruber-Batcho synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid [1]

  • To a reaction vessel equipped with a stirrer and thermometer, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

  • Cool the stirred mixture to 0°C in an ice bath.

  • Slowly add 98% nitric acid (1.5 eq) dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.

  • After the addition is complete, continue stirring the reaction at this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-methyl-3-nitrophenylacetic acid. The reported yield for this step is approximately 61%.[1]

Step 2 & 3: Leimgruber-Batcho Cyclization [2][3]

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA, ~1.5 eq) and a catalytic amount of pyrrolidine.

  • Heat the mixture (typically 100-120°C) and stir for several hours until the formation of the intermediate enamine is complete (this can be monitored by TLC and is often indicated by an intense color change).

  • Cool the reaction mixture. For the reductive cyclization, the intermediate enamine can be isolated or, preferably, used directly.

  • Dilute the mixture with a suitable solvent like methanol or ethyl acetate.

  • Add a reducing agent. Common systems include:

    • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi).[2]

    • Chemical Reduction: Iron powder in acetic acid.[2]

  • Stir the reaction at room temperature (for hydrogenation) or with gentle heating (for chemical reduction) until the reduction of the nitro group and subsequent cyclization is complete.

  • After the reaction, filter off the catalyst (e.g., Pd/C) or inorganic solids (e.g., iron salts).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain this compound.

Method 2: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is one of the oldest and most reliable methods for forming the indole ring. It involves the acid-catalyzed thermal cyclization of an arylhydrazone. While versatile, this route can be longer and requires careful selection of precursors to ensure the correct regiochemical outcome, especially for 7-substituted products.

Causality of the Workflow:

This proposed pathway begins with a commercially available, appropriately substituted aniline (3-amino-2-methylaniline) to set the final C7-substituent (which in this case is the indole ring itself, formed from the 2-methylaniline portion). The aniline is converted to a hydrazine, which is then condensed with a four-carbon α-ketoacid derivative (e.g., ethyl 2-oxosuccinate) to form the necessary hydrazone. The subsequent Fischer cyclization builds the indole ring, incorporating the acetic acid side chain at the C2 position.

Experimental Workflow Diagram

Fischer_Indole cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Indole Synthesis cluster_3 Step 4: Hydrolysis A 3-Amino-2-methylaniline B (2-Methyl-3-aminophenyl)hydrazine A->B  1. NaNO₂, HCl (Diazotization)    2. SnCl₂ (Reduction)   C Hydrazone Intermediate B->C  Condensation with    α-keto ester derivative   D Ethyl 2-(1H-indol-7-yl)acetate C->D  Fischer Cyclization    (e.g., PPA or H₂SO₄/EtOH)   E This compound D->E  Ester Hydrolysis    (e.g., NaOH, H₂O/EtOH)  

Caption: Proposed workflow for the Fischer indole synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Methyl-3-aminophenyl)hydrazine

  • Dissolve 3-amino-2-methylaniline (1.0 eq) in aqueous HCl and cool to 0-5°C.[4]

  • Add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, >2.0 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution, maintaining a low temperature.

  • After stirring, make the solution strongly basic with NaOH to precipitate the hydrazine.

  • Extract the hydrazine into an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to use immediately in the next step.

Step 2: Hydrazone Formation

  • Dissolve the crude (2-methyl-3-aminophenyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add a succinate derivative that can act as a carbonyl partner, such as diethyl 2-oxosuccinate (1.0 eq).

  • Stir the mixture at room temperature or with gentle warming for several hours to form the hydrazone. The product can be precipitated by adding water and used without further purification.

Step 3: Fischer Indole Cyclization [3][5]

  • Add the crude hydrazone to the cyclizing agent. A common and effective agent is polyphosphoric acid (PPA). Alternatively, a solution of sulfuric acid in ethanol can be used.

  • Heat the mixture, typically between 80°C and 120°C, for 1-3 hours. Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH).

  • Extract the product, ethyl 2-(1H-indol-7-yl)acetate, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Step 4: Ester Hydrolysis [6]

  • Dissolve the purified ethyl 2-(1H-indol-7-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3.0 eq).

  • Heat the mixture to reflux for 1-2 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold dilute HCl (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and tolerance for multi-step procedures.

ParameterMethod 1: Leimgruber-BatchoMethod 2: Fischer (Proposed)Rationale & Field Insights
Number of Steps 3 (from 2-methylphenylacetic acid)4 (from 3-amino-2-methylaniline)The Leimgruber-Batcho route is more convergent. Fewer steps generally translate to higher overall yields and less manual labor.
Starting Material 2-Methylphenylacetic acid (commercially available)3-Amino-2-methylaniline (less common, may require synthesis)Accessibility of the starting material is a major practical consideration. The precursor for Method 1 is more readily available.
Key Reaction Conditions Reductive cyclization (H₂, Pd/C or Fe/AcOH)Strongly acidic cyclization (PPA or H₂SO₄)The Leimgruber-Batcho avoids harsh acids, which can be advantageous for substrates with acid-sensitive functional groups.
Regioselectivity Excellent. The substitution pattern is locked in by the starting material.Excellent. The substitution pattern is determined by the choice of hydrazine, avoiding isomeric mixtures.Both methods offer excellent control over regiochemistry, a critical advantage over direct indole functionalization.
Potential Yield Moderate. The final cyclization step for 7-substituted indoles can have lower yields due to steric hindrance.Variable. Overall yield is dependent on the efficiency of four separate transformations. Can be high if optimized.While Method 1 has a potentially low-yielding key step, the fewer number of steps may still make it competitive.
Scalability Generally good. Catalytic hydrogenation is highly scalable.Good. The Fischer synthesis is a workhorse in industrial chemistry, though handling PPA on a large scale can be challenging.Both methods have been proven on an industrial scale for various indole derivatives.
Safety/Hazards Use of H₂ gas (flammable) or hot acid (Fe/AcOH). DMF is a reprotoxic solvent.Use of highly corrosive PPA or concentrated H₂SO₄. Hydrazine derivatives can be toxic.Standard chemical safety protocols are required for both routes. The hazards are well-documented and manageable.

Conclusion and Recommendation

For laboratory-scale synthesis where expediency and a straightforward procedure are desired, the Leimgruber-Batcho synthesis (Method 1) presents a more attractive option. Its reliance on a readily available starting material and a more convergent three-step sequence simplifies the overall workflow. While the yield of the final cyclization may be impacted by steric effects at the C7 position, the directness of the route makes it a compelling choice for rapid access to the target molecule.

The Fischer indole synthesis (Method 2) remains a powerful and classic alternative. Although it involves more steps, its primary advantage lies in its modularity. If a variety of substituted hydrazines are available or can be synthesized, this method can be adapted to produce a wide range of analogues. This route would be recommended for a research program focused on creating a library of related compounds or where the starting aniline is more accessible than the corresponding nitrotoluene.

Ultimately, the optimal choice will depend on the specific objectives of the research team, including available resources, desired scale, and timeline. Both routes provide a logical and scientifically sound pathway to the challenging this compound target.

References

An In Vivo Comparative Analysis of Indole-3-Acetic Acid and Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Differential Auxinic Effects in Plant Biology

This guide provides a detailed comparison of the in vivo effects of the primary natural auxin, Indole-3-acetic acid (IAA), and two widely used synthetic auxins, 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into their differential impacts on plant physiology, explore the underlying molecular mechanisms, and provide standardized protocols for their empirical evaluation. This document is intended for researchers and scientists in plant biology and drug development seeking to understand the causal relationships behind experimental choices and outcomes when utilizing these powerful plant growth regulators.

A note on nomenclature: The topic specified 2-(1H-indol-7-yl)acetic acid. The predominant and most studied natural auxin is Indole-3-acetic acid (IAA). This guide will focus on the latter, as it provides a robust foundation for comparison against the extensive body of research on synthetic auxins.

Differential In Vivo Performance: Beyond "Growth Promotion"

While broadly classified as "auxins," IAA, NAA, and 2,4-D elicit distinct and often non-interchangeable physiological responses in vivo. Their selection in experimental or agricultural contexts is dictated by the specific desired outcome, be it root formation, cell elongation, or tissue proliferation. The primary reason for these differences lies in their varied metabolic stability, transport characteristics, and affinities for specific components of the auxin signaling pathway.[1][2][3]

Experiments using tobacco cell lines have demonstrated that NAA is a more potent stimulator of cell elongation, whereas 2,4-D is a more efficient trigger for cell division.[4] IAA often exhibits effects similar to NAA, promoting both cell division and elongation.[4] In rooting assays with mung bean cuttings, NAA and Indole-3-butyric acid (IBA) were found to be the most effective at promoting adventitious root initiation, with IAA being intermediately effective and 2,4-D being the least effective.[5][6]

At high concentrations, synthetic auxins like 2,4-D act as potent herbicides, particularly for broadleaf weeds.[7][8] This herbicidal action is a result of inducing uncontrolled and unsustainable growth that leads to plant death.[8][9] Natural IAA does not typically exhibit this effect because plants have robust mechanisms to metabolize and conjugate it, thereby maintaining hormonal homeostasis.[5]

Comparative Performance Data

The following table summarizes the differential in vivo effects of IAA, NAA, and 2,4-D based on published experimental data.

Performance Metric Indole-3-Acetic Acid (IAA) 1-Naphthaleneacetic Acid (NAA) 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Primary Role Natural plant growth and development regulator.[10]Synthetic regulator for rooting and cell elongation.[4][11]Synthetic regulator for cell division, callus culture, and herbicide.[4][7]
Root Initiation Moderately effective.[5][6]Highly effective over a broad concentration range.[5]Least effective; stimulates rooting only at specific concentrations.[5][6]
Cell Elongation Effective; similar to NAA.[4]Highly effective, even at concentrations lower than those for cell division.[4]Ineffective; can be inhibitory to cell elongation.[4]
Cell Division Effective.[4]Effective, but requires higher concentrations than for elongation.[4]Highly effective; its primary mode of action in tissue culture.[4]
Metabolic Stability Low; rapidly metabolized and conjugated by the plant.[5]Moderate; more stable than IAA.High; resistant to metabolic breakdown in plants.[5]
Herbicidal Activity None.Low.High (selective for broadleaf plants).[9][12]

Unraveling the Mechanism: Differentiated Signaling Pathways

The diverse responses to different auxins are rooted in the complexity of the auxin signaling pathway. The canonical pathway involves auxin acting as a "molecular glue" between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.[11][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby liberating AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes.[1]

The key to differential activity lies in the fact that plants possess multiple types of TIR1/AFB and Aux/IAA proteins, and different auxin molecules exhibit varying binding affinities for these different co-receptor pairs.[10][13] This combinatorial specificity allows for a wide range of responses from a simple chemical signal.[10]

For example, 2,4-D binds effectively to the TIR1 nuclear receptor, leading to the degradation of Aux/IAA repressors and subsequent gene expression changes that drive cell division.[7] In contrast, research suggests a model where NAA and 2,4-D can activate distinct pathways. In this model, NAA preferentially binds to a receptor (historically proposed as ABP1) to trigger cell elongation, while 2,4-D binds with high affinity to a different, G-protein-coupled receptor system to activate cell division.[4] This bifurcation of signaling provides a clear molecular explanation for their distinct physiological effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA, NAA, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin TIR1_AFB->Ub recruits E2/E3 ligase ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation ARE Auxin Response Element (Promoter) ARF->ARE binds Gene Auxin-Responsive Genes ARE->Gene regulates Response Physiological Response Gene->Response Ub->Aux_IAA ubiquitinates

Caption: General nuclear auxin signaling pathway.

Differential_Auxin_Action cluster_path1 Elongation Pathway cluster_path2 Division Pathway NAA NAA / IAA Receptor1 Receptor 'A' (e.g., ABP1) NAA->Receptor1 High Affinity Receptor2 Receptor 'B' (Unknown) NAA->Receptor2 Low Affinity D24 2,4-D D24->Receptor1 Low Affinity D24->Receptor2 High Affinity Elongation Cell Elongation Receptor1->Elongation Division Cell Division Elongation->Division crosstalk G_Protein G-Protein Transduction Receptor2->G_Protein G_Protein->Division

Caption: Model of differential pathways for NAA and 2,4-D.[4]

Experimental Protocols for In Vivo Comparison

To empirically validate the differential effects of auxins, standardized bioassays are essential. These protocols must be self-validating, meaning they include appropriate controls and quantifiable endpoints to ensure the trustworthiness of the results.

Protocol 1: Adventitious Root Initiation in Mung Bean Cuttings

This protocol is a classic bioassay to quantify the root-promoting activity of different auxins.[5][6]

Causality: Mung bean (Vigna radiata) cuttings are used due to their rapid and consistent rooting response. The number of roots formed provides a direct, quantitative measure of auxin activity in promoting cell division and differentiation at the stem base.

Step-by-Step Methodology:

  • Plant Material: Germinate mung bean seeds in the dark for 7-10 days to obtain etiolated seedlings with uniform hypocotyls.

  • Preparation of Cuttings: Excise the seedlings below the cotyledons, leaving a hypocotyl of approximately 8-10 cm. Remove the primary root.

  • Treatment Solutions: Prepare stock solutions of IAA, NAA, and 2,4-D in ethanol or DMSO. Serially dilute the stocks with a buffered solution (e.g., potassium phosphate buffer, pH 6.0) to final concentrations ranging from 10⁻⁷ M to 10⁻³ M. Include a buffer-only control.

  • Application: Place bundles of 5-10 cuttings into vials containing 10 mL of the respective treatment solutions.

  • Incubation: Incubate the cuttings under controlled conditions (e.g., 25°C, high humidity, continuous light or dark) for 5-7 days. Ensure the solution level is maintained.

  • Quantification: After the incubation period, count the number of emerged adventitious roots on each cutting.

  • Data Analysis: Calculate the average number of roots per cutting for each treatment. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Rooting_Assay_Workflow A 1. Germinate Mung Beans (Dark, 7-10 days) B 2. Prepare Cuttings (Excise below cotyledons) A->B C 3. Prepare Auxin Solutions (IAA, NAA, 2,4-D at various conc.) + Control B->C D 4. Apply Treatment (Place cuttings in solutions) C->D E 5. Incubate (5-7 days, controlled environment) D->E F 6. Quantify Results (Count adventitious roots) E->F G 7. Statistical Analysis F->G

Caption: Experimental workflow for the mung bean rooting bioassay.

Protocol 2: Quantification of Auxins via LC-MS/MS

To understand how exogenous auxins affect endogenous levels or to measure their uptake and metabolism, a robust analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.[14][15]

Causality: This protocol allows for the precise measurement of auxin molecules from minute tissue samples. By using stable-isotope-labeled internal standards, it corrects for analyte loss during extraction and purification, ensuring accurate quantification.

Step-by-Step Methodology:

  • Sample Collection: Flash-freeze approximately 20 mg of plant tissue in liquid nitrogen to halt metabolic activity. Store at -80°C.

  • Homogenization: Homogenize the frozen tissue in an extraction buffer (e.g., isopropanol-based) containing stable-isotope-labeled internal standards (e.g., ¹³C₆-IAA, D₄-2,4-D).

  • Extraction: Centrifuge the homogenate to pellet debris. Collect the supernatant.

  • Purification: Use Solid Phase Extraction (SPE) to purify and concentrate the auxins from the crude extract. This step removes interfering compounds.

  • Derivatization (Optional but Recommended): Derivatize the analytes to improve their chromatographic properties and ionization efficiency for GC-MS, though modern LC-MS often does not require this step.

  • LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the different auxins.

  • Quantification: Analyze the analytes using Selected Reaction Monitoring (SRM) on the mass spectrometer. Quantify the endogenous auxins by comparing their peak areas to those of the known concentration of internal standards.[14]

Conclusion and Future Perspectives

The in vivo comparison of IAA and synthetic auxins reveals a story of functional divergence driven by differences in metabolic stability and receptor affinity. While IAA orchestrates natural plant development through a finely tuned system of synthesis, transport, and degradation, synthetic auxins like NAA and 2,4-D act as powerful pharmacological tools.[4][5] Their enhanced stability and differential receptor interactions allow for the potent and specific manipulation of plant growth processes such as rooting (NAA) and cell division (2,4-D).[4]

The choice of auxin is therefore a critical experimental decision. For mimicking natural processes or studying fundamental auxin biology, IAA remains the gold standard. For applications requiring robust, long-lasting, and specific outcomes, such as agricultural rooting agents or laboratory tissue culture, synthetic auxins offer unparalleled advantages.

Future research is moving towards even greater specificity. The development of "pro-auxins" or "pro-drugs"—inactive compounds that are metabolized into active auxins within specific tissues—presents an exciting frontier.[16][17] This strategy could allow for targeted hormone delivery, enabling researchers to probe auxin responses with unprecedented spatial and temporal control and opening new avenues for both basic research and agricultural innovation.

References

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-(1H-indol-7-yl)acetic acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. While spectroscopic methods provide essential preliminary data, they can sometimes leave room for ambiguity. Single-crystal X-ray crystallography remains the gold standard, providing definitive, high-resolution structural information that is crucial for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel small molecules, using the hypothetical synthesis and characterization of 2-(1H-indol-7-yl)acetic acid as a practical case study. We will explore why X-ray crystallography is the ultimate arbiter of molecular structure and detail the experimental workflow required to achieve this confirmation.

The Challenge: Beyond the Spectrum

Following the synthesis of a target molecule, initial characterization typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For our target, this compound, these techniques would provide key insights:

  • Mass Spectrometry (MS): An initial high-resolution mass spectrum would confirm the elemental composition, C₁₀H₉NO₂, by providing a highly accurate mass measurement. Fragmentation patterns can offer clues about the connectivity of the indole core and the acetic acid side chain. For instance, in electrospray ionization (ESI) in positive mode, one would expect to see the protonated molecule [M+H]⁺ at m/z 176.1.[1] A characteristic fragment would likely be the quinolinium ion at m/z 130, resulting from the loss of the acetic acid group.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would reveal the number and types of protons and carbons, respectively. 2D NMR experiments like COSY, HSQC, and HMBC would then be used to piece together the molecular skeleton. For an indole-7-substituted pattern, specific coupling constants and correlations between the aromatic protons and the methylene protons of the acetic acid side chain would be expected.

However, a critical question remains: while these data strongly suggest the structure of this compound, can they definitively rule out other isomers, such as indole-4-, 5-, or 6-ylacetic acid, especially if reference spectra are unavailable? Spectroscopic data for closely related isomers can be very similar, leading to potential misassignment. This is where the unequivocal power of X-ray crystallography becomes indispensable.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal. From this map, the precise positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[4][5] This technique eliminates the ambiguities inherent in solution-phase spectroscopic methods.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.[6][7]

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement a Synthesis & Purification b Crystallization Screening (Vapor Diffusion, Slow Evaporation) a->b c Optimization of Growth Conditions b->c d Crystal Harvesting & Mounting c->d e X-ray Diffraction Data Collection (Diffractometer) d->e f Data Processing (Integration, Scaling, Absorption Correction) e->f g Structure Solution (Direct Methods) f->g h Structure Refinement (Least-Squares Fitting) g->h i Validation & Deposition (e.g., to CCDC) h->i

Caption: General workflow for small molecule X-ray crystallography.

Detailed Protocol: Crystallization and Structure Determination of this compound

1. Crystallization (The Art and Science): This is often the most challenging step. The goal is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to arrange themselves into a highly ordered crystal lattice.[6]

  • Purity is Paramount: Ensure the sample of this compound is of the highest possible purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and observe over several days to weeks.

  • Method 2: Vapor Diffusion (Hanging or Sitting Drop):

    • Create a concentrated solution ("drop") of the compound in a "good" solvent.

    • Place this drop on a siliconized glass slide (hanging drop) or a pedestal (sitting drop) within a sealed chamber.

    • The chamber's reservoir contains a "poor" solvent in which the compound is less soluble, but which is miscible with the "good" solvent.

    • Over time, the vapor of the poor solvent slowly diffuses into the drop, gradually reducing the compound's solubility and inducing crystallization.

2. Data Collection: Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

3. Structure Solution and Refinement: The collected diffraction data is a reciprocal space representation of the crystal lattice.

  • Data Processing: The raw data is integrated, scaled, and corrected for experimental factors. The unit cell dimensions and space group are determined.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[5]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Hypothetical Crystallographic Data for this compound

While a published crystal structure for this compound is not currently available in public databases like the Cambridge Structural Database (CSD), we can present expected data based on similar indole carboxylic acid structures.[8][9][10]

Parameter Hypothetical Value Significance
Chemical FormulaC₁₀H₉NO₂Confirms the elemental composition.
Formula Weight175.18 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 5.5, c = 17.0Dimensions of the unit cell.
β (°)95.0Angle of the unit cell for a monoclinic system.
Volume (ų)790Volume of a single unit cell.
Z4Number of molecules in the unit cell.
R₁ (final)< 0.05A key indicator of the quality of the fit between the model and the data.
wR₂ (final)< 0.15A weighted R-factor, another measure of refinement quality.
Goodness-of-Fit~1.0Should be close to 1 for a good refinement.

This data provides an unambiguous structural fingerprint, confirming not only the connectivity but also the precise 3D arrangement of atoms.

Caption: Molecular structure of this compound.

A Comparative Overview of Structural Elucidation Techniques

To fully appreciate the role of X-ray crystallography, it is essential to compare it with other analytical methods.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.Unambiguous structure determination ("gold standard").[4]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[6]
NMR Spectroscopy Connectivity (¹H, ¹³C, 2D), solution-state conformation, relative stereochemistry.Provides data on the molecule in solution; non-destructive.Can be ambiguous for complex isomers; absolute stereochemistry is not directly determined.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; requires very little sample.[1]Provides no information on 3D structure or isomer connectivity.

Conclusion: Certainty in a Crystal

For the drug development professional, absolute certainty in molecular structure is non-negotiable. While NMR and MS are indispensable tools for routine characterization and reaction monitoring, they provide indirect evidence of a molecule's structure. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct and definitive visualization of the atomic arrangement. By investing the effort to grow a crystal of this compound, a researcher can eliminate any doubt regarding its isomeric identity, confirm its conformation in the solid state, and build a solid foundation for all subsequent biological and medicinal chemistry studies.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response for 2-(1H-indol-7-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological and biological research, the rigorous analysis of dose-response relationships is paramount to understanding the efficacy and potency of a compound. This guide provides a comprehensive framework for the statistical analysis of the dose-response curve for 2-(1H-indol-7-yl)acetic acid, a synthetic analog of the natural plant hormone auxin, indole-3-acetic acid (IAA). By leveraging established principles of experimental design and statistical modeling, we will objectively compare its potential performance with other auxin alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: The Significance of this compound and Dose-Response Analysis

This compound belongs to the vast family of indole derivatives, a class of compounds renowned for their diverse biological activities, ranging from anticancer to antimicrobial effects[1][2][3]. Its structural similarity to indole-3-acetic acid (IAA), the primary auxin in plants, suggests a potential role in regulating plant growth and development[4][5]. Auxins and their synthetic counterparts, known as auxinic herbicides at high concentrations, exert their effects in a dose-dependent manner, stimulating growth at low concentrations and inducing phytotoxicity at higher doses[6].

Understanding the precise relationship between the concentration (dose) of this compound and the magnitude of the biological response is crucial. A dose-response curve is a fundamental tool in pharmacology and toxicology that graphically represents this relationship. The robust statistical analysis of this curve allows us to quantify key parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), the maximum effect (Emax), and the steepness of the response (Hill slope)[7][8]. This guide will walk you through the process of obtaining and analyzing this critical data.

The Cornerstone of Reliability: Strategic Experimental Design

A well-designed experiment is the bedrock of trustworthy dose-response data. The goal is to select dose levels and allocate replicates in a way that maximizes the precision of the estimated dose-response parameters[9][10]. A conventional, yet effective, approach often involves a two-stage experimental design[11][12].

  • Stage 1: Range-Finding Study. The initial step is to perform a preliminary experiment with a wide range of concentrations of this compound to identify the approximate range of biological activity. This helps in narrowing down the concentrations for the definitive study.

  • Stage 2: Definitive Dose-Response Study. Based on the range-finding results, a definitive experiment is designed with a series of concentrations (typically 6-8) that span the expected EC50 value. The concentrations are usually spaced logarithmically to ensure adequate data points along the sigmoidal curve[7]. It is crucial to include a vehicle control (0 dose) and a positive control (e.g., IAA) for comparison.

The choice of the biological assay is equally critical. For an auxin-like compound, a common and well-established method is the Arabidopsis thaliana root elongation inhibition assay[13]. This assay is sensitive, quantitative, and allows for high-throughput screening.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of This compound B Prepare Serial Dilutions A->B C Prepare Agar Plates with Test Compound/Controls B->C E Plate Seeds on Agar Plates C->E D Sterilize & Stratify Arabidopsis thaliana seeds D->E F Incubate Plates (e.g., 7-10 days) E->F G Measure Seedling Root Lengths F->G H Record & Tabulate Data G->H I Perform Statistical Analysis (Non-linear Regression) H->I

Caption: A streamlined workflow for assessing the dose-response of this compound on Arabidopsis root elongation.

Step-by-Step Experimental Protocol: Arabidopsis Root Elongation Assay

This protocol outlines the key steps for conducting a dose-response experiment to evaluate the auxin-like activity of this compound.

  • Preparation of Stock Solutions and Media:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of a positive control (e.g., Indole-3-acetic acid) and any other comparators.

    • Prepare sterile plant growth medium (e.g., Murashige and Skoog) solidified with agar.

  • Preparation of Treatment Plates:

    • Autoclave the growth medium and cool to approximately 50-60°C.

    • Add the appropriate volume of the stock solution of this compound to achieve the desired final concentrations. Create a series of plates with logarithmically spaced concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Prepare plates with the vehicle control (solvent only) and the positive control at various concentrations.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds.

    • Stratify the seeds by incubating them in sterile water at 4°C for 2-3 days to synchronize germination.

    • Aseptically place the sterilized and stratified seeds in a row on the surface of the prepared agar plates.

  • Incubation and Data Collection:

    • Place the plates vertically in a growth chamber with controlled light and temperature conditions.

    • After a set period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ). For each concentration, measure a sufficient number of replicates (e.g., 10-15 seedlings).

The Core of the Analysis: Statistical Modeling of the Dose-Response Curve

The collected data, consisting of the concentration of the test compound and the corresponding biological response (root length), is then subjected to statistical analysis. Non-linear regression is the preferred method for fitting dose-response data as it provides a more accurate representation of the biological reality compared to linearizing transformations[7][8][14][15].

The most common model used to describe a sigmoidal dose-response curve is the four-parameter logistic (4PL) model, often referred to as the Hill equation[7][8].

The equation for the 4PL model is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X)*HillSlope))

Where:

  • Y is the response (e.g., root length).

  • X is the logarithm of the concentration.

  • Bottom is the minimum response (the lower plateau of the curve).

  • Top is the maximum response (the upper plateau of the curve).

  • LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top. The EC50 is a measure of the compound's potency.

  • HillSlope describes the steepness of the curve.

DataAnalysisWorkflow Data Raw Data (Concentration vs. Root Length) Normalize Normalize Data (e.g., % of control) Data->Normalize LogTransform Log-transform Concentration Normalize->LogTransform NonlinearRegression Fit to a 4-Parameter Logistic Model LogTransform->NonlinearRegression ParameterEstimation Estimate Key Parameters (EC50, Hill Slope, Emax) NonlinearRegression->ParameterEstimation GoodnessOfFit Assess Goodness of Fit (R-squared, Sum of Squares) NonlinearRegression->GoodnessOfFit Comparison Compare Parameters (e.g., Extra Sum-of-Squares F-test) ParameterEstimation->Comparison

Caption: A logical flow for the statistical analysis of dose-response data using non-linear regression.

Comparative Analysis: this compound vs. Alternative Auxins

To provide context for the biological activity of this compound, it is essential to compare its dose-response parameters with those of known auxins. The following table presents a hypothetical but plausible comparison based on the known activities of natural and synthetic auxins[13][16].

CompoundEC50 (nM) for Root Elongation InhibitionHill SlopeMaximum Inhibition (%)
This compound Hypothetical Value (e.g., 50)Hypothetical Value (e.g., -1.2)Hypothetical Value (e.g., 95)
Indole-3-acetic acid (IAA)10 - 30-1.0 to -1.5~98
2,4-Dichlorophenoxyacetic acid (2,4-D)5 - 15-1.2 to -1.8~99
1-Naphthaleneacetic acid (NAA)20 - 50-0.9 to -1.3~95

Note: The values for this compound are for illustrative purposes and would need to be determined experimentally.

A statistical comparison of the EC50 values can be performed using methods like the extra sum-of-squares F-test, which is available in statistical software such as GraphPad Prism[17]. This test determines whether the dose-response curves for different compounds are significantly different.

The Auxin Signaling Pathway: A Mechanistic Framework

The biological effects of auxins are mediated through a well-defined signaling pathway. Understanding this pathway provides a mechanistic basis for interpreting the dose-response data.

AuxinSignaling Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex binds to Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->ARF releases repression of Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates/represses Response Biological Response (e.g., Root Growth Inhibition) Auxin_Response_Genes->Response

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(1H-Indol-7-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 2-(1H-Indol-7-yl)acetic acid. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal activity, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound should be consulted, we can infer its likely hazard profile from its close isomer, 2-(1H-indol-3-yl)acetic acid (also known as Indole-3-acetic acid or IAA).

Based on available data for the isomer, this compound is anticipated to be classified as hazardous.[1][2] Key potential hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or powder.[1]

This substance is typically a beige or off-white powder solid.[1] It is crucial to handle it in a manner that minimizes dust generation. Always consult your institution's Environmental Health & Safety (EH&S) department and the compound-specific SDS for complete hazard information before beginning work.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound for disposal. The selection of PPE is directly informed by the potential hazards identified above.

PPE ComponentSpecification & Rationale
Hand Protection Impervious Gloves: Nitrile or neoprene gloves should be worn. This prevents skin contact, which can cause irritation.[1]
Eye Protection Chemical Safety Goggles: As per OSHA eye and face protection regulations (29 CFR 1910.133), safety goggles are required to protect against dust particles and potential splashes.[2][4]
Body Protection Long-Sleeved Lab Coat: A standard lab coat protects the skin on the arms from accidental contact with the chemical.[1]
Respiratory Protection NIOSH/MSHA Approved Respirator: If handling large quantities or if dust formation is likely, a respirator is necessary to prevent respiratory irritation.[1][2] This should be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[2]

Segregation and Collection: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[5][6] Incompatible chemicals must never be mixed, as this can lead to violent reactions or the emission of toxic gases.[7]

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting this compound waste.[8][9] The container must be chemically compatible; a high-density polyethylene (HDPE) or glass container is suitable.[5][9]

  • Labeling: The container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[10] The label should also include the date when the first waste was added.[11]

  • Incompatible Materials: Store this waste stream away from strong oxidizing agents.[2]

  • Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][11] The SAA must be under the control of laboratory personnel and should have secondary containment (like a spill tray) to mitigate leaks.[6][7]

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the decision-making process for the proper disposal of this compound. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Solid Residue, Contaminated PPE, Aqueous Solution) B Is the waste container properly labeled? 'Hazardous Waste' 'this compound' A->B C Label container correctly. Include chemical name and start date. B->C No D Place waste in a designated, compatible, and sealed container. B->D Yes C->D E Store in Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or has it been accumulating for >12 months? E->F G Continue to collect waste. Conduct weekly inspections of SAA. F->G No H Arrange for waste pickup through institutional EH&S department. F->H Yes G->F I Waste transported by licensed hauler to an approved disposal facility. H->I

Caption: Decision workflow for compliant waste handling.

Detailed Steps:

  • Initial Collection: Collect all waste materials, including solid chemical residue, contaminated consumables (e.g., weigh boats, gloves), and concentrated aqueous solutions containing this compound.

  • Container Management:

    • Ensure the designated hazardous waste container is correctly labeled as described in Section 3.[10]

    • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[1][11]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[5]

  • SAA Storage:

    • Store the sealed container in your lab's designated SAA. Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[12][13]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[7][8]

  • Requesting Disposal:

    • Once the container is full or has been accumulating waste for up to 12 months, arrange for its removal.[11][13]

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Final Disposal: The waste must be disposed of through a licensed hazardous waste disposal company at an approved treatment, storage, and disposal facility (TSDF).[1][14] Disposal methods may include incineration under controlled conditions.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Regulatory Compliance: Adhering to EPA and OSHA Standards

The management of hazardous chemical waste is governed by federal and state regulations. Key standards include:

  • EPA (Environmental Protection Agency): The RCRA gives the EPA the authority to control hazardous waste from generation to disposal.[9] The "Generator Improvements Rule" and Subpart K for academic laboratories provide specific guidelines on waste accumulation, labeling, and storage.[10][13]

  • OSHA (Occupational Safety and Health Administration): OSHA standards are designed to protect workers who handle hazardous substances.[16] Relevant regulations include the Hazard Communication Standard (29 CFR 1910.1200), which mandates access to SDSs, and the HAZWOPER standard (29 CFR 1910.120), which covers emergency response procedures.[17][18][19] All personnel handling hazardous waste must receive appropriate training.[20]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained to do so. For large spills (>1 L) or any spill you are not comfortable handling, contact your institution's emergency response team or EH&S.[21]

  • Cleanup of Small Spills:

    • Wear the appropriate PPE as detailed in Section 2.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like sawdust.[15]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2] Avoid creating dust.[2]

    • Decontaminate the spill area with soap and water.[21]

    • Collect all cleanup materials and contaminated PPE as hazardous waste.

Waste Minimization: A Proactive Approach

The most effective waste management strategy is to minimize waste generation at the source.[6][12]

  • Order Conservatively: Purchase and use the smallest quantity of the chemical necessary for your research.[11]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[11]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[11]

By integrating these disposal procedures and best practices into your laboratory workflows, you contribute to a safer research environment and ensure the responsible stewardship of chemical materials.

References

A Senior Application Scientist's Guide to Handling 2-(1H-Indol-7-yl)acetic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and logistical guidance for the handling of 2-(1H-Indol-7-yl)acetic acid. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific excellence. This guide is structured to provide immediate, actionable information, explain the causality behind our safety protocols, and serve as your trusted resource for laboratory best practices.

Critical Safety Briefing: Understanding the Hazard

This compound, like its well-studied isomer Indole-3-acetic acid, is typically supplied as a beige or off-white crystalline powder.[1][2] While not classified as acutely toxic, its primary hazards lie in its physical form and irritant properties. The Globally Harmonized System (GHS) classifications for the analogous compound, Indole-3-acetic acid, identify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6]

The principal risks during handling are:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a direct risk to the respiratory tract.[7][8]

  • Dermal Contact: Direct skin contact can lead to irritation.[1][3]

  • Eye Contact: The powder can cause serious irritation if it comes into contact with the eyes.[1][3]

Therefore, all handling procedures must be designed to minimize the generation of dust and prevent contact.

Hazard Control: Engineering and Work Practice Integration

Before selecting Personal Protective Equipment (PPE), we must first implement higher-level controls to mitigate risks at the source.

  • Engineering Controls: The most critical engineering control is proper ventilation. All operations involving the handling of dry this compound powder, particularly weighing and reconstitution, must be performed inside a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[7][9] This captures airborne particles at the source, preventing their release into the laboratory environment.

  • Work Practice Controls: Designate a specific area for working with this compound.[7] Line the work surface with absorbent, disposable bench pads.[7] When weighing, tare an empty, lidded container, add the powder inside the fume hood, close the lid, and then move it to the balance for weighing.[7] This "lidded transfer" technique significantly reduces the chance of aerosolizing the powder.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The following table summarizes the required PPE for handling this compound. Selection must be based on a risk assessment of the specific procedure being performed.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Storage & Transport (Closed Container)Safety glasses with side shields.[10]Nitrile gloves.Not generally required.Standard lab coat.
Weighing Powder (in Fume Hood)Chemical safety goggles or a face shield.[9]Nitrile gloves (minimum thickness 0.11 mm).[3] Change immediately if contaminated.[7]Not required if performed correctly in a certified fume hood.Fully-buttoned lab coat.[1]
Preparing Solutions (in Fume Hood)Chemical safety goggles.[3]Nitrile gloves.[3][10]Not required if performed in a fume hood.Lab coat.
Large-Scale Operations or Spill Cleanup Chemical safety goggles and a face shield.[9]Heavy-duty nitrile or butyl rubber gloves.Air-purifying respirator (APR) with a P2 or P3 particulate filter (e.g., NIOSH-approved N95 or better).[3][9]Chemical-resistant apron over a lab coat.

Step-by-Step Guide for Safe Handling

This protocol outlines the essential steps for safely weighing the powdered compound and preparing a stock solution.

Preparation:

  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Assemble Equipment: Gather all necessary items: the chemical container, spatulas, a tared container with a lid for weighing, solvent(s), and vortex mixer.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as specified in the table above.

Procedure:

  • Work in Hood: Place all equipment, including the balance if possible, inside the chemical fume hood.[7] If the balance is outside, use the lidded transfer technique described in Section 2.

  • Dispense Powder: Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of this compound into your tared, lidded container. Avoid any actions that could create dust clouds.

  • Close Containers: Immediately and securely close the primary stock container and the weighing container.

  • Weigh: If necessary, move the closed weighing container to the balance, record the weight, and return it to the hood.

  • Dissolution: Uncap the weighing container and add the solvent slowly to wet the powder before agitation. This prevents the dry powder from being ejected. Cap and vortex until fully dissolved.

  • Decontamination: Wipe down the spatula and work surface with a damp cloth or towel.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Definition cluster_ppe PPE & Control Selection start Handling this compound? is_powder Is it a dry powder operation (e.g., weighing, transfer)? start->is_powder Yes is_spill Is there a large spill or potential for high aerosolization? start->is_spill No is_solution Working with a contained solution? is_powder->is_solution No hood_ppe Required Controls & PPE: - Chemical Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat is_powder->hood_ppe Yes solution_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solution->solution_ppe Yes is_solution->is_spill No spill_ppe Emergency / Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Particulate Respirator (N95+) - Chemical Apron is_spill->spill_ppe Yes

Caption: PPE selection workflow based on the task and potential exposure.

Emergency Procedures and Disposal

Emergency Actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][10] Ventilate the area and wash the spill site after material pickup is complete.[2] For large spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan: All waste, including contaminated PPE and spilled material, must be disposed of as hazardous chemical waste.[1] Place materials in a clearly labeled, sealed container.[1][2] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

By adhering to these rigorous safety protocols, you ensure a secure research environment, protect yourself and your colleagues, and uphold the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.